Mal-PEG3-VCP-NB
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C36H45N7O14 |
|---|---|
分子量 |
799.8 g/mol |
IUPAC 名称 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C36H45N7O14/c1-23(2)31(41-35(49)55-21-20-54-19-18-53-17-16-42-29(44)13-14-30(42)45)33(47)40-28(4-3-15-38-34(37)48)32(46)39-25-7-5-24(6-8-25)22-56-36(50)57-27-11-9-26(10-12-27)43(51)52/h5-14,23,28,31H,3-4,15-22H2,1-2H3,(H,39,46)(H,40,47)(H,41,49)(H3,37,38,48)/t28-,31-/m0/s1 |
InChI 键 |
JCIJGVGUBFKLPE-IZEXYCQBSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure of Mal-PEG3-VCP-NB
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-PEG3-VCP-NB is a sophisticated, heterobifunctional linker molecule meticulously designed for the development of advanced Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive examination of its molecular architecture, detailing the specific roles of its constituent components: a maleimide group for antibody conjugation, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, a cathepsin-cleavable valine-citrulline-p-aminobenzyl carbamate (VCP) linker, and a norbornene (NB) moiety for bioorthogonal chemistry. This document presents a summary of its key quantitative data, a plausible experimental protocol for its synthesis and characterization based on established methodologies for analogous compounds, and a visual representation of its structure and functional components to aid in its application in targeted drug delivery systems.
Molecular Structure and Components
This compound is a precisely engineered molecule that bridges a cytotoxic payload and a monoclonal antibody, ensuring stability in circulation and controlled release at the target site. The structure is comprised of four key functional units:
-
Maleimide (Mal): This functional group serves as the primary point of attachment to the antibody. It reacts specifically with thiol groups (-SH) on cysteine residues within the antibody, forming a stable thioether bond. This cysteine-maleimide chemistry is a widely adopted and reliable method for ADC construction.
-
Polyethylene Glycol (PEG3): A three-unit polyethylene glycol spacer is incorporated to enhance the hydrophilicity of the linker-payload system. This increased aqueous solubility can help to mitigate aggregation of the final ADC product and improve its pharmacokinetic properties.
-
Val-Cit-PABC (VCP): This component is a dipeptide-based self-immolative linker. The valine-citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. Upon cleavage of the Val-Cit peptide, the p-aminobenzyl carbamate (PABC) spacer undergoes a spontaneous 1,6-elimination reaction to release the conjugated payload in its active form.
-
Norbornene (NB): The norbornene moiety is a strained alkene that functions as a bioorthogonal handle. It can participate in highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) "click" reactions with tetrazine-modified molecules. This allows for the attachment of a secondary payload, an imaging agent, or other functionalities in a highly controlled manner, without interfering with biological processes.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 1345681-77-7 |
| Molecular Formula | C₃₆H₄₅N₇O₁₄ |
| Molecular Weight | 799.78 g/mol |
| PEG Units | 3 |
| Cleavage Site | Valine-Citrulline amide bond |
| Antibody Conjugation | Maleimide-thiol addition |
| Bioorthogonal Handle | Norbornene |
Structural and Functional Diagrams
The following diagrams illustrate the molecular structure and the functional workflow of this compound in an ADC context.
Caption: Molecular components of this compound.
Caption: ADC mechanism of action using this compound.
Experimental Protocols
The following section outlines a plausible, multi-step synthetic and characterization protocol for this compound, based on established chemical literature for similar ADC linkers.
Synthesis of this compound
This synthesis involves the sequential coupling of the different molecular components.
Step 1: Synthesis of Fmoc-Val-Cit-PABC-PNP
-
Coupling of Fmoc-Valine to Citrulline: Fmoc-L-Valine is activated with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent like DMF (Dimethylformamide). L-Citrulline is then added to the reaction mixture and stirred at room temperature until completion.
-
Coupling to PABC-PNP: The resulting Fmoc-Val-Cit dipeptide is then coupled to p-aminobenzyl alcohol (PABC-OH) using similar activation and coupling conditions. The hydroxyl group of the PABC moiety is subsequently activated with p-nitrophenyl chloroformate (PNP-Cl) to yield Fmoc-Val-Cit-PABC-PNP.
Step 2: Synthesis of Maleimido-PEG3-acid
-
Commercially available N-(tert-Butoxycarbonyl)-2,2'-(ethylenedioxy)diethylamine is reacted with maleic anhydride to form the maleimide ring.
-
The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
The resulting amine is then reacted with a suitable anhydride to introduce the third PEG unit and a terminal carboxylic acid.
Step 3: Coupling of Maleimido-PEG3-acid to Val-Cit-PABC-PNP
-
The Fmoc protecting group is removed from Fmoc-Val-Cit-PABC-PNP using a solution of piperidine in DMF.
-
The free amine of the valine residue is then coupled with the carboxylic acid of Maleimido-PEG3-acid using standard peptide coupling reagents (e.g., HATU/DIPEA in DMF).
Step 4: Introduction of the Norbornene Moiety
-
The PNP-activated carbonate of the Mal-PEG3-Val-Cit-PABC-PNP intermediate is reacted with a norbornene-containing amine, such as 5-aminomethyl-2-norbornene, in the presence of a non-nucleophilic base.
Purification: The final product, this compound, is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are used to confirm the presence of all expected protons and carbons in the final structure. Key signals to identify would include the characteristic peaks for the maleimide ring protons, the repeating ethylene glycol units of the PEG spacer, the amino acid residues of the Val-Cit dipeptide, the aromatic protons of the PABC group, and the alkene protons of the norbornene moiety.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to determine the exact mass of the synthesized molecule, confirming its elemental composition (C₃₆H₄₅N₇O₁₄). The observed mass should correspond to the calculated molecular weight of 799.78 g/mol .
High-Performance Liquid Chromatography (HPLC):
-
Analytical RP-HPLC is used to assess the purity of the final compound. A single, sharp peak is indicative of a high-purity product.
Conclusion
This compound is a highly versatile and potent ADC linker that offers multiple advantages for the development of next-generation targeted therapies. Its well-defined structure, incorporating a stable antibody conjugation site, a hydrophilicity-enhancing spacer, a tumor-specific cleavable linker, and a bioorthogonal handle, provides researchers with a powerful tool for creating ADCs with improved efficacy, safety, and therapeutic potential. The detailed understanding of its structure and function presented in this guide is intended to facilitate its effective application in the design and synthesis of innovative antibody-drug conjugates.
The Lynchpin of Targeted Therapy: An In-depth Technical Guide to the Val-Cit-PAB Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB) linker system represents a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs), enabling the targeted delivery and conditional release of potent cytotoxic agents to cancer cells. Its sophisticated mechanism, which balances robust plasma stability with efficient intracellular cleavage, has been pivotal to the clinical success of several approved ADCs. This technical guide provides a comprehensive examination of the Val-Cit-PAB linker's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations to elucidate the intricate processes involved.
The Core Mechanism: A Symphony of Specificity and Self-Immolation
The efficacy of an ADC utilizing a Val-Cit-PAB linker is contingent on a sequential series of events, beginning with antigen recognition and culminating in the intracellular release of the cytotoxic payload. This process can be dissected into three principal stages: cellular trafficking, enzymatic cleavage, and self-immolation.
1.1. Cellular Internalization and Lysosomal Trafficking
Upon administration, the ADC circulates in the bloodstream, where the stability of the linker is paramount to prevent premature drug release and associated off-target toxicity. The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of tumor cells. This binding event triggers receptor-mediated endocytosis, a process by which the ADC-antigen complex is internalized into the cell within an endosome.[1][2]
The endosome then undergoes maturation, a process involving a decrease in internal pH, and subsequently fuses with a lysosome.[2] The lysosome is a cellular organelle containing a cocktail of hydrolytic enzymes and maintains a highly acidic environment (pH 4.5-5.0), which is crucial for the degradation of internalized materials and, in this context, the activation of the ADC.[2] Efficient lysosomal trafficking is a critical determinant of ADC potency.[]
1.2. Enzymatic Cleavage: The Cathepsin B Trigger
The Val-Cit dipeptide sequence is the lynchpin of the linker's conditional release mechanism. It is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B.[4] Cathepsin B is a cysteine protease that is often overexpressed in various tumor types and exhibits optimal enzymatic activity in the acidic environment of the lysosome.
The enzyme recognizes the Val-Cit motif and catalyzes the hydrolysis of the amide bond between the C-terminus of the citrulline residue and the nitrogen atom of the p-aminobenzyl group.[4] While Cathepsin B is considered the primary enzyme responsible for this cleavage, studies have shown that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also process the Val-Cit linker, providing a degree of redundancy that may circumvent resistance mechanisms based on the downregulation of a single protease.[5][6]
1.3. The PAB Spacer: A Self-Immolative Cascade
The cleavage of the Val-Cit dipeptide by cathepsins initiates the final and irreversible step in drug release: the self-immolation of the PAB spacer. The term "self-immolative" refers to the spontaneous and rapid electronic cascade that leads to the fragmentation of the spacer without the need for further enzymatic activity.
Upon cleavage of the amide bond, the aniline nitrogen of the PAB group becomes unmasked. This triggers a 1,6-elimination reaction. The lone pair of electrons on the nitrogen delocalizes into the aromatic ring, leading to the expulsion of the attached drug (connected via a carbamate linkage) and the formation of an unstable intermediate, which subsequently releases carbon dioxide. This traceless release mechanism is highly efficient and ensures that the cytotoxic payload is liberated in its native, fully active form.
Data Presentation: Quantitative Insights into Linker Performance
The performance of a Val-Cit-PAB linker is defined by its stability in circulation and the efficiency of its cleavage within the target cell. The following tables summarize key quantitative data from various studies.
Table 1: Comparative Plasma Stability of ADCs with Different Linkers
| Linker Type | ADC Construct Example | Plasma Source | Stability Metric | Value | Reference(s) |
| Val-Cit-PAB | Brentuximab Vedotin | Human | Half-life (ADC) | 4-6 days | [7][8] |
| Val-Cit-PAB | Trastuzumab-vc-MMAE | Human | Half-life | >100 hours | [9] |
| Val-Cit-PAB | Generic | Human | Half-life | ~230 days | [10] |
| Val-Cit-PAB | Generic | Mouse | Half-life | ~80 hours | [10] |
| Phe-Lys-PAB | Generic | Human | Half-life | ~30 days | [10] |
| Val-Ala-PAB | Anti-HER2-va-MMAE | Mouse | % Hydrolyzed | >95% within 1 hour | [9] |
| Glutamic acid-Val-Cit-PAB | Anti-HER2-EVC-MMAE | Mouse | % Cleavage (14 days) | Almost none | [] |
| Non-cleavable (SMCC) | Trastuzumab Emtansine | Human | Half-life (ADC) | ~4 days |
Note: Direct comparison of half-life values across different studies should be done with caution due to variations in experimental conditions, ADC constructs, and analytical methods.
Table 2: Comparative Enzymatic Cleavage of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme(s) | Notes | Reference(s) |
| Val-Cit | Baseline (t½ ≈ 4.6 h for one ADC) | Cathepsin B | Considered the benchmark for efficient cleavage and stability. | [] |
| Val-Ala | Slower than Val-Cit | Cathepsin B | Also effectively cleaved; may offer advantages in reducing ADC aggregation due to lower hydrophobicity. | [] |
| Phe-Lys | ~30-fold faster than Val-Cit | Cathepsin B (isolated) | Very rapid cleavage by isolated enzyme, but rates were similar to Val-Cit in lysosomal extracts, suggesting a more complex cleavage environment in the cell. | [] |
| Glu-Val-Cit | Faster than Val-Cit (t½ ≈ 2.8 h for one ADC) | Cathepsin B | Designed for enhanced stability in mouse plasma while maintaining or improving cathepsin B sensitivity. | [] |
Note: Kinetic parameters such as kcat and Km are highly dependent on the specific substrate and experimental conditions and are not always reported for full ADC constructs. The data above reflects comparative performance from model systems or specific ADC constructs.
Experimental Protocols
Reproducible and robust experimental protocols are essential for the evaluation of ADCs with Val-Cit-PAB linkers. The following sections detail methodologies for key in vitro assays.
3.1. In Vitro Cathepsin B Cleavage Assay (LC-MS Based)
Objective: To quantify the rate of payload release from an ADC in the presence of purified Cathepsin B.
Materials:
-
ADC with Val-Cit-PAB linker
-
Recombinant human Cathepsin B (activated)
-
Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 5 mM DTT (or similar reducing agent)
-
Quenching Solution: Acetonitrile with a suitable internal standard (e.g., a stable isotope-labeled version of the payload)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS). Reconstitute and activate Cathepsin B according to the manufacturer's instructions. Pre-warm all solutions to 37°C.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration typically 1-10 µM) with the pre-warmed assay buffer.
-
Initiation: Start the reaction by adding activated Cathepsin B (final concentration typically 20-100 nM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding a 3-4 fold excess of cold quenching solution containing the internal standard. This precipitates the enzyme and stops the reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload relative to the internal standard.
-
Data Interpretation: Plot the concentration of the released payload over time to determine the cleavage kinetics (e.g., initial rate, half-life).
3.2. In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker in human plasma and determine the extent of premature payload release.
Materials:
-
ADC with Val-Cit-PAB linker
-
Human plasma (citrate-anticoagulated)
-
PBS (pH 7.4)
-
Immuno-affinity beads (e.g., Protein A or anti-human IgG) for ADC capture, or protein precipitation reagents (e.g., acetonitrile) for payload extraction.
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw human plasma at 37°C. Prepare a stock solution of the ADC.
-
Incubation: Spike the ADC into the human plasma at a defined concentration (e.g., 10-100 µg/mL). Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.
-
Sample Processing (to measure released payload):
-
Add cold acetonitrile (typically 3 volumes) to the plasma aliquot to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
Collect the supernatant and analyze by LC-MS/MS for the presence of the free payload.
-
-
Sample Processing (to measure intact ADC/DAR):
-
Use immuno-affinity beads to capture the ADC from the plasma aliquot.
-
Wash the beads to remove unbound plasma proteins.
-
Elute the ADC or perform on-bead analysis.
-
Analyze the intact or partially digested ADC by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability.
-
-
Data Analysis: Quantify the percentage of released payload or the change in average DAR over time to determine the plasma stability and half-life of the ADC.[10][13]
3.3. In Vitro Bystander Effect Co-Culture Assay
Objective: To determine if the payload released from target cells can kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line (target)
-
Antigen-negative (Ag-) cancer cell line (bystander), engineered to express a fluorescent protein (e.g., GFP) for identification.
-
ADC with Val-Cit-PAB linker and a membrane-permeable payload (e.g., MMAE)
-
Isotype control ADC (non-binding)
-
Cell culture reagents
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding: Seed the Ag+ and Ag- cells in co-culture in various ratios (e.g., 1:1, 1:3, 3:1) in multi-well plates. Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with a range of concentrations of the ADC. The concentrations should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.
-
Incubation: Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
Data Acquisition:
-
Flow Cytometry: Harvest the cells, stain with a viability dye (e.g., Propidium Iodide), and analyze by flow cytometry. Gate on the GFP-positive (Ag-) population to determine their viability.
-
Imaging: Use a high-content imaging system to automatically count the number of viable and non-viable GFP-positive cells.
-
-
Analysis: Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture when treated with the ADC. A significant, dose-dependent decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells is indicative of a bystander effect.[14]
Conclusion
The Val-Cit-PAB linker system is a sophisticated and highly effective platform for the controlled release of cytotoxic agents in ADC therapy. Its mechanism, which relies on the specific enzymatic activity within the lysosome of target cells to trigger a self-immolative cascade, provides a robust means of balancing plasma stability with potent, localized drug delivery. A thorough understanding of this mechanism, supported by rigorous quantitative analysis and well-defined experimental protocols, is essential for the continued development and optimization of the next generation of antibody-drug conjugates. The data and methodologies presented in this guide offer a framework for researchers and drug developers to evaluate and advance this critical component of targeted cancer therapy.
References
- 1. Cathepsin B cleavable novel prodrug Ac-Phe-Lys-PABC-ADM enhances efficacy at reduced toxicity in treating gastric cancer peritoneal carcinomatosis: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorogenic peptide substrates for carboxydipeptidase activity of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Fluorogenic peptide substrates for carboxydipeptidase activity of cathepsin B. | Semantic Scholar [semanticscholar.org]
- 7. Comparative study of cathepsin B-cleavable linkers for the optimal design of cathepsin B-specific doxorubicin prodrug nanoparticles for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. iphasebiosci.com [iphasebiosci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Maleimide-Thiol Conjugation Chemistry for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of maleimide-thiol conjugation chemistry, a cornerstone of bioconjugation for modifying proteins and other biomolecules. We will delve into the core chemical principles, critical reaction parameters, prevalent side reactions, and detailed experimental protocols. This guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this powerful technique for applications ranging from fluorescent labeling to the creation of advanced therapeutics like Antibody-Drug Conjugates (ADCs).
The Core Chemistry: A Selective and Efficient Reaction
The conjugation of maleimides to thiol-containing molecules, primarily the sulfhydryl group of cysteine residues in proteins, is a widely used strategy in bioconjugation.[1][2] Its popularity stems from its high efficiency, selectivity, and ability to proceed under mild, physiological conditions.[3][]
The underlying reaction is a Michael addition, where the nucleophilic thiol group attacks one of the electron-deficient carbon atoms of the double bond within the maleimide ring.[1][5] This results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[3][6] This reaction is often considered a type of "click chemistry" due to its rapid kinetics and high yield.[5][6]
Critical Parameters for Successful Conjugation
The success and specificity of the maleimide-thiol reaction are highly dependent on several experimental parameters. Careful control of these factors is essential to maximize yield and minimize unwanted side reactions.
-
pH: The pH of the reaction buffer is the most critical parameter. The optimal range for maleimide-thiol conjugation is between pH 6.5 and 7.5.[3][6] Below pH 6.5, the reaction rate slows considerably as the thiol group is predominantly protonated and less nucleophilic.[7] Above pH 7.5, the reaction loses its chemoselectivity, and the maleimide group can react with primary amines, such as the side chain of lysine residues.[6] Additionally, the maleimide ring itself becomes increasingly susceptible to hydrolysis at higher pH.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][6]
-
Stoichiometry: The molar ratio of the maleimide reagent to the thiol-containing protein significantly influences the conjugation efficiency.[7] An excess of the maleimide reagent is typically used to drive the reaction to completion. For protein labeling, a 10 to 20-fold molar excess of the maleimide is a common starting point.[1] However, the optimal ratio can be affected by factors like steric hindrance and may require empirical determination.[7]
-
Reducing Agents: In many proteins, cysteine residues exist as oxidized disulfide bonds, which are unreactive towards maleimides.[8] To make these residues available for conjugation, the protein must be pre-treated with a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is a popular choice as it is stable, odorless, and, unlike dithiothreitol (DTT), does not contain a thiol group that would compete in the subsequent conjugation reaction.[1] If DTT is used, it must be removed prior to adding the maleimide reagent.
-
Oxygen Exclusion: Thiols are susceptible to oxidation, which can lead to the reformation of disulfide bonds.[1][8] To prevent this, it is crucial to use degassed buffers and to flush reaction vessels with an inert gas such as nitrogen or argon.[8]
Challenges: Stability and Side Reactions
Despite its advantages, the maleimide-thiol linkage is not without its liabilities. The stability of the resulting thiosuccinimide product is a significant concern, particularly for in vivo applications like ADCs.
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is susceptible to a slow reversal via a retro-Michael reaction.[1][6] This can lead to the transfer of the conjugated payload to other thiol-containing molecules in the biological environment, such as glutathione or serum albumin.[6][9] This "payload migration" is a major concern for ADCs, as it can lead to off-target toxicity and reduced efficacy.[6][10]
-
Maleimide Hydrolysis: The maleimide ring itself can be opened by hydrolysis, especially at pH values above 7.5.[1] This hydrolysis forms a maleamic acid derivative that is unreactive towards thiols, effectively quenching the reagent.[1] Therefore, it is crucial to use freshly prepared maleimide solutions and maintain the recommended pH range.[1]
-
Thiosuccinimide Ring Hydrolysis (Stabilization): Interestingly, after the thioether adduct has formed, hydrolysis of the thiosuccinimide ring can be beneficial. The resulting ring-opened succinamic acid thioether is stable and resistant to the retro-Michael reaction.[6][11] This has led to the development of "self-hydrolyzing" maleimides with electron-withdrawing groups that accelerate this stabilizing hydrolysis step post-conjugation.[12][13] For conjugates made with standard maleimides, a post-conjugation incubation at a slightly elevated pH (e.g., pH 9) can be performed to intentionally hydrolyze and stabilize the linkage.[13]
-
Thiazine Rearrangement: When conjugation occurs at an unprotected N-terminal cysteine, a side reaction can lead to the formation of a thiazine derivative.[5][14] This rearrangement is more prominent at basic pH.[5] To avoid this, it is recommended to avoid using N-terminal cysteines for conjugation or to perform the reaction under acidic conditions (around pH 5), though this will slow the primary reaction rate.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters of the maleimide-thiol reaction to aid in experimental design and optimization.
Table 1: Reaction Conditions and Stoichiometry
| Parameter | Recommended Value/Range | Rationale & Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate.[3][6] |
| Temperature | 4°C to Room Temperature (20-25°C) | Reaction proceeds efficiently at RT; 4°C can be used for overnight reactions to minimize degradation.[1] |
| Reaction Time | 2 hours to Overnight | Dependent on temperature, concentration, and specific reactants.[15] |
| Molar Ratio (Maleimide:Protein) | 10:1 - 20:1 | A common starting point for labeling; may require optimization. |
| Protein Concentration | 1 - 10 mg/mL | A typical concentration range for efficient conjugation.[8] |
Table 2: Reaction Selectivity and Side Reaction pH Dependence
| Reaction | pH Dependence | Notes |
| Thiol Addition (Desired) | Rate increases with pH up to ~8, optimal selectivity at pH 6.5-7.5. | The thiolate anion is the reactive species.[6][16] |
| Amine Addition (Side Reaction) | Becomes competitive above pH 7.5. | Lysine side chains and the N-terminus can react.[6] |
| Maleimide Hydrolysis | Rate increases significantly above pH 7.5. | Leads to an unreactive maleamic acid.[1] |
| Thiosuccinimide Hydrolysis (Stabilization) | Rate increases with pH. | Can be used intentionally to stabilize the conjugate.[13] |
| Retro-Michael Reaction | Can occur under physiological conditions (pH ~7.4). | Leads to thiol exchange and payload loss.[17] |
| Thiazine Rearrangement (N-terminal Cys) | Rate increases significantly at basic pH. | Avoid N-terminal cysteines or use acidic conditions.[5][14] |
Table 3: Stability of Maleimide Conjugates
| Conjugate Type | Condition | Stability Characteristic |
| Standard N-Alkyl Thiosuccinimide | pH 7.4, in plasma/serum | Susceptible to retro-Michael reaction (thiol exchange).[13][17] |
| Standard N-Aryl Thiosuccinimide | pH 7.4, in plasma/serum | More stable against thiol exchange than N-alkyl variants.[13] |
| Hydrolyzed Thiosuccinimide (Ring-Opened) | Physiological Conditions | Highly stable; resistant to retro-Michael reaction. Half-lives can be over two years.[6][11] |
| "Self-Hydrolyzing" Maleimide Conjugate | pH 7.4, 37°C | Hydrolysis half-life can be tuned from hours to minutes, leading to a stable final product.[13] |
Experimental Protocols
The following sections provide generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein.
Protocol 1: Reduction of Protein Disulfide Bonds
-
Dissolve the protein in a degassed buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES) at a pH of 7.0-7.5 to a final concentration of 1-10 mg/mL.[8]
-
Prepare a fresh stock solution of TCEP in the same degassed buffer.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-60 minutes at room temperature.[1][8]
Protocol 2: Maleimide-Thiol Conjugation
-
Immediately prior to use, dissolve the maleimide-activated reagent (e.g., a fluorescent dye or drug linker) in a suitable anhydrous solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.[8]
-
Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution from Protocol 1.[1]
-
Flush the reaction vial with an inert gas, seal, and mix thoroughly.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1] If using a fluorescent maleimide, protect the reaction from light.
Protocol 3: Purification and Characterization
-
Purify the resulting conjugate to remove excess, unreacted maleimide and the reducing agent.[1] Common methods include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: Highly effective at separating the larger protein conjugate from smaller, unreacted molecules.[1]
-
Dialysis or Buffer Exchange: Useful for removing small molecule impurities.
-
-
Characterize the final conjugate. Determine the Degree of Labeling (DOL), which is the average number of maleimide molecules conjugated per protein. This is often done using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the conjugated label at its specific maximum absorbance wavelength.
Applications in Drug Development: Antibody-Drug Conjugates (ADCs)
A prominent application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs).[1][] ADCs are targeted therapeutics that link a potent cytotoxic drug to a monoclonal antibody, directing the drug specifically to cancer cells that express a particular antigen.[1]
Maleimide chemistry is frequently used to attach the drug payload to the antibody.[] This is often achieved by engineering cysteine residues into the antibody backbone at specific sites, allowing for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[1] The stability of the linker is paramount for the safety and efficacy of the ADC, making the challenges of retro-Michael reactions a critical area of research and development in this field.[9][17]
Conclusion
The maleimide-thiol reaction is a powerful and versatile tool for protein modification. Its high selectivity, rapid kinetics, and mild reaction conditions make it an invaluable method for the precise covalent modification of biomolecules.[1] However, a thorough understanding of the reaction mechanism, critical parameters, and potential side reactions—particularly the stability of the final conjugate—is essential for its successful implementation.[1] By following well-defined protocols and carefully controlling the reaction environment, researchers can leverage maleimide-thiol chemistry to create innovative bioconjugates for a wide range of applications, from fundamental research to the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. bachem.com [bachem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. d-nb.info [d-nb.info]
- 10. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
- 16. biorxiv.org [biorxiv.org]
- 17. creativepegworks.com [creativepegworks.com]
The Crucial Bridge: An In-depth Technical Guide to Heterobifunctional ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. At the heart of this tripartite molecule lies the linker, a component whose chemical architecture is paramount to the overall stability, efficacy, and safety of the ADC. This guide provides a deep dive into the core components of heterobifunctional linkers, their classification, quantitative performance metrics, and the experimental protocols essential for their evaluation.
Core Components of a Heterobifunctional Linker
A heterobifunctional linker is a chemical moiety with two different reactive ends, enabling the sequential and controlled connection of the antibody to the cytotoxic payload.[1][2] This design prevents unwanted homodimerization of the antibody or payload. The linker's structure can be dissected into three fundamental components.[3]
-
Antibody-Reactive Moiety: This functional group forms a stable, covalent bond with the antibody. The most common strategies target specific amino acid residues:
-
Amine-Reactive Groups (e.g., N-hydroxysuccinimide esters): These react with the abundant lysine residues on the antibody surface to form stable amide bonds.[4]
-
Sulfhydryl-Reactive Groups (e.g., Maleimides): These react with cysteine residues. Cysteines can be made available by reducing interchain disulfide bonds or by introducing them at specific sites through protein engineering for more homogenous ADCs.[4]
-
-
Payload-Reactive Moiety: This end of the linker possesses a functional group for attachment to the cytotoxic drug. The chemistry varies depending on the functional handles available on the payload molecule.
-
Spacer: The spacer physically separates the antibody from the payload. Its chemical nature is critical and can be engineered to:
-
Enhance Solubility: Incorporating hydrophilic units, such as polyethylene glycol (PEG), can improve the biophysical properties of the ADC and reduce aggregation.[]
-
Modulate Stability: The structure of the spacer can introduce steric hindrance to protect labile bonds within the linker from premature degradation in circulation.[2]
-
Incorporate a Release Mechanism: For cleavable linkers, the spacer contains the specific chemical trigger (e.g., a peptide sequence or a pH-sensitive bond) that dictates payload release.[3]
-
Classification of Linkers by Release Mechanism
The strategy for payload release is a critical design choice that defines the linker type and profoundly impacts the ADC's mechanism of action, efficacy, and toxicity profile.[6] Linkers are broadly classified as either cleavable or non-cleavable.[]
Cleavable Linkers
Cleavable linkers are designed to be stable in systemic circulation (pH ~7.4) but are susceptible to cleavage by specific triggers prevalent within the tumor microenvironment or inside cancer cells.[7]
-
Enzyme-Sensitive Linkers: These are the most widely used cleavable linkers, typically containing a dipeptide sequence like valine-citrulline (Val-Cit) .[] Upon internalization into the target cell, the ADC is trafficked to the lysosome, where proteases such as Cathepsin B , which are often overexpressed in tumor cells, cleave the peptide sequence.[] This cleavage initiates the release of the payload, often through a self-immolative spacer like PABC (p-aminobenzyl carbamate).[10]
-
pH-Sensitive (Acid-Labile) Linkers: These linkers incorporate acid-cleavable bonds, such as hydrazones . They are relatively stable at the neutral pH of blood but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0), releasing the drug.[11]
-
Redox-Sensitive (Disulfide) Linkers: These linkers contain a disulfide bond that is susceptible to cleavage by reducing agents. They remain stable in the oxidizing environment of the bloodstream but are readily cleaved in the reducing intracellular environment, where concentrations of glutathione are significantly higher.[6]
Non-Cleavable Linkers
Non-cleavable linkers, such as those formed using the SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) crosslinker, create a highly stable thioether bond .[1] These linkers do not have an external release trigger. Instead, the payload is released only after the ADC is internalized and the antibody backbone is completely degraded by lysosomal proteases.[1][] This process releases the payload still attached to the linker and a single amino acid residue (e.g., lysine).
The primary advantage of non-cleavable linkers is their superior plasma stability, which can reduce off-target toxicity and lead to a wider therapeutic window.[] However, because the released payload is typically charged (due to the amino acid remnant), it has poor membrane permeability, which limits the "bystander effect"—the ability of the released drug to kill adjacent, antigen-negative tumor cells.[1]
Data Presentation: Linker Stability Comparison
The stability of the linker in plasma is a critical quality attribute, as premature payload release leads to systemic toxicity and reduced therapeutic index.[11][12] The following tables summarize the characteristics and relative stability of common linker types.
Table 1: Characteristics of Common Heterobifunctional Linker Classes
| Linker Class | Release Mechanism | Trigger | Representative Linker | Key Advantage | Key Disadvantage |
| Enzyme-Cleavable | Proteolytic Cleavage | Lysosomal Proteases (e.g., Cathepsin B) | Val-Cit-PABC | Good plasma stability with efficient intracellular release.[] | Potential instability in rodent plasma due to carboxylesterases.[10][13] |
| pH-Sensitive | Acid Hydrolysis | Low pH in Endosomes/Lysosomes | Hydrazone | Simple trigger mechanism. | Can exhibit instability and slow release at physiological pH.[11] |
| Redox-Sensitive | Reduction | High Intracellular Glutathione | SPDB (Disulfide) | Exploits differential redox potential. | Potential for premature release in circulation. |
| Non-Cleavable | Antibody Catabolism | Complete Proteolytic Degradation | SMCC (Thioether) | Excellent plasma stability, reducing off-target toxicity.[1][] | Limits the bystander effect due to charged metabolites.[1] |
Table 2: Quantitative In Vitro Plasma Stability Data for Select Linkers
| Linker Type | Model System | Incubation Time | % Payload Loss / Degradation | Source |
| Val-Cit (VCit) | Human Plasma, 37°C | 28 days | No significant degradation | [14] |
| Val-Cit (VCit) | Mouse Plasma, 37°C | 14 days | > 95% loss of conjugated drug | [14] |
| Val-Cit-PABC | Mouse Plasma | - | Unstable due to Ces1c enzyme | [13] |
| OHPAS Linker | Mouse Plasma | - | Stable | [13] |
| EVCit (Engineered) | Mouse Plasma, 37°C | 14 days | Almost no linker cleavage | [14] |
Note: Direct comparison of quantitative data across studies is challenging due to variations in ADC constructs and assay conditions.[11] The data highlights the significant species-specific differences in linker stability, particularly for peptide linkers in mouse models.
Experimental Protocols
Detailed and robust analytical methods are essential for the development and characterization of ADCs.
Protocol: ADC Preparation using SMCC Linker
This protocol describes a general two-step method for conjugating a thiol-containing payload to an antibody via lysine residues using the heterobifunctional SMCC linker.[1][15]
Objective: To covalently link a cytotoxic drug to a monoclonal antibody, creating a stable, non-cleavable ADC.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL.
-
Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (amine-free).[15]
-
Thiol Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0.
-
SMCC crosslinker solution (in DMSO).
-
Thiol-containing payload (in DMSO).
-
Desalting column (e.g., Sephadex G-25).
-
Purification system (e.g., Size Exclusion Chromatography or Tangential Flow Filtration).
Methodology:
-
Antibody Preparation:
-
Buffer exchange the mAb into Amine Reaction Buffer to remove any interfering amine-containing species (e.g., Tris).
-
Adjust the mAb concentration to 5-10 mg/mL.
-
-
Step 1: Antibody Activation with SMCC:
-
Calculate the required amount of SMCC for a desired molar excess over the antibody (e.g., 5- to 20-fold molar excess).
-
Add the SMCC solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature.[16] This step conjugates the NHS-ester end of SMCC to lysine residues on the mAb, introducing reactive maleimide groups.[1]
-
-
Removal of Excess SMCC:
-
Immediately following incubation, remove unreacted SMCC using a pre-equilibrated desalting column or buffer exchange into Thiol Reaction Buffer.[15] This step is critical to prevent the excess linker from reacting with the payload in the next step.
-
-
Step 2: Conjugation to Thiol-Payload:
-
Add the thiol-containing payload solution to the maleimide-activated antibody. A typical molar excess of payload over antibody is used.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The maleimide groups on the antibody react with the thiol group on the payload to form a stable thioether bond.[4]
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like N-acetylcysteine.
-
Purify the resulting ADC from unreacted payload, aggregates, and other byproducts using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC).
-
Protocol: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and drug load distribution for ADCs, particularly for cysteine-linked conjugates.[17] The principle is that each conjugated drug molecule increases the overall hydrophobicity of the antibody, allowing species with different numbers of drugs to be separated.[18]
Objective: To quantify the average number of drugs per antibody in a purified ADC sample.
Materials:
-
HPLC system with a UV detector (e.g., Agilent 1260).[19]
-
HIC column (e.g., Tosoh Bio Butyl-NPR or Agilent AdvanceBio HIC).[18][19]
-
Mobile Phase A: High salt buffer (e.g., 1.2 M (NH₄)₂SO₄, 25 mM Sodium Phosphate, pH 6.0).[19]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 6.0, with 20-25% Isopropanol).[19][20]
-
ADC sample.
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A to promote binding to the column.
-
-
Chromatographic Separation:
-
Equilibrate the HIC column with the starting mobile phase conditions (high percentage of A).
-
Inject the prepared ADC sample.
-
Elute the ADC species using a decreasing salt gradient (increasing percentage of B). The unconjugated antibody (most hydrophilic) will elute first, followed by species with increasing numbers of conjugated drugs (DAR2, DAR4, etc.).[17]
-
Monitor the elution profile using a UV detector at 280 nm.[20]
-
-
Data Analysis and DAR Calculation:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula[18]:
-
Average DAR = Σ (Peak Area % for each species × DAR of that species) / 100
-
-
Protocol: In Vitro Plasma Stability Assay
This assay assesses the stability of an ADC in plasma by measuring the change in average DAR or the amount of released payload over time.[11][21]
Objective: To determine the rate of drug deconjugation from an ADC in a biologically relevant matrix.
Materials:
-
ADC sample.
-
Human, rat, or mouse plasma (sodium heparin or EDTA as anticoagulant).[22]
-
Incubator at 37°C.
-
Affinity capture beads (e.g., Protein A/G magnetic beads) for ADC isolation.[23]
-
LC-MS system for analysis.
Methodology:
-
Incubation:
-
Spike the ADC into plasma at a defined final concentration.
-
Incubate the mixture at 37°C.
-
At predetermined time points (e.g., 0, 1, 6, 24, 48, 96 hours), withdraw aliquots of the plasma/ADC mixture and immediately store them at -80°C to stop any further reaction.[24]
-
-
ADC Isolation:
-
For each time point, thaw the sample and isolate the ADC from plasma proteins using affinity capture beads (e.g., Protein A).
-
Wash the beads to remove non-specifically bound plasma components.
-
-
Analysis by LC-MS:
-
Elute the ADC from the beads.
-
Analyze the intact ADC by LC-MS to determine the average DAR at each time point.[11] A decrease in the average DAR over time indicates linker instability and payload loss.[23]
-
Alternatively, the plasma supernatant (after ADC capture) can be analyzed by LC-MS/MS to quantify the amount of free payload that has been released into the plasma.[6]
-
-
Data Interpretation:
-
Plot the average DAR or the concentration of released payload versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ADC Linkers, AOC Linkers | BroadPharm [broadpharm.com]
- 10. preprints.org [preprints.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ymc.eu [ymc.eu]
- 21. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 24. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
Cathepsin B Cleavable Linkers: A Technical Guide to Targeted Drug Release
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeted delivery of potent cytotoxic agents to tumor cells is a cornerstone of modern cancer therapy. Cathepsin B, a lysosomal cysteine protease frequently overexpressed in the tumor microenvironment, has emerged as a key target for achieving tumor-specific drug release. This technical guide provides an in-depth exploration of Cathepsin B cleavable linkers, a critical component of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. We will delve into the core principles of their design, mechanism of action, and the experimental protocols required for their evaluation. This guide offers a comprehensive resource for researchers and drug development professionals, featuring quantitative data, detailed methodologies, and visual representations of key biological and experimental processes to facilitate a deeper understanding and application of this technology.
Introduction to Cathepsin B and its Role in Cancer
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein turnover.[1] Under normal physiological conditions, its activity is tightly regulated and confined to the lysosome. However, in many types of cancer, the expression and activity of Cathepsin B are significantly upregulated.[2] This overexpression, coupled with its secretion into the extracellular matrix (ECM), contributes to several processes integral to tumor progression, including ECM degradation, invasion, and metastasis.[2][3] The acidic tumor microenvironment further enhances the enzymatic activity of secreted Cathepsin B, making it an attractive target for the selective activation of therapeutic agents within the tumor site.[4]
Design and Mechanism of Cathepsin B Cleavable Linkers
Cathepsin B cleavable linkers are designed to be stable in the systemic circulation and to be selectively cleaved by the enzymatic activity of Cathepsin B within the tumor microenvironment or inside the cancer cell's lysosomes. The most well-established Cathepsin B cleavable linkers are dipeptide-based, with the valine-citrulline (Val-Cit) motif being the most extensively studied and clinically utilized.[] Other dipeptide sequences, such as phenylalanine-lysine (Phe-Lys) and valine-alanine (Val-Ala), have also been developed and investigated.[6][7]
The general architecture of a Cathepsin B cleavable linker system consists of three key components:
-
The Dipeptide Sequence: This is the specific recognition site for Cathepsin B. The enzyme's S2 subsite accommodates the P2 residue (e.g., Valine), while the S1 subsite binds the P1 residue (e.g., Citrulline).[8]
-
A Self-Immolative Spacer: Following cleavage of the dipeptide, this spacer spontaneously decomposes to release the active drug. The most common self-immolative spacer is p-aminobenzyl carbamate (PABC).[9]
-
The Drug Conjugation Site: This is the point of attachment for the cytotoxic payload.
The mechanism of drug release is a two-step process. First, Cathepsin B cleaves the amide bond at the C-terminus of the dipeptide sequence. This cleavage event triggers the spontaneous 1,6-elimination of the PABC spacer, which in turn liberates the unmodified, active drug.[8]
Quantitative Data on Linker Performance
The selection of a Cathepsin B cleavable linker is a critical decision in the design of a targeted therapeutic. The ideal linker should exhibit high stability in plasma to minimize off-target toxicity and be efficiently cleaved at the target site to ensure potent efficacy. The following tables summarize key quantitative data for commonly used Cathepsin B cleavable linkers.
Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Notes |
| Valine-Citrulline (Val-Cit) | Baseline | The benchmark for efficient and stable cleavage.[8] |
| Valine-Alanine (Val-Ala) | ~50% of Val-Cit rate | Also effectively cleaved, with the benefit of lower hydrophobicity, which can reduce ADC aggregation.[8][] |
| Phenylalanine-Lysine (Phe-Lys) | ~30-fold faster than Val-Cit (isolated enzyme) | Rapidly cleaved by isolated Cathepsin B, but cleavage rates are similar to Val-Cit in lysosomal extracts, indicating the involvement of other proteases.[8] |
Table 2: Plasma Stability of Cathepsin B Cleavable Linkers
| Linker | Plasma Source | Half-life (t½) | Reference |
| Mc-Val-Cit-PABOH | Mouse | 6.0 days | [11] |
| Mc-Val-Cit-PABOH | Monkey | 9.6 days | [11] |
| Val-Cit-PABC | Human | 230 days | [12] |
| Phe-Lys-PABC | Human | 30 days | [12] |
| Val-Cit-PABC | Mouse | 80 hours | [12] |
| Phe-Lys-PABC | Mouse | 12.5 hours | [12] |
| Val-Cit-PABC-MMAE | Rat | ~80% remaining after 7 days | [13] |
Table 3: Representative In Vitro Cytotoxicity of ADCs with Cathepsin B Cleavable Linkers
| ADC | Cell Line | Target Antigen | IC50 | Reference |
| cAC10-vcMMAE (DAR 2) | L-82 | CD30 | 55 ng/mL | [14] |
| cAC10-vcMMAE (DAR 4) | L-82 | CD30 | 10 ng/mL | [14] |
| cAC10-vcMMAE (DAR 8) | L-82 | CD30 | 2 ng/mL | [14] |
| h1F6-vcMMAE (DAR 4) | L-82 | CD70 | 20 ng/mL | [14] |
| cOKT9-vcMMAE (DAR 4) | L-82 | CD71 | 30 ng/mL | [14] |
Signaling Pathways and Experimental Workflows
Cathepsin B in Cancer Signaling
Cathepsin B is not only an executioner of linker cleavage but is also intricately involved in cancer signaling pathways that promote tumor progression. Understanding these pathways can provide further rationale for targeting Cathepsin B.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. escholarship.org [escholarship.org]
- 11. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Properties of Mal-PEG3-VCP-NB for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of the Maleimide-PEG3-Val-Cit-PAB-Northebramycin (Mal-PEG3-VCP-NB) linker-payload combination for the development of Antibody-Drug Conjugates (ADCs). This document details the mechanism of action, key components, and representative experimental data and protocols relevant to the preclinical evaluation of ADCs utilizing this system.
Core Components and Structure
The this compound is a sophisticated, multi-component system engineered for stability in systemic circulation and controlled release of the cytotoxic payload within target tumor cells.
-
Maleimide (Mal): This functional group serves as the conjugation point to the monoclonal antibody (mAb). It reacts specifically with free thiol groups, typically on cysteine residues of the antibody, forming a stable covalent bond.
-
PEG3: A three-unit polyethylene glycol spacer enhances the solubility and hydrophilicity of the linker-payload, which can improve the pharmacokinetic properties of the resulting ADC and reduce aggregation.
-
Val-Cit-PAB (VCP): This tripartite system is the cornerstone of the cleavable linker strategy.
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide is the recognition site for lysosomal proteases, primarily Cathepsin B, which is often upregulated in the tumor microenvironment.[][2] The Val-Cit sequence provides a balance of stability in the bloodstream, where Cathepsin B activity is low at neutral pH, and high susceptibility to cleavage in the acidic lysosomal environment of target cells.[]
-
p-Aminobenzylcarbamate (PAB): This unit acts as a "self-immolative" spacer.[] Its primary function is to connect the dipeptide to the cytotoxic payload and to ensure the payload is released in its unmodified, fully active form following enzymatic cleavage of the Val-Cit linker.[][2]
-
-
Northebramycin (NB): The cytotoxic payload, Northebramycin, is a potent anthracycline antibiotic. Anthracyclines are a well-established class of chemotherapeutic agents that exert their cytotoxic effects primarily through DNA intercalation, leading to the inhibition of DNA replication and transcription and ultimately, cell death.
Mechanism of Action
The therapeutic action of an ADC equipped with a this compound linker-payload is a multi-step process that begins with targeted delivery and culminates in payload-induced cytotoxicity.
dot
Caption: Mechanism of action of a this compound ADC.
Quantitative Data on ADC Properties
While specific preclinical data for an ADC utilizing the exact this compound linker-payload is not publicly available, the following tables present representative data for ADCs with similar Val-Cit linkers and anthracycline payloads to provide a benchmark for expected performance.
Table 1: Representative In Vitro Cytotoxicity of Anthracycline-Based ADCs
| Cell Line | Target Antigen | ADC Construct | IC50 (ng/mL) | Reference |
| SKBR3 | HER2 | Trastuzumab-PNU-159682 | ~1 | [2] |
| T47D | HER2 (low) | Trastuzumab-PNU-159682 | >1000 | [2] |
| Karpas-299 | CD30 | cAC10-vcPAB-PNU-159682 | 1.1 | [2] |
| REH | CD30 (negative) | cAC10-vcPAB-PNU-159682 | >1000 | [2] |
Table 2: Representative In Vivo Efficacy of a Val-Cit Linker ADC
| Tumor Model | ADC | Dose (mg/kg) | Outcome | Reference |
| BxPC3 Pancreatic Xenograft | Linker 7-VC-PABC-MMAD | 3 | Significant tumor growth inhibition | [3] |
Table 3: Representative Pharmacokinetic Parameters of an ADC
| Species | ADC | Clearance (mL/day/kg) | Half-life (days) |
| Mouse | Anti-HER2 ADC | ~10-20 | ~4-6 |
| Rat | Trastuzumab Emtansine | 4.9 | 3.9 |
| Monkey | Trastuzumab Emtansine | 2.5 | 6.4 |
| Human | Trastuzumab Emtansine | 0.7 | 4.0 |
Note: The data in Tables 2 and 3 are for ADCs with different payloads and are provided for general comparison of Val-Cit linker-based ADCs.
Experimental Protocols
The following sections provide detailed methodologies for key experiments in the development and evaluation of a this compound ADC.
ADC Conjugation Protocol
This protocol outlines the steps for conjugating the this compound linker-payload to a monoclonal antibody via cysteine residues.
dot
Caption: Workflow for ADC conjugation.
Methodology:
-
Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reduction of Interchain Disulfides: The antibody's interchain disulfide bonds are partially reduced to generate free thiol groups for conjugation. This is typically achieved by incubation with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) at a controlled temperature and time.
-
Removal of Reducing Agent: The excess reducing agent is removed using a desalting column or size-exclusion chromatography (SEC).
-
Conjugation Reaction: The this compound, dissolved in a compatible organic solvent (e.g., DMSO), is added to the reduced antibody solution. The reaction is allowed to proceed for a specific duration at a controlled temperature.
-
Quenching of Unreacted Maleimides: The reaction is quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification of the ADC: The resulting ADC is purified from unconjugated linker-payload and other reaction components using SEC, dialysis, or tangential flow filtration.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), level of aggregation, and purity.
In Vitro Cytotoxicity Assay
This protocol describes the use of a cell-based assay to determine the potency (IC50) of the ADC.
dot
Caption: Workflow for in vitro cytotoxicity assay.
Methodology:
-
Cell Seeding: Target cancer cells (antigen-positive) and control cells (antigen-negative) are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC, a naked antibody control, and a free drug control.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (typically 72-120 hours).
-
Cell Viability Assessment: Cell viability is assessed using a suitable assay, such as the MTT assay or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The results are used to generate dose-response curves, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated.
In Vivo Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.
dot
Caption: Workflow for in vivo efficacy study.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells expressing the target antigen are implanted subcutaneously.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, naked antibody, ADC at various doses).
-
Treatment Administration: The ADC and control articles are administered, typically intravenously.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated to determine the in vivo efficacy of the ADC.
Signaling Pathways Affected by Northebramycin
As an anthracycline, Northebramycin's primary mechanism of action is the intercalation into DNA. This event disrupts DNA replication and transcription, leading to the activation of cellular stress and DNA damage response pathways, ultimately culminating in apoptosis.
dot
Caption: Simplified signaling pathway of Northebramycin-induced apoptosis.
Conclusion
The this compound linker-payload system represents a promising platform for the development of targeted ADCs. The combination of a stable and selectively cleavable linker with a potent anthracycline payload offers the potential for high efficacy and a favorable therapeutic window. The experimental protocols and representative data provided in this guide serve as a valuable resource for researchers and developers in the preclinical evaluation of ADCs based on this technology. Further studies specific to an ADC constructed with this compound are warranted to fully elucidate its therapeutic potential.
References
A Technical Guide to Bioorthogonal Handles for Multi-Functionalizing Antibodies
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the core bioorthogonal chemistries used for the site-specific, multi-functionalization of antibodies. It is intended to serve as a practical resource for researchers in academia and industry who are engaged in the development of next-generation antibody-based therapeutics, such as antibody-drug conjugates (ADCs), bispecific antibodies, and other multi-modal protein constructs. This document details the key bioorthogonal reactions, provides structured quantitative data for comparison, and includes detailed experimental protocols for the conjugation and characterization of modified antibodies.
Introduction to Bioorthogonal Chemistry in Antibody Engineering
The precise functionalization of antibodies is crucial for the development of sophisticated and effective therapeutics. Traditional methods of antibody conjugation, which often target lysine or cysteine residues, can result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and unpredictable pharmacokinetic profiles.[1][2] Bioorthogonal chemistry offers a powerful solution by employing reactions that are highly specific, proceed under physiological conditions, and do not interfere with native biological processes.[2] These "click" reactions enable the site-specific installation of a wide range of functionalities onto an antibody, leading to homogeneous and well-defined conjugates with improved therapeutic indices.[1]
This guide will focus on the most prominent and widely adopted bioorthogonal handles and their corresponding ligation strategies for antibody multi-functionalization.
Key Bioorthogonal Ligation Strategies
A variety of bioorthogonal reactions have been successfully applied to antibody conjugation. The choice of a specific strategy depends on factors such as the desired reaction kinetics, the stability of the resulting linkage, and the ease of introducing the bioorthogonal handle into the antibody.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that involves the cycloaddition of a strained alkyne (e.g., dibenzocyclooctyne, DBCO) with an azide.[3] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst.[3] This makes SPAAC particularly well-suited for applications involving live cells or in vivo studies. The azide handle can be introduced into an antibody through the site-specific incorporation of an unnatural amino acid, such as p-azidophenylalanine (pAzF).
Tetrazine Ligation
Tetrazine ligation, an inverse-electron-demand Diels-Alder reaction, is one of the fastest bioorthogonal reactions known, with second-order rate constants orders of magnitude higher than SPAAC.[4][5] This reaction occurs between an electron-deficient tetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO).[5] The exceptional speed of this reaction allows for efficient conjugation at very low antibody and payload concentrations.
Oxime Ligation
Oxime ligation involves the reaction of an aminooxy group with an aldehyde or ketone to form a stable oxime bond.[6] The carbonyl handle can be introduced into an antibody through various methods, including the enzymatic conversion of a specific cysteine residue to formylglycine (fGly) by the formylglycine-generating enzyme (FGE) or the periodate oxidation of N-terminal serine residues or glycans.[7] While generally slower than SPAAC and tetrazine ligation, the reaction can be accelerated by catalysts such as aniline.[6]
Enzyme-Mediated Conjugation
Enzymatic methods provide a high degree of site-specificity for antibody functionalization. Enzymes such as sortase A and transglutaminase can be used to ligate payloads to specific recognition sequences engineered into the antibody.[1]
-
Sortase A (SrtA): This bacterial transpeptidase recognizes a specific peptide motif (e.g., LPETG) and cleaves the peptide bond between threonine and glycine, forming a new bond with an N-terminal oligoglycine-containing payload.[1]
-
Formylglycine-Generating Enzyme (FGE): As mentioned above, FGE can be used to generate a bioorthogonal aldehyde handle at a specific consensus sequence (CXPXR).
Quantitative Comparison of Bioorthogonal Ligation Chemistries
The selection of an appropriate bioorthogonal reaction is critical and often depends on a balance between reaction kinetics, stability, and the specific application. The following tables summarize key quantitative data for the most common bioorthogonal reactions used in antibody conjugation.
Table 1: Second-Order Rate Constants of Common Bioorthogonal Reactions
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Tetrazine Ligation | Tetrazine + trans-Cyclooctene (TCO) | ~1 - 1 x 10⁶ | [5] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Dibenzocyclooctyne (DBCO) | ~1.2 x 10⁻³ | [5] |
| Oxime Ligation (catalyzed) | Aldehyde + Aminooxy (with aniline catalyst) | ~1 x 10⁻³ - 1 x 10⁻² | [6] |
| Staudinger Ligation | Azide + Phosphine | ~2 x 10⁻³ | [4] |
Table 2: Stability of Linkages Formed by Bioorthogonal Reactions
| Linkage | Formed by | Stability Characteristics | Reference(s) |
| Dihydropyridazine | Tetrazine Ligation | Generally stable in serum. | |
| Triazole | SPAAC | Highly stable in serum and under reducing conditions. | |
| Oxime | Oxime Ligation | Stable at physiological pH, can be susceptible to hydrolysis at acidic pH. | [1] |
| Amide | Sortase A Ligation | Very stable, equivalent to a native peptide bond. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the multi-functionalization of antibodies using bioorthogonal handles.
Protocol for Site-Specific Antibody Conjugation via SPAAC
This protocol describes the conjugation of a DBCO-functionalized payload to an antibody containing a site-specifically incorporated azide group.
Materials:
-
Azide-functionalized antibody in PBS (pH 7.4)
-
DBCO-functionalized payload dissolved in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Desalting column (e.g., PD-10)
-
Protein concentrator (with appropriate molecular weight cut-off)
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange of the azide-functionalized antibody into PBS (pH 7.4) using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Payload Preparation:
-
Prepare a 10-20 mM stock solution of the DBCO-functionalized payload in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the DBCO-payload stock solution to the antibody solution to achieve a desired molar excess of the payload (typically 5-20 fold excess). The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted payload by size-exclusion chromatography using a desalting column equilibrated with PBS (pH 7.4).
-
Concentrate the purified antibody-drug conjugate (ADC) using a protein concentrator.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using methods such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).
-
Protocol for FGE-Mediated Aldehyde Handle Generation and Oxime Ligation
This protocol outlines the enzymatic generation of an aldehyde handle on an antibody containing an FGE recognition site, followed by conjugation to an aminooxy-functionalized payload.
Materials:
-
Antibody containing an FGE recognition sequence (e.g., LCxPxR)
-
Formylglycine-Generating Enzyme (FGE)
-
Copper (II) sulfate (optional, can enhance FGE activity)
-
Aminooxy-functionalized payload
-
Aniline (catalyst)
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., sodium bisulfite)
-
Purification and characterization reagents as in Protocol 4.1.
Procedure:
-
FGE-mediated Aldehyde Generation:
-
In a reaction vessel, combine the antibody (at a final concentration of 1-5 mg/mL) and FGE (at a molar ratio of approximately 10:1 to 50:1 antibody to enzyme) in the reaction buffer.
-
If using, add copper (II) sulfate to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for 4-16 hours.
-
-
Oxime Ligation:
-
To the reaction mixture containing the aldehyde-functionalized antibody, add the aminooxy-payload to a final concentration of 10-50 molar excess.
-
Add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature for 2-24 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution or by proceeding directly to purification.
-
Purify the ADC as described in Protocol 4.1.
-
-
Characterization:
-
Characterize the final conjugate as described in Protocol 4.1.
-
Protocol for Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR of ADCs, particularly for cysteine-linked conjugates.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
ADC sample
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different drug-loaded species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B). Unconjugated antibody will elute first, followed by species with increasing numbers of conjugated drugs.
-
-
Data Analysis:
-
Integrate the peak areas for each drug-loaded species in the chromatogram.
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * Number of drugs on species) / 100
-
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of the complex processes involved in multi-functionalizing antibodies.
Caption: Experimental workflow for SPAAC-mediated antibody conjugation.
Caption: Workflow for FGE-mediated aldehyde generation and oxime ligation.
References
- 1. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Hydrophilicity and Solubility of PEGylated ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on their physicochemical properties, particularly hydrophilicity and solubility. The conjugation of highly potent, hydrophobic small-molecule payloads to monoclonal antibodies frequently leads to ADC aggregation, reduced stability, and suboptimal pharmacokinetic profiles. The incorporation of Polyethylene Glycol (PEG) chains into the linker design has emerged as a crucial strategy to mitigate these challenges. This guide provides a comprehensive technical overview of the role of PEGylated linkers in enhancing the hydrophilicity and solubility of ADCs. It delves into the impact of PEG linker architecture and length on ADC properties, presents detailed experimental protocols for characterization, and visualizes key biological and developmental workflows.
The Role of Hydrophilicity in ADC Development
Hydrophobicity is a significant hurdle in the development of ADCs, often leading to a number of undesirable consequences that can compromise both safety and efficacy. The attachment of hydrophobic payloads can induce or exacerbate the propensity of the antibody to aggregate.[1] Aggregated ADCs can be immunogenic and may exhibit altered pharmacokinetic properties, including rapid clearance from circulation.[2][3] Furthermore, poor solubility can present significant challenges during manufacturing, formulation, and administration.[4]
Hydrophilic linkers, particularly those incorporating PEG, address these issues by increasing the overall aqueous solubility of the ADC.[5] The ethylene glycol units of PEG form a hydration shell around the hydrophobic payload, effectively shielding it from the aqueous environment.[4] This "stealth" effect not only improves solubility and reduces aggregation but also can prolong the plasma half-life of the ADC by reducing renal clearance and minimizing non-specific interactions with other proteins and cells.[4][5] Consequently, the incorporation of hydrophilic PEG linkers can enable higher drug-to-antibody ratios (DARs) without compromising the physicochemical stability of the conjugate, potentially leading to enhanced therapeutic potency.[2]
Impact of PEG Linker Architecture and Length on ADC Properties
The architecture and length of the PEG linker are critical design parameters that significantly influence the physicochemical and pharmacokinetic properties of an ADC.
Linker Architecture: Linear vs. Branched/Pendant
PEG linkers can be designed with linear or branched (pendant) architectures. While linear PEGs are simpler in structure, branched or pendant PEGs, which feature multiple PEG arms extending from a central core, can offer distinct advantages.[5][6] Branched PEGs can create a larger hydrodynamic radius, which can lead to reduced renal clearance and a longer in vivo half-life.[6] They also offer the potential for higher drug loading.[2]
Studies have shown that a pendant configuration of PEG can be more effective at shielding the hydrophobic payload compared to a linear configuration, especially at high DARs.[7] For instance, an ADC with a branched linker composed of two 12-unit PEG chains (P-(PEG12)2) demonstrated a significantly slower clearance rate and a nearly 3-fold higher area under the curve (AUC) compared to an ADC with a linear 24-unit PEG linker (L-PEG24) at a DAR of 8.[7] This suggests that the spatial arrangement of the PEG chains plays a crucial role in mitigating the hydrophobicity of the payload.
PEG Chain Length
The length of the PEG chain, or the number of ethylene glycol units, is another key variable. Generally, increasing the PEG length leads to a decrease in ADC clearance, up to a certain point.[7] Longer PEG chains provide a more substantial hydrophilic shield, further enhancing solubility and prolonging circulation time.[8] However, the optimal PEG length is a balance between improved pharmacokinetics and potential impacts on antigen binding and in vitro potency. In some cases, excessively long PEG chains can lead to reduced cytotoxicity.[9]
Quantitative Data on PEGylated ADC Properties
The following tables summarize quantitative data on the impact of PEG linker length and architecture on ADC clearance, providing a basis for rational linker design.
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Table 1: Impact of PEG Linker Length on ADC Clearance in Rats. Data adapted from Burke et al., 2017.[7] |
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
| Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance. Data adapted from multiple sources.[7][10][11] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of the hydrophilicity and solubility of PEGylated ADCs.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To separate and quantify high molecular weight species (aggregates) from the monomeric ADC based on hydrodynamic radius.
Materials:
-
HPLC system with UV detector
-
Size exclusion chromatography column (e.g., Agilent AdvanceBio SEC 300Å)
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0[12]
-
ADC sample
-
Protein standards for column calibration
Procedure:
-
System Preparation:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.[14]
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF).
-
-
Analysis:
-
Inject a defined volume of the prepared ADC sample onto the column.
-
Run the separation isocratically at a constant flow rate.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the main monomer peak.
-
Calculate the percentage of aggregation as: (% Aggregation) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) and Hydrophobicity Assessment
Objective: To separate ADC species based on their hydrophobicity, which correlates with the number of conjugated drug-linker molecules.
Materials:
-
HPLC system with UV detector
-
HIC column (e.g., a butyl or phenyl phase column)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[15]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[15]
-
ADC sample
Procedure:
-
System and Sample Preparation:
-
Prepare and filter the mobile phases.
-
Adjust the ADC sample to a final concentration of 0.5 M ammonium sulfate using a high-salt diluent.[15]
-
-
Analysis:
-
Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 66.7% A, 33.3% B).[15]
-
Inject the prepared ADC sample.
-
Elute the bound ADC species using a linear gradient of increasing Mobile Phase B (decreasing ammonium sulfate concentration), for example, from 33.3% to 100% B over 30 column volumes.[15]
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Peaks eluting later in the gradient correspond to higher DAR species due to increased hydrophobicity.
-
The weighted average DAR can be calculated from the relative peak areas of the different DAR species.
-
Dynamic Light Scattering (DLS) for Aggregation and Stability Analysis
Objective: To measure the size distribution of particles in solution and detect the presence of aggregates.
Materials:
-
DLS instrument (e.g., Zetasizer Nano)
-
Low-volume disposable cuvettes
-
ADC sample
-
Filtration device (e.g., 0.22 µm syringe filter)
Procedure:
-
Sample Preparation:
-
Filter the ADC sample to remove dust and extraneous particles.
-
Transfer the sample to a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Set the measurement temperature.
-
Input the viscosity and refractive index of the solvent.
-
-
Measurement:
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement, which involves shining a laser through the sample and analyzing the fluctuations in scattered light intensity.[16]
-
-
Data Analysis:
-
The instrument's software will generate a particle size distribution report.
-
The presence of larger species in the distribution indicates aggregation. The polydispersity index (PDI) provides a measure of the heterogeneity of the sample, with higher values suggesting a greater degree of aggregation.[17]
-
Visualizations of Key Pathways and Workflows
Signaling Pathway of MMAE-Induced Apoptosis
Monomethyl auristatin E (MMAE), a common ADC payload, is a potent inhibitor of tubulin polymerization. Upon release inside a cancer cell, MMAE disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[14]
Comprehensive ADC Development and Characterization Workflow
The development of a successful ADC is a complex, multi-stage process that requires rigorous characterization at each step to ensure safety and efficacy.
Conclusion
The hydrophilicity and solubility of PEGylated ADC linkers are paramount to the successful development of safe and effective antibody-drug conjugates. By mitigating the challenges posed by hydrophobic payloads, PEGylation enhances ADC stability, reduces aggregation, and improves pharmacokinetic profiles. The rational design of PEG linkers, considering both architecture and length, allows for the fine-tuning of these properties to optimize therapeutic outcomes. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive characterization of these complex biotherapeutics, enabling researchers and drug developers to advance the next generation of targeted cancer therapies.
References
- 1. blog.td2inc.com [blog.td2inc.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Spindle checkpoint proteins Mad1 and Mad2 are required for cytostatic factor-mediated metaphase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biomanufacturing.org [biomanufacturing.org]
- 12. medium.com [medium.com]
- 13. lcms.cz [lcms.cz]
- 14. acs.org [acs.org]
- 15. unchainedlabs.com [unchainedlabs.com]
- 16. diva-portal.org [diva-portal.org]
- 17. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to Inverse-Electron-Demand Diels-Alder Reactions
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis first described by Otto Diels and Kurt Alder in 1928, is a powerful method for forming six-membered rings through a [4+2] cycloaddition.[1] A synthetically crucial variant of this reaction is the Inverse-Electron-Demand Diels-Alder (IEDDA or DAINV) reaction.[2] Unlike the canonical reaction which involves an electron-rich diene and an electron-poor dienophile, the IEDDA reaction proceeds between an electron-poor diene and an electron-rich dienophile.[2][3] This reversal of electronic requirements opens up a distinct and highly valuable area of chemical space.
First disclosed in 1959, the reaction of 1,2,4,5-tetrazines with dienophiles has evolved into one of the most robust and widely used bioorthogonal "click" chemistries.[4][5] Its utility is particularly prominent in chemical biology, materials science, and drug development, where its rapid kinetics, high selectivity, and ability to proceed in complex biological media without catalysts are paramount.[1][6] This guide provides a detailed overview of the core principles of the IEDDA reaction, quantitative kinetic data, experimental protocols, and key applications.
Core Principles and Mechanism
The IEDDA reaction is a concerted [4+2] cycloaddition where three π-bonds are broken to form two new σ-bonds and one new π-bond, resulting in a six-membered ring.[2] For the most common dienes used in bioorthogonal chemistry, such as 1,2,4,5-tetrazines, the initial cycloadduct is unstable and rapidly undergoes a retro-Diels-Alder reaction, releasing a stable dinitrogen (N₂) molecule. This irreversible loss of N₂ is a significant thermodynamic driving force for the reaction.[7] The resulting product is a stable dihydropyridazine, which may then tautomerize or be oxidized to a pyridazine.[6][8]
Frontier Molecular Orbital (FMO) Theory
The reactivity and rate of Diels-Alder reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. According to Frontier Molecular Orbital (FMO) theory, a smaller energy gap between the interacting orbitals leads to a faster reaction.[9]
-
Normal-Demand Diels-Alder: The reaction is dominated by the interaction between the HOMO of the electron-rich diene and the LUMO of the electron-poor dienophile (HOMOdiene-LUMOdienophile).[10]
-
Inverse-Electron-Demand Diels-Alder: The electronic requirements are reversed. The reaction is controlled by the interaction between the HOMO of the electron-rich dienophile and the LUMO of the electron-poor diene (HOMOdienophile-LUMOdiene).[1][2]
Electron-donating groups (EDGs) on the dienophile raise its HOMO energy, while electron-withdrawing groups (EWGs) on the diene lower its LUMO energy.[7] This strategic placement of substituents minimizes the HOMO-LUMO energy gap, leading to the exceptionally fast kinetics characteristic of IEDDA reactions.[11]
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Site-Specific Protein Labeling with Tetrazine Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unict.it [iris.unict.it]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
The Instability Within: A Technical Guide to the Chemical Stability of Maleimide-Containing Linkers
For Researchers, Scientists, and Drug Development Professionals
Maleimide-containing linkers have become a cornerstone in the field of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs). Their high reactivity and specificity towards thiol groups on cysteine residues offer a straightforward approach to covalently attaching payloads to biomolecules. However, the perceived stability of the resulting thioether bond is nuanced, with several competing reaction pathways influencing the integrity and efficacy of the conjugate. This guide provides an in-depth analysis of the chemical stability of maleimide-containing linkers, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this critical area of drug development.
The Core Chemistry and Its Inherent Instabilities
The conjugation of a maleimide to a thiol-containing molecule, such as a cysteine residue on a protein, proceeds via a Michael addition reaction, forming a succinimidyl thioether linkage.[1] While this bond is generally considered stable, it is susceptible to two primary degradation pathways in a physiological environment: the retro-Michael reaction and hydrolysis.[2]
Retro-Michael Reaction (Thiol Exchange): This is the reverse of the initial conjugation reaction, leading to the cleavage of the linker and the premature release of the conjugated payload.[3] This process is often facilitated by the presence of endogenous thiols, most notably glutathione (GSH), which is present in high concentrations within cells and in plasma.[4] The released payload can then bind to other circulating molecules, such as albumin, leading to off-target toxicity and a reduction in the therapeutic window.[5]
Hydrolysis (Ring-Opening): The succinimide ring of the maleimide-thiol adduct can undergo hydrolysis, resulting in a ring-opened succinamic acid derivative.[2] This ring-opened form is significantly more stable and is resistant to the retro-Michael reaction, effectively "locking" the payload onto the biomolecule.[6] The rate of hydrolysis is influenced by several factors, including pH, temperature, and the local chemical environment.[7][8]
The interplay between these two competing reactions is a critical consideration in the design of maleimide-based bioconjugates.
Figure 1. Maleimide-thiol conjugation and subsequent instability pathways.
Quantitative Analysis of Maleimide Linker Stability
The stability of a maleimide-thiol conjugate is not absolute and is highly dependent on the specific maleimide derivative, the nature of the thiol, and the experimental conditions. The following tables summarize quantitative data from the literature on the half-lives of maleimide-thiol adducts, providing a comparative overview of their stability.
Table 1: Stability of Maleimide-Thiol Conjugates in the Presence of Glutathione (GSH)
| Maleimide Derivative | Thiol Compound | Conditions | Half-life (t½) | Reference |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | + GSH | 20 - 80 hours | [9] |
| N-ethyl maleimide (NEM) | N-acetylcysteine | + GSH | 20 - 80 hours | [9] |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA, pKa 6.6) | + GSH | 18 hours | [10][11] |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA, pKa 6.6) | + GSH | 3.1 hours | [10][11] |
| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (MPA, pKa 6.6) | + GSH | - | [10][11] |
| N-ethyl maleimide (NEM) | 4-mercaptohydrocinnamic acid (MPP, pKa 7.0) | + GSH | 258 hours | [10][11] |
| N-ethyl maleimide (NEM) | N-acetyl-L-cysteine (NAC, pKa 9.5) | + GSH | - | [10][11] |
Table 2: Hydrolysis Rates of Maleimide and Succinimide-Thioether Adducts
| Compound | pH | Temperature | Observed Rate Constant (k) or Half-life (t½) | Reference |
| 8-arm PEG10k-maleimide | 5.5 | 37°C | Extremely slow | [7] |
| 8-arm PEG10k-maleimide | 7.4 | 20°C | k = 1.24 x 10⁻⁵ s⁻¹ | [7] |
| 8-arm PEG10k-maleimide | 7.4 | 37°C | k = 6.55 x 10⁻⁵ s⁻¹ | [7] |
| N-alkyl thiosuccinimides | 7.4 | 37°C | t½ = 27 hours | |
| N-aryl thiosuccinimides | 7.4 | 37°C | t½ = 1.5 hours | |
| N-fluorophenyl thiosuccinimide | 7.4 | 37°C | t½ = 0.7 hours | |
| ADC with EWG linker | 8.0 | Room Temp | Fully hydrolyzed within 24 hours | [12] |
Note: The extent of conversion and half-lives can vary significantly based on the specific experimental setup.
Strategies to Enhance Maleimide Linker Stability
Given the challenges of linker instability, several strategies have been developed to improve the in vivo performance of maleimide-based conjugates.
-
Post-Conjugation Hydrolysis: Intentionally promoting the ring-opening of the succinimide ring after conjugation can lead to a more stable product. This can be achieved by incubating the ADC at a slightly alkaline pH (e.g., pH 9). However, care must be taken as the biomolecule itself may be sensitive to higher pH.[12]
-
Next-Generation Maleimides (NGMs):
-
N-aryl maleimides: These maleimides have been shown to form more stable adducts and exhibit faster hydrolysis rates of the thiosuccinimide ring compared to their N-alkyl counterparts.[5]
-
Dihalomaleimides: These reagents can re-bridge reduced interchain disulfide bonds in antibodies, forming a stable, covalent linkage.[13]
-
Self-hydrolyzing maleimides: These are engineered with substituents that intramolecularly catalyze the hydrolysis of the thiosuccinimide ring at physiological pH, rapidly converting it to the stable maleamic acid form.[14]
-
-
Transcyclization: A novel strategy involves a transcyclization reaction for conjugates with an N-terminal cysteine, which "locks" the thioether bond within a 6-membered ring, preventing the retro-Michael reaction.[15][16]
-
Alternative Linker Chemistries: Exploring linkers that are less susceptible to thiol exchange, such as those based on sulfones, is another promising approach.
Experimental Protocols for Stability Assessment
Rigorous assessment of linker stability is paramount in the development of bioconjugates. The following are detailed methodologies for key experiments.
HPLC-Based Assay for Conjugate Stability in the Presence of Glutathione
This protocol assesses the stability of a thiol-reactive linker conjugate by monitoring its degradation over time in the presence of a high concentration of glutathione.[2]
Materials and Reagents:
-
Purified bioconjugate (e.g., antibody-linker-payload)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
L-Glutathione (reduced)
-
Reverse-phase HPLC system with a C4 or C8 column suitable for protein analysis
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Thermostated incubator or water bath at 37°C
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Prepare a fresh stock solution of L-Glutathione in PBS.
-
In a microcentrifuge tube, mix the bioconjugate and glutathione stock solutions to achieve a final bioconjugate concentration of approximately 0.5 mg/mL and a final glutathione concentration of 10 mM.
-
Prepare a control sample of the bioconjugate in PBS without glutathione.
-
Incubate both samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each tube.
-
Analyze the aliquots by RP-HPLC.
-
Flow Rate: 1 mL/min
-
Detection: UV at 280 nm (for protein) and a wavelength appropriate for the payload if it has a chromophore.
-
Gradient: A suitable gradient from 20% to 80% Mobile Phase B over 20-30 minutes.
-
-
Integrate the peak area of the intact bioconjugate at each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample.
Figure 2. Workflow for HPLC-based stability assay.
LC-MS Method for ADC Stability in Plasma
This protocol provides a workflow for assessing the deconjugation of an antibody-drug conjugate (ADC) after incubation in plasma.[2][3]
Materials and Reagents:
-
Antibody-Drug Conjugate (ADC)
-
Human or animal plasma
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column for intact protein analysis
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Immunocapture beads (e.g., Protein A/G) for ADC extraction (optional but recommended)[4]
Procedure:
-
Spike the ADC into plasma at a final concentration of, for example, 100 µg/mL.
-
Incubate the plasma sample at 37°C.
-
At desired time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.
-
(Optional) Extract the ADC and related species from the plasma using immunocapture beads to improve sensitivity and remove interfering plasma proteins.[4]
-
Prepare the sample for LC-MS analysis (e.g., dilution in Mobile Phase A).
-
Inject the prepared sample onto the LC-MS system.
-
Use a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to elute the different ADC species.
-
Acquire mass spectra across the elution profile.
-
Analyze the data to determine the average drug-to-antibody ratio (DAR) and identify any degradation products over time.
NMR Spectroscopy for Monitoring Thiol-Maleimide Reactions
¹H NMR spectroscopy is a powerful tool for directly monitoring the reaction between a maleimide and a thiol in real-time, providing kinetic and mechanistic insights.[17][18]
Materials and Reagents:
-
Maleimide-containing compound
-
Thiol-containing compound (e.g., glutathione, cysteine)
-
Deuterated solvent (e.g., D₂O, buffered D₂O)
-
NMR spectrometer
Procedure:
-
Dissolve the maleimide and thiol compounds in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Monitor the reaction over time by acquiring subsequent spectra at regular intervals.
-
Observe the disappearance of the characteristic maleimide proton signals (typically around 6.8 ppm) and the appearance of new signals corresponding to the thioether adduct.[19]
-
Integrate the relevant peaks to determine the extent of reaction at each time point and calculate reaction kinetics.
-
2D NMR techniques (e.g., COSY, HSQC) can be used for detailed structural elucidation of the products and any side-products.[18]
Application in Targeted Therapy and Signaling Pathways
Maleimide-based linkers are instrumental in the development of targeted therapies that aim to modulate specific cellular signaling pathways. For instance, in the context of cancer therapy, ADCs are designed to target cell surface receptors that are overexpressed on tumor cells, such as the Epidermal Growth Factor Receptor (EGFR) or Fibroblast Growth Factor Receptor 1 (FGFR1).[15][20][21]
Upon binding to the target receptor, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. The stability of the linker is critical in this process to ensure that the payload is delivered specifically to the target cells and not prematurely released into circulation.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. benchchem.com [benchchem.com]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Maleimide–thiol adducts stabilized through stretching | Semantic Scholar [semanticscholar.org]
- 15. creativepegworks.com [creativepegworks.com]
- 16. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Controlled Release: An In-depth Technical Guide to Self-Immolative Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this therapeutic strategy is the linker, a component that must be robust enough to ensure stability in systemic circulation, yet labile enough to release the cytotoxic payload upon reaching the target tumor cell. Self-immolative linkers have emerged as a sophisticated and highly effective solution to this critical design challenge.[1][2] These intelligent chemical bridges are designed to undergo a spontaneous, irreversible fragmentation cascade following a specific triggering event, leading to the efficient and traceless release of the active drug.[3][4]
This technical guide provides a comprehensive exploration of the core concepts of self-immolative linkers in ADCs. It delves into their mechanisms of action, presents key quantitative data, details essential experimental protocols for their evaluation, and provides visual representations of critical pathways and workflows.
Mechanisms of Self-Immolation
Self-immolative linkers operate through two primary mechanisms following an initial cleavage event, which is typically triggered by enzymes overexpressed in the tumor microenvironment or within the lysosomal compartment of cancer cells.[4][5]
Elimination-Based Self-Immolation
This is the most common mechanism, famously exemplified by the p-aminobenzyl carbamate (PABC) linker.[6] The process unfolds as follows:
-
Enzymatic Cleavage: An enzyme, such as cathepsin B, which is highly active in the lysosome, cleaves a specific peptide sequence (e.g., valine-citrulline) attached to the PABC spacer.[]
-
Electronic Cascade: The cleavage exposes a free aniline nitrogen. This initiates a 1,6-elimination reaction, an electronic cascade that results in the fragmentation of the linker.
-
Payload Release: This fragmentation releases the unmodified cytotoxic payload, carbon dioxide, and aza-quinone methide.[2]
Mechanism of PABC-based Self-Immolative Linker
Caption: PABC linker cleavage and drug release pathway.
Cyclization-Based Self-Immolation
In this mechanism, the triggering event reveals a nucleophilic group that initiates an intramolecular cyclization reaction. This cyclization leads to the formation of a stable small ring (typically 5- or 6-membered), which in turn expels the cytotoxic payload.[3] Examples include systems based on carbamate-hydrazone hybrids and 1,4-aminobutyl scaffolds.[3]
Data Presentation: A Comparative Overview
The selection of a self-immolative linker is a critical decision in ADC design, with significant implications for therapeutic efficacy and safety. The following tables summarize key quantitative data for different linker technologies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Trigger | Plasma Stability | Key Considerations | References |
| Peptide (Val-Cit-PABC) | Protease (e.g., Cathepsin B) | High (t½ > 200 h in human plasma) | Can be unstable in rodent plasma due to carboxylesterases. | [8] |
| Peptide (Val-Ala-PABC) | Protease (e.g., Cathepsin B) | High (cleaved at half the rate of Val-Cit by Cathepsin B) | Lower hydrophobicity than Val-Cit, allowing for higher DAR without aggregation. | [8] |
| Hydrazone | Low pH | Moderate (t½ ≈ 2 days in human plasma) | Prone to premature hydrolysis in circulation. | [9] |
| Disulfide | Glutathione (high intracellular concentration) | Variable | Stability can be tuned by modifying steric hindrance around the disulfide bond. | [10] |
| β-Glucuronide | β-Glucuronidase | High (extrapolated t½ of 81 days in rat plasma) | Highly specific to the tumor microenvironment where the enzyme is active. | [1][8] |
| Sulfatase-cleavable | Sulfatase | High (stable for > 7 days in mouse plasma) | High cytotoxicity and selectivity in HER2+ cells. | [9] |
| Silyl ether-based | Low pH | High (t½ > 7 days in human plasma) | Improved stability over traditional acid-cleavable linkers. | [9] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Self-Immolative Linkers
| ADC Target | Linker-Payload | Cell Line | IC50 (ng/mL) | Reference |
| Her2 | Trastuzumab-Val-Cit-PABC-Auristatin | SK-BR-3 | 6.7 - 15.2 | [6] |
| Her2 | Trastuzumab-Val-Ala-PABC-Auristatin | KPL-4 | ~10 | [9] |
| CD30 | Brentuximab Vedotin (Val-Cit-PABC-MMAE) | Karpas 299 | ~10 | [6] |
| Her2 | Trastuzumab-Sulfatase linker-Payload | SK-BR-3 | IC50 = 61 and 111 pmol/L | [9] |
Experimental Protocols
Rigorous in vitro and in vivo evaluation is essential to characterize the performance of self-immolative linkers. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantification: Analyze the samples to quantify the amount of intact ADC and released payload.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.[1]
-
Workflow for In Vitro Plasma Stability Assay
Caption: General workflow for assessing ADC plasma stability.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic potential of the ADC against target cancer cells.
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free cytotoxic payload as controls.
-
Incubation: Incubate the plates for a period of 48-144 hours.
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan crystals.
-
XTT Assay: Add XTT reagent and an electron coupling reagent to each well.
-
-
Solubilization (MTT only): Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Lysosomal Cleavage Assay
Objective: To assess the susceptibility of the linker to cleavage by lysosomal enzymes.
Methodology:
-
Lysosomal Fraction Preparation: Isolate lysosomal fractions from relevant cells or use commercially available preparations.
-
Reaction Mixture: Combine the ADC with the lysosomal fraction in an acidic buffer (pH 4.5-5.0) that mimics the lysosomal environment.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect aliquots at various time points.
-
Analysis: Quench the reaction and analyze the samples by LC-MS to identify and quantify the released payload and any linker-payload metabolites.
Conclusion
Self-immolative linkers are a cornerstone of modern ADC design, enabling the controlled and targeted delivery of potent cytotoxic agents. Their sophisticated mechanisms of action, which allow for traceless drug release, have significantly contributed to the clinical success of several ADCs. The continued development of novel self-immolative technologies, with tailored stability and cleavage kinetics, promises to further enhance the therapeutic window of this important class of anti-cancer drugs. Rigorous experimental evaluation, as outlined in this guide, is paramount to the successful clinical translation of these promising therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 4. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dialnet.unirioja.es [dialnet.unirioja.es]
- 6. researchgate.net [researchgate.net]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Antibody Conjugation of Mal-PEG3-VCP-NB
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of a maleimide-functionalized linker-payload, Mal-PEG3-VCP-NB, to a monoclonal antibody (mAb). This process is a critical step in the development of Antibody-Drug Conjugates (ADCs), a powerful class of biotherapeutics designed for targeted cancer therapy.[1][2][3] The this compound linker system incorporates a stable maleimide group for site-specific attachment to antibody thiols, a hydrophilic polyethylene glycol (PEG) spacer to improve solubility, a cathepsin B-cleavable valine-citrulline (VC) peptide linker for controlled intracellular drug release, and a norbornene (NB) payload placeholder.[4][5][6][7][8]
The protocol outlines the necessary steps from antibody preparation and reduction to the final purification and characterization of the resulting ADC. Adherence to these guidelines is crucial for achieving a homogenous product with a desirable drug-to-antibody ratio (DAR), which directly impacts the efficacy and safety of the ADC.[2][3]
Principle of the Conjugation Reaction
The conjugation chemistry is based on the reaction between the maleimide group of the linker and the free sulfhydryl (thiol) groups on the antibody.[9][][11] The interchain disulfide bonds of the antibody are first partially reduced to generate reactive thiol groups. The maleimide moiety of this compound then undergoes a Michael addition reaction with these thiols to form a stable thioether bond, covalently attaching the linker-payload to the antibody.[][11] The reaction is highly selective for thiols at a neutral pH range (6.5-7.5).[9][12]
Materials and Equipment
Reagents
-
Monoclonal antibody (mAb) of interest
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
EDTA solution (0.5 M)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Bovine Serum Albumin (BSA)
-
Sodium azide
-
Deionized (DI) water
Equipment
-
UV-Vis spectrophotometer
-
Reaction vials
-
Pipettes and tips
-
Vortex mixer
-
Centrifugal concentrators (e.g., Amicon Ultra)
-
Size-exclusion chromatography (SEC) system or desalting columns (e.g., Zeba Spin)
-
Hydrophobic Interaction Chromatography (HIC) system
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
pH meter
-
Incubator or water bath
Experimental Protocols
Antibody Preparation and Reduction
-
Antibody Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or carrier proteins, exchange the buffer to PBS (pH 7.2-7.4).[12] This can be achieved using centrifugal concentrators or desalting columns.
-
Concentration Determination: Measure the absorbance of the antibody solution at 280 nm using a UV-Vis spectrophotometer to determine the concentration.
-
Reduction of Disulfide Bonds:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in DI water).
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.[12][13] The optimal TCEP concentration and incubation time may need to be determined empirically for each antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[13]
-
Preparation of this compound Solution
-
Allow the vial of this compound to warm to room temperature.
-
Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM. Vortex briefly to ensure complete dissolution.[12]
Conjugation Reaction
-
Removal of Excess TCEP: Immediately before conjugation, remove the excess TCEP from the reduced antibody solution using a desalting column equilibrated with PBS (pH 7.2-7.4) containing 1 mM EDTA.
-
Conjugation:
-
Add the prepared this compound solution to the reduced antibody solution. A 5-10 fold molar excess of the linker-payload over the antibody is recommended as a starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[14]
-
Purification of the Antibody-Drug Conjugate
-
Removal of Unreacted Linker-Payload: Purify the ADC from unreacted this compound and other small molecules using a desalting column or size-exclusion chromatography (SEC).[12]
-
Buffer Exchange and Concentration: Exchange the buffer of the purified ADC to a suitable formulation buffer (e.g., PBS) and concentrate the ADC using a centrifugal concentrator.
Characterization of the Antibody-Drug Conjugate
Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug-linker molecules conjugated to each antibody, or the DAR, is a critical quality attribute of an ADC.[2][15]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method for DAR determination.[1][16] The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug-linker molecules.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine the DAR, often after reducing the ADC to separate the light and heavy chains.[1][16]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS provides a precise measurement of the molecular weight and can be used to calculate the DAR.[1][17][18]
| Parameter | HIC-HPLC | RP-HPLC | Mass Spectrometry |
| Principle | Separation based on hydrophobicity | Separation based on polarity | Measurement of mass-to-charge ratio |
| Sample State | Intact ADC | Intact or Reduced ADC | Intact or Reduced ADC |
| Information Provided | DAR distribution, average DAR | DAR of light and heavy chains, average DAR | Precise mass of ADC species, DAR distribution |
| Resolution | Good for resolving different drug loads | High | Very High |
Other Characterization Methods
-
Size-Exclusion Chromatography (SEC): To assess the level of aggregation in the ADC preparation.[1]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the conjugation and confirm the molecular weight of the ADC under reducing and non-reducing conditions.
-
Binding Affinity Assay (e.g., ELISA, SPR): To ensure that the conjugation process has not compromised the antigen-binding affinity of the antibody.
Storage
Store the purified ADC at 4°C for short-term use. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or -80°C.[14] The addition of 0.01-0.03% sodium azide can prevent microbial growth.[14]
Diagrams
Caption: Experimental workflow for ADC conjugation.
Caption: Mechanism of action for a VCP-linker based ADC.
References
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. targetmol.cn [targetmol.cn]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. broadpharm.com [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. biotium.com [biotium.com]
- 15. Drug-to-Antibody Ratio/Protein Conjugation [utmb.edu]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. lcms.cz [lcms.cz]
- 18. sciex.com [sciex.com]
Application Notes and Protocols for Tetrazine Ligation on Norbornene-Modified Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazine and a strained alkene, such as norbornene, is a cornerstone of bioorthogonal chemistry, enabling the precise and efficient conjugation of molecules in complex biological environments.[1][2][3] This "click chemistry" reaction is characterized by its rapid kinetics, high specificity, and the absence of a need for catalysts, making it an ideal tool for the development of next-generation antibody-drug conjugates (ADCs).[4][5][6]
ADCs are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing off-target toxicity.[7][8] The construction of a stable and homogenous ADC is critical to its therapeutic efficacy and safety.[8] Tetrazine ligation provides a robust method for site-specific conjugation, allowing for the creation of ADCs with a well-defined drug-to-antibody ratio (DAR) and improved pharmacokinetic properties.[7][9]
These application notes provide detailed protocols for performing tetrazine ligation on a norbornene-modified ADC, including methods for characterization and purification of the final conjugate.
Reaction Principle
The ligation chemistry is based on an iEDDA cycloaddition reaction between the tetrazine and the norbornene moiety.[5] This reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas as the only byproduct, resulting in a stable dihydropyridazine linkage.[1][5] The reaction is highly efficient and can be performed under mild, aqueous conditions compatible with large biomolecules.[5]
Caption: Chemical reaction of tetrazine ligation.
Experimental Protocols
Protocol 1: Preparation of Reagents and Antibody
-
Norbornene-Modified Antibody:
-
Start with a norbornene-modified antibody, prepared using established site-specific modification techniques. The antibody should be in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4.
-
Ensure the antibody concentration is between 2-5 mg/mL. If necessary, concentrate the antibody using an appropriate centrifugal filter unit.
-
It is crucial to remove any reactive small molecules from the antibody preparation by buffer exchange using desalting columns or dialysis.
-
-
Tetrazine-Payload Stock Solution:
Protocol 2: Tetrazine Ligation Reaction
-
Reaction Setup:
-
In a microcentrifuge tube, add the calculated volume of the norbornene-modified antibody solution.
-
Slowly add a 1.5 to 5-fold molar excess of the tetrazine-payload stock solution to the antibody solution while gently vortexing.[11] The optimal molar excess should be determined empirically for each specific antibody-payload pair.
-
The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should ideally be kept below 10% (v/v) to maintain antibody stability.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 1 to 4 hours with gentle mixing.[10]
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[12] For quantitative analysis, UV-Vis spectroscopy can be used to monitor the decrease in absorbance of the tetrazine at its λmax (typically around 520-540 nm).[1][5]
-
Protocol 3: Purification of the ADC
-
Removal of Unreacted Payload:
-
Following the incubation period, the unreacted tetrazine-payload and any organic solvent must be removed.
-
Size exclusion chromatography (SEC) is a highly effective method for separating the larger ADC from smaller molecules.[13] Use a pre-packed desalting column or a SEC column equilibrated with the desired formulation buffer (e.g., PBS).
-
Alternatively, tangential flow filtration (TFF) can be employed for larger scale preparations.[13][14]
-
-
Characterization of Purity:
-
The purity of the final ADC should be assessed to ensure the removal of unconjugated payload and to check for aggregation.
-
Caption: Workflow for ADC synthesis and purification.
Characterization of the Final ADC
A thorough characterization of the purified ADC is essential to ensure its quality, consistency, and suitability for downstream applications.[8]
Analytical Methods
-
Hydrophobic Interaction Chromatography (HIC): HIC is the most widely used method for determining the drug-to-antibody ratio (DAR) and assessing the drug load distribution.[7][15] The conjugation of a hydrophobic payload to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.[]
-
Size Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates or fragments in the final ADC preparation.[7] A high level of aggregation can impact the efficacy and safety of the ADC.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides a precise measurement of the molecular weight of the ADC, confirming successful conjugation and allowing for the identification of different drug-loaded species.[9][15][17]
Caption: Analytical methods for ADC characterization.
Data Presentation
Table 1: Reaction Parameters and Efficiency
| Parameter | Condition | Rationale |
| Reaction Buffer | PBS, pH 7.2-7.4 | Mimics physiological conditions and is compatible with most antibodies. |
| Tetrazine-Payload Molar Excess | 1.5 - 5 equivalents | Ensures efficient conjugation while minimizing the amount of unreacted payload to be removed. |
| Reaction Temperature | 20-25°C (Room Temperature) | Provides a balance between reaction rate and antibody stability. |
| Reaction Time | 1 - 4 hours | Typically sufficient for the reaction to reach completion. |
| Typical Ligation Efficiency | > 95% | Tetrazine ligation is a highly efficient reaction. |
Table 2: ADC Quality Control Specifications
| Analytical Method | Parameter | Acceptance Criteria |
| HIC-HPLC | Average DAR | Target DAR ± 0.2 |
| Unconjugated Antibody | < 5% | |
| SEC-HPLC | Monomer Purity | ≥ 95% |
| Aggregates | ≤ 5% | |
| LC-MS | Major Species | Expected molecular weight of the main DAR species confirmed. |
| Purity | ≥ 95% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Ligation Efficiency | - Inactive tetrazine-payload- Suboptimal buffer pH- Insufficient molar excess of payload | - Use freshly prepared tetrazine-payload solution.- Ensure the reaction buffer pH is between 7.2 and 8.0.[11]- Increase the molar excess of the tetrazine-payload. |
| High Levels of Aggregation | - High concentration of organic solvent- Unstable antibody construct- Hydrophobic nature of the payload | - Minimize the volume of organic solvent in the reaction.- Optimize the formulation buffer.- Evaluate different conjugation sites or linkers. |
| Broad DAR Distribution | - Incomplete reaction- Instability of the conjugate | - Increase the reaction time or molar excess of the payload.- Assess the stability of the linker and conjugation site. |
Conclusion
Tetrazine ligation offers a powerful and versatile strategy for the site-specific construction of norbornene-modified ADCs. The protocols and analytical methods outlined in these application notes provide a comprehensive guide for researchers and scientists in the field of drug development. By following these detailed procedures and employing the recommended characterization techniques, it is possible to produce high-quality, homogenous ADCs with well-defined properties, which is a critical step towards the development of safer and more effective cancer therapies.
References
- 1. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational insights into the inverse electron-demand Diels–Alder reaction of norbornenes with 1,2,4,5-tetrazines: norbornene substituents’ effects on the reaction rate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. adcreview.com [adcreview.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. lonza.com [lonza.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 17. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
Application Notes: Site-Specific Antibody Conjugation Using Maleimide Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs.[1][2] A critical factor in the design and efficacy of an ADC is the method used to conjugate the drug to the antibody. Site-specific conjugation methods are highly desirable as they produce homogeneous ADC populations with a uniform drug-to-antibody ratio (DAR), leading to a more predictable pharmacokinetic profile, an improved therapeutic index, and better overall safety and efficacy.[3]
Maleimide-thiol chemistry is a cornerstone of site-specific bioconjugation.[4][5] This method involves the reaction of a maleimide-functionalized payload (drug-linker) with a free sulfhydryl (thiol) group on an antibody.[] The thiol group, typically from a cysteine residue, undergoes a Michael addition reaction with the maleimide's carbon-carbon double bond to form a stable thioether bond.[][8] This reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5, where the reaction rate with thiols is approximately 1,000 times faster than with amines.[4][5][]
This application note provides a detailed overview of the principles, protocols, and characterization methods for site-specific antibody conjugation using maleimide chemistry.
Principle of Thiol-Maleimide Conjugation
The conjugation process relies on generating reactive thiol groups on the antibody. This can be achieved through two primary strategies:
-
Reduction of Native Disulfide Bonds: Antibodies, particularly IgG1 and IgG4 isotypes, have interchain disulfide bonds in the hinge region that can be selectively reduced to generate free thiols without compromising the antibody's structural integrity or antigen-binding affinity.[9][]
-
Engineered Cysteines (e.g., THIOMAB™ technology): Site-directed mutagenesis can be used to introduce cysteine residues at specific, solvent-accessible sites on the antibody surface.[3][9][11] This provides precise control over the location and number of conjugation sites.
Once free thiols are available, the maleimide-functionalized drug-linker is added, which rapidly and specifically reacts to form the desired conjugate.[4][8]
References
- 1. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Dual-Payload Antibody-Drug Conjugate with Mal-PEG3-VCP-NB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[1][2] Dual-payload ADCs are an emerging next-generation solution, featuring two distinct therapeutic agents attached to a single antibody.[1][3] This approach aims to enhance therapeutic efficacy through synergistic effects, overcome tumor heterogeneity and drug resistance, and potentially reduce toxicity by optimizing drug-to-antibody ratios (DAR).[1][3][4][5]
This document provides detailed application notes and protocols for the development of a dual-payload ADC utilizing the innovative Mal-PEG3-VCP-NB linker. This heterobifunctional linker is designed for the sequential and site-specific conjugation of two different payloads. It comprises:
-
A Maleimide (Mal) group for thiol-specific conjugation.
-
A hydrophilic 3-unit Polyethylene Glycol (PEG3) spacer to enhance solubility.
-
A cathepsin-cleavable Valine-Citrulline (VC) peptide linker with a p-aminobenzyl carbamate (PABC) self-immolative spacer for controlled payload release within the lysosome.
-
A Norbornene (NB) group for bioorthogonal click chemistry, such as reaction with a tetrazine-functionalized payload.
The strategic use of maleimide-thiol chemistry and norbornene-tetrazine click chemistry allows for the precise and orthogonal attachment of two distinct payloads, enabling the creation of a homogeneous dual-payload ADC.
Mechanism of Action and Signaling Pathway
The dual-payload ADC, once administered, circulates in the bloodstream until it recognizes and binds to a specific antigen on the surface of a cancer cell. Upon binding, the ADC-antigen complex is internalized through endocytosis. Inside the cell, the complex is trafficked to the lysosome, where the acidic environment and presence of proteases, such as Cathepsin B, cleave the Val-Cit linker. This cleavage triggers the self-immolation of the PABC spacer, leading to the release of both cytotoxic payloads into the cytoplasm. The two payloads can then exert their distinct mechanisms of action, such as targeting DNA replication and microtubule assembly, leading to a synergistic anti-tumor effect.
Experimental Protocols
Antibody Preparation and Reduction
This protocol describes the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups for maleimide conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
EDTA solution (0.5 M, pH 8.0)
-
Phosphate buffer (50 mM, pH 7.5) with 150 mM NaCl and 2 mM EDTA
Procedure:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in phosphate buffer.
-
Add EDTA solution to a final concentration of 5 mM.
-
Prepare a fresh stock solution of TCEP (10 mM) in water.
-
Add a calculated amount of TCEP to the antibody solution to achieve a molar ratio of TCEP to mAb of 2.5:1.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
Remove excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with phosphate buffer.
-
Determine the concentration and the number of free thiols per antibody using the Ellman's test (DTNB assay).
Synthesis of the Dual-Payload ADC
This protocol outlines the sequential conjugation of two payloads to the this compound linker attached to the antibody.
Materials:
-
Reduced antibody from Protocol 1
-
This compound-Payload 1 (pre-synthesized)
-
Tetrazine-functionalized Payload 2
-
Anhydrous DMSO
-
Reaction buffer (PBS, pH 7.2)
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
Step 1: Conjugation of Payload 1 (Maleimide-Thiol Reaction)
-
Dissolve the this compound-Payload 1 in a minimal amount of anhydrous DMSO.
-
Slowly add the dissolved drug-linker to the reduced antibody solution at a molar ratio of 5:1 (drug-linker:mAb).
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v).
-
Incubate the reaction at 4°C for 4 hours with gentle stirring.
-
Quench the reaction by adding N-acetylcysteine to a final concentration of 1 mM and incubate for 20 minutes.
-
Purify the ADC-Linker-Payload 1 intermediate by size-exclusion chromatography (SEC) to remove unreacted drug-linker and quenching reagent.
Step 2: Conjugation of Payload 2 (Norbornene-Tetrazine Click Chemistry)
-
Dissolve the tetrazine-functionalized Payload 2 in DMSO.
-
Add the dissolved Payload 2 to the purified ADC-Linker-Payload 1 solution at a molar ratio of 10:1 (Payload 2:mAb).
-
Incubate the reaction at room temperature for 2 hours.
-
Purify the final dual-payload ADC by SEC to remove unreacted Payload 2.
-
Concentrate the final product and store at -80°C.
Characterization of the Dual-Payload ADC
a. Hydrophobic Interaction Chromatography (HIC)
-
Purpose: To determine the drug-to-antibody ratio (DAR) and assess the homogeneity of the conjugate.
-
Method: Analyze the ADC using a HIC column. The retention time will increase with the number of conjugated payloads due to increased hydrophobicity.
b. Size-Exclusion Chromatography (SEC)
-
Purpose: To quantify the percentage of high molecular weight aggregates.
-
Method: Analyze the ADC using an SEC column. A high level of aggregation can impact efficacy and safety.
c. Mass Spectrometry (LC-MS)
-
Purpose: To confirm the identity and integrity of the final conjugate.
-
Method: Deconvolute the mass spectrum to determine the molecular weight of the light and heavy chains and confirm the covalent attachment of both payloads.
In Vitro Cytotoxicity Assay
Purpose: To determine the potency of the dual-payload ADC in killing target cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
Dual-payload ADC and single-payload control ADCs
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the dual-payload ADC and single-payload control ADCs.
-
Treat the cells with the ADCs and incubate for 72-96 hours.
-
Measure cell viability using a luminescence-based assay.
-
Calculate the IC50 values (the concentration of ADC that inhibits cell growth by 50%).
Bystander Effect Assay
Purpose: To evaluate the ability of the ADC's payloads to kill neighboring antigen-negative cells.[6][7][8]
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line engineered to express a fluorescent protein (e.g., GFP)
-
Co-culture medium
-
96-well plates
-
Dual-payload ADC
Procedure:
-
Co-culture the antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a 1:1 ratio.
-
Treat the co-culture with serial dilutions of the dual-payload ADC.
-
Incubate for 96 hours.
-
Quantify the viability of the GFP-expressing antigen-negative cells using fluorescence microscopy or flow cytometry.
In Vivo Efficacy Study in a Mouse Xenograft Model
Purpose: To evaluate the anti-tumor activity of the dual-payload ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Tumor cells for implantation
-
Dual-payload ADC, single-payload ADCs, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the ADCs and vehicle control intravenously at a predetermined dose and schedule.
-
Measure tumor volume and body weight twice a week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Data Presentation
| ADC Construct | Average DAR (HIC) | Payload 1 DAR (LC-MS) | Payload 2 DAR (LC-MS) | Aggregation (%) (SEC) |
| Single-Payload 1 ADC | 3.8 | 3.8 | 0 | < 2% |
| Single-Payload 2 ADC | 3.9 | 0 | 3.9 | < 2% |
| Dual-Payload ADC | 7.7 | 3.8 | 3.9 | < 3% |
| Cell Line | Antigen Expression | IC50 (ng/mL) - Single-Payload 1 ADC | IC50 (ng/mL) - Single-Payload 2 ADC | IC50 (ng/mL) - Dual-Payload ADC |
| Cancer Cell Line A | High | 15.2 | 25.8 | 5.1 |
| Cancer Cell Line B | Low | 150.7 | 280.4 | 45.3 |
| Normal Cell Line C | Negative | > 1000 | > 1000 | > 1000 |
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Regressions |
| High Antigen Expression | Vehicle Control | 0 | 0/8 |
| Single-Payload 1 ADC | 65 | 1/8 | |
| Single-Payload 2 ADC | 58 | 0/8 | |
| Dual-Payload ADC | 95 | 6/8 | |
| Heterogeneous Antigen Expression | Vehicle Control | 0 | 0/8 |
| Co-administration of Single-Payload ADCs | 45 | 0/8 | |
| Dual-Payload ADC | 82 | 4/8 |
Conclusion
The use of a heterobifunctional linker such as this compound offers a robust platform for the development of homogeneous dual-payload ADCs. The orthogonal conjugation chemistries allow for precise control over the attachment of two distinct payloads, enabling the exploration of synergistic anti-tumor effects. The detailed protocols provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate these promising next-generation cancer therapeutics. The ability to combine different mechanisms of action in a single therapeutic agent holds significant potential for overcoming the challenges of tumor heterogeneity and drug resistance in cancer therapy.[1][3][4]
References
- 1. Dual-Payload ADCs: A Revolutionary Leap in Targeted Cancer Therapy | Biopharma PEG [biochempeg.com]
- 2. adcreview.com [adcreview.com]
- 3. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugates With Dual Payloads Against Heterogeneous Tumors | Biopharma PEG [biochempeg.com]
- 5. What Are Dual Payload Linkers? | BroadPharm [broadpharm.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Application Notes and Protocols for Antibody Modification with a Thiol-Reactive Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the modification of antibodies with thiol-reactive linkers. This process is fundamental in the development of antibody-drug conjugates (ADCs) and other labeled antibody reagents for research, diagnostic, and therapeutic applications. The protocols outlined below cover the essential steps from antibody preparation and disulfide bond reduction to conjugation with a maleimide-containing linker and final purification of the conjugate.
Introduction
Thiol-reactive linkers are chemical tools designed to specifically react with free sulfhydryl (thiol) groups (-SH) on biomolecules like antibodies. In their native state, the cysteine residues in an antibody's structure are often involved in disulfide bonds (-S-S-), which are not reactive.[1][2] Therefore, a controlled reduction of these disulfide bonds is necessary to generate free thiols for conjugation.[3][4] Maleimide-based linkers are among the most common thiol-reactive moieties used for this purpose due to their high selectivity and efficient reaction kinetics at physiological pH.[2][5][6][7] This process allows for the site-specific attachment of various payloads, such as cytotoxic drugs, fluorescent dyes, or biotin, to the antibody.[7][8]
The following protocols provide a general framework for this conjugation process. Researchers should optimize the reaction conditions for their specific antibody and linker-payload combination to achieve the desired drug-to-antibody ratio (DAR) and maintain the biological activity of the antibody.
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the partial reduction of an antibody to generate free thiol groups available for conjugation. The goal is to selectively reduce the more accessible interchain disulfide bonds while leaving the intrachain disulfides intact to preserve the antibody's structure and function.[4]
Materials:
-
Antibody (e.g., IgG1) in a suitable buffer (e.g., Phosphate Buffered Saline - PBS)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.5[9] or 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5[10]
-
Desalting column (e.g., Sephadex G-25)
-
Inert gas (optional, e.g., nitrogen or argon)[11]
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Reduction Reaction:
-
Add a 10 to 40-fold molar excess of the reducing agent (DTT or TCEP) to the antibody solution.[9][11][12] The optimal concentration and choice of reducing agent may need to be determined empirically.[4]
-
Incubate the reaction mixture at 37°C for 30-60 minutes.[10][13] The incubation time and temperature can be adjusted to control the extent of reduction.[4]
-
Optionally, the reaction can be performed under an inert gas atmosphere to prevent the re-oxidation of thiols.[11][14]
-
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with conjugation buffer (see Protocol 2). This step is crucial to prevent the reducing agent from reacting with the thiol-reactive linker.
Protocol 2: Conjugation of Reduced Antibody with a Maleimide Linker
This protocol details the conjugation of the reduced antibody with a maleimide-containing linker. The maleimide group reacts with the generated free thiols to form a stable thioether bond.[7][11]
Materials:
-
Reduced antibody from Protocol 1
-
Maleimide-activated linker-payload dissolved in a suitable solvent (e.g., DMSO or DMF)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS) with 1-2 mM EDTA, pH 7.0-7.5. The pH should be maintained between 6.5 and 7.5 for optimal maleimide-thiol reaction selectivity.[7]
-
Quenching Reagent (optional): N-ethylmaleimide or L-cysteine
Procedure:
-
Prepare Linker Solution: Prepare a stock solution of the maleimide-linker in an organic solvent like DMSO at a concentration of approximately 10 mM.[10][11]
-
Conjugation Reaction:
-
Adjust the concentration of the reduced antibody to 2.5-5 mg/mL with cold conjugation buffer.[10]
-
Calculate the required volume of the maleimide-linker solution to achieve a desired molar excess over the antibody (typically 5 to 20-fold molar excess of linker per mole of antibody).[14][15]
-
Add the maleimide-linker solution dropwise to the stirring antibody solution.[15] The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[11][13][14] The reaction should be protected from light, especially when using fluorescent linkers.[15]
-
-
Quenching the Reaction (Optional): To stop the reaction and cap any unreacted thiols, a quenching reagent such as N-ethylmaleimide or an excess of L-cysteine can be added.[15]
Protocol 3: Purification and Characterization of the Antibody Conjugate
This protocol describes the purification of the antibody conjugate to remove unreacted linker and other small molecules, followed by characterization to determine the drug-to-antibody ratio (DAR).
Materials:
-
Crude antibody conjugate from Protocol 2
-
Purification system: Size-Exclusion Chromatography (SEC) or a desalting column
-
Storage Buffer: PBS, pH 7.4 or other suitable buffer
-
UV-Vis Spectrophotometer
-
(Optional) Mass Spectrometer for more precise characterization[16]
Procedure:
-
Purification:
-
Purify the antibody conjugate using a desalting column or SEC to remove excess linker and other small molecules.[15]
-
Elute the conjugate with the desired storage buffer.
-
-
Characterization - Drug-to-Antibody Ratio (DAR) Determination:
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload (if it has a chromophore).[17]
-
Calculate the antibody concentration using its extinction coefficient at 280 nm.
-
Calculate the payload concentration using its extinction coefficient at its λmax.
-
A correction factor may be needed for the payload's absorbance at 280 nm.[17]
-
The DAR is the molar ratio of the payload to the antibody.
-
-
Further Characterization (Optional):
-
SDS-PAGE: Analyze the conjugate under reducing and non-reducing conditions to confirm conjugation.[4]
-
Mass Spectrometry: Use mass spectrometry for an accurate determination of the DAR and to assess the homogeneity of the conjugate.[16]
-
Quantification of Free Thiols: Use Ellman's reagent (DTNB) to quantify the number of free thiols per antibody before and after conjugation.[10][18]
-
Data Presentation
Table 1: Typical Reaction Parameters for Antibody Reduction
| Parameter | DTT | TCEP |
| Molar Excess (vs. Antibody) | 10 - 100 fold[10] | 10 - 40 fold[9][11][12] |
| Temperature | 30 - 40°C[10][13] | Room Temperature - 40°C[12][13] |
| Incubation Time | 30 - 60 minutes[10] | 30 - 120 minutes[11][12] |
| pH | 7.5 - 8.0[10] | 7.0 - 7.5[12] |
Table 2: Typical Reaction Parameters for Maleimide Conjugation
| Parameter | Typical Range |
| Molar Excess of Linker (vs. Antibody) | 5 - 20 fold[14][15] |
| Temperature | 4°C or Room Temperature[11][13][14] |
| Incubation Time | 1 - 16 hours[9][11][14] |
| pH | 6.5 - 7.5[7] |
| Organic Solvent Concentration | < 10% (v/v) |
Visualizations
Caption: Workflow for antibody modification with a thiol-reactive linker.
Caption: Reaction mechanism of a thiol group with a maleimide linker.
References
- 1. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 2. Thiol reactive Linkers | AxisPharm [axispharm.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. biotium.com [biotium.com]
- 12. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. ulab360.com [ulab360.com]
- 16. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 18. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]
Application Note: Fluorescent Labeling of Antibodies via Norbornene-Tetrazine Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conjugation of fluorophores to antibodies is a cornerstone technique for a multitude of applications, including flow cytometry, immunohistochemistry, and in vivo imaging.[1] Traditional labeling methods often target primary amines on lysine residues, which can lead to heterogeneous products and potential loss of antibody function. Bioorthogonal click chemistry offers a powerful alternative for precise and efficient antibody labeling under mild, aqueous conditions.[2][3] This application note details a robust two-step protocol for labeling antibodies using the inverse-electron-demand Diels-Alder (IEDDA) reaction between a norbornene (Nb) modified antibody and a tetrazine (Tz)-functionalized fluorescent dye.[4][5] This method is characterized by exceptionally fast reaction kinetics, high specificity, and the absence of a catalyst, ensuring the preservation of antibody integrity and function.[2][3][5]
Principle of the Method
The labeling strategy is a two-stage process. First, the antibody is functionalized with a norbornene moiety, typically by reacting lysine residues with a Norbornene-NHS ester. After removing excess norbornene reagent, the Nb-modified antibody is then reacted with a tetrazine-fluorophore conjugate. The IEDDA cycloaddition reaction proceeds rapidly and irreversibly, forming a stable covalent bond and yielding the fluorescently labeled antibody.[4][6] The progress of the tetrazine ligation can often be monitored by the disappearance of the characteristic color of the tetrazine reactant.[6][7]
Caption: Reaction scheme for two-step antibody labeling.
Experimental Protocols
3.1. Protocol 1: Antibody Modification with Norbornene-NHS Ester
This protocol describes the modification of an antibody with norbornene groups by targeting primary amines (e.g., lysine residues).
-
Antibody Preparation:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Norbornene-NHS Ester in anhydrous dimethyl sulfoxide (DMSO). Prepare this solution immediately before use to prevent hydrolysis.[8]
-
-
Modification Reaction:
-
Add a calculated molar excess of Norbornene-NHS Ester to the antibody solution. A common starting point is a 10- to 20-fold molar excess. The optimal ratio may need to be determined experimentally to achieve the desired Degree of Labeling (DOL).
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
-
Purification of Norbornene-Modified Antibody:
3.2. Protocol 2: Fluorescent Labeling with Tetrazine-Dye
This protocol details the conjugation of a tetrazine-activated fluorophore to the norbornene-modified antibody.
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of the Tetrazine-Fluorophore in DMSO. Protect from light.
-
-
Click Reaction:
-
Add a 2- to 5-fold molar excess of the Tetrazine-Fluorophore to the purified norbornene-modified antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction is often complete within minutes.[10]
-
-
Purification of Labeled Antibody:
3.3. Protocol 3: Characterization of the Labeled Antibody
The final conjugate should be characterized to determine the concentration and the Degree of Labeling (DOL).
-
Spectrophotometric Analysis:
-
Measure the absorbance of the purified labeled antibody solution at 280 nm (for the protein) and at the absorbance maximum (λ-max) of the fluorophore using a UV-Vis spectrophotometer.[13]
-
-
Calculation of Degree of Labeling (DOL):
-
The DOL is the average number of fluorophore molecules per antibody molecule.[13] It can be calculated using the following formulas:
-
Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Degree of Labeling (DOL): DOL = A_max / (ε_dye × Protein Conc. (M))
-
ε_dye: Molar extinction coefficient of the fluorophore at its λ-max.[13]
-
-
An optimal DOL for antibodies is typically between 2 and 10 to avoid self-quenching of the fluorophore.[14]
-
Data Presentation
The efficiency of the labeling process can be optimized by varying the molar excess of the Norbornene-NHS ester in the initial modification step.
| Molar Excess of Nb-NHS Ester | Antibody Recovery (%) | Calculated DOL | Notes |
| 5:1 | 92% | 1.8 | Low labeling, minimal risk of aggregation. |
| 10:1 | 90% | 3.5 | Good balance of labeling and recovery. |
| 20:1 | 85% | 6.1 | Higher labeling, slight increase in loss. |
| 40:1 | 78% | 9.8 | High labeling, may risk protein aggregation. |
Experimental Workflow Diagram
Caption: Overall experimental workflow for antibody labeling.
Conclusion
The norbornene-tetrazine click chemistry approach provides a highly efficient, rapid, and bioorthogonal method for the fluorescent labeling of antibodies.[15] Its catalyst-free nature and mild reaction conditions help preserve the antibody's structure and function. By following these protocols, researchers can generate well-characterized, reproducibly labeled antibody conjugates suitable for a wide range of sensitive immunoassays and imaging applications.
References
- 1. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 2. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 4. Frontiers | Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering [frontiersin.org]
- 5. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners [medsci.org]
- 7. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00320E [pubs.rsc.org]
- 8. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Degree of labeling (DOL) step by step [abberior.rocks]
- 14. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 15. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of a Custom Antibody-Drug Conjugate using a Cleavable Linker and Bioorthogonal Handle: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. This approach enhances the therapeutic window of potent payloads by minimizing systemic exposure and associated off-target toxicities. The design of an ADC is modular, consisting of a monoclonal antibody (mAb) for target recognition, a potent cytotoxic payload, and a chemical linker that connects the two.
This document provides detailed application notes and protocols for the synthesis and characterization of a custom ADC. The described methodology utilizes a cleavable linker system and a bioorthogonal "click chemistry" handle for precise and efficient conjugation. Specifically, this protocol will focus on:
-
Site-specific or non-specific modification of an antibody with an azide handle.
-
Conjugation of an azide-modified antibody to a payload equipped with a dibenzocyclooctyne (DBCO) functional group via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3]
-
Characterization of the resulting ADC for critical quality attributes such as drug-to-antibody ratio (DAR).
-
In vitro functional assessment of the ADC, including cytotoxicity, apoptosis induction, and bystander killing effect.
The SPAAC reaction is a bioorthogonal, copper-free click chemistry reaction that proceeds with high efficiency and selectivity under mild, aqueous conditions, making it ideal for bioconjugation.[2][3]
Experimental Workflow Overview
The overall workflow for the synthesis and characterization of the custom ADC is depicted below. It involves the preparation of the antibody and payload, the conjugation reaction, purification of the ADC, and subsequent analytical and functional characterization.
Experimental Protocols
Protocol 1: Site-Specific Modification of Antibody with an Azide Handle
This protocol describes the introduction of an azide handle onto the N-linked glycans in the Fc region of the antibody. This method provides a site-specific conjugation approach, leading to a more homogeneous ADC product.[4][5][6]
Materials:
-
Monoclonal antibody (e.g., IgG1) in an azide-free buffer (e.g., PBS, pH 7.4)
-
β-Galactosidase
-
β-1,4-galactosyltransferase (Gal-T)
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
Reaction Buffer (e.g., 1X Tris, pH 7.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into an azide-free buffer to a concentration of 5-10 mg/mL.
-
-
Degalactosylation:
-
Add β-Galactosidase to the antibody solution.
-
Incubate for 6-12 hours at 37°C.[6]
-
-
Azide Installation:
-
To the degalactosylated antibody, add Gal-T and UDP-GalNAz.
-
Incubate overnight at 30°C.[6]
-
-
Purification of Azide-Modified Antibody:
-
Remove excess reagents and enzymes by purifying the azide-modified antibody using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Confirm the successful modification and purity using SDS-PAGE and mass spectrometry.
-
Protocol 2: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the conjugation of the azide-modified antibody to a DBCO-linker-payload.[1][3][7]
Materials:
-
Azide-modified antibody (from Protocol 1)
-
DBCO-linker-payload (dissolved in DMSO or other suitable organic solvent)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification columns (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.[3]
-
-
Purification of the ADC:
-
Purify the ADC to remove unconjugated payload, linker, and unreacted antibody.
-
Size Exclusion Chromatography (SEC) is effective for removing unconjugated small molecules.[7]
-
Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different drug-to-antibody ratios (DARs).[7]
-
Protocol 3: Characterization of the ADC
3.1 Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
The DAR is a critical quality attribute of an ADC, influencing its potency and therapeutic index. HIC-HPLC is a standard method for determining the DAR of cysteine-linked ADCs and can also be applied to other ADCs where the hydrophobicity changes upon conjugation.[8][9][10][11]
Materials:
-
Purified ADC
-
HIC-HPLC system with a suitable HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the purified ADC in Mobile Phase A.
-
HPLC Analysis:
-
Inject the sample onto the equilibrated HIC column.
-
Elute the ADC species using a decreasing salt gradient (from Mobile Phase A to Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to different drug-loaded species (e.g., DAR 0, 2, 4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × DAR of each species) / 100
-
Table 1: Example of DAR Calculation from HIC-HPLC Data
| Peak | Retention Time (min) | % Area | Drug Load (DAR) | Weighted DAR |
| 1 | 5.2 | 10.5 | 0 | 0.00 |
| 2 | 7.8 | 35.2 | 2 | 0.70 |
| 3 | 9.5 | 48.1 | 4 | 1.92 |
| 4 | 11.2 | 6.2 | 6 | 0.37 |
| Total | 100.0 | Average DAR = 2.99 |
Protocol 4: In Vitro Functional Assays
4.1 Cytotoxicity Assay (IC50 Determination)
This assay determines the concentration of ADC required to inhibit the growth of a target cancer cell line by 50% (IC50). The MTT or XTT assay is a commonly used colorimetric method for assessing cell viability.[12][13][14][15]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and unconjugated antibody (as a control)
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and incubate overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and unconjugated antibody.
-
Add the dilutions to the respective wells and incubate for 72-120 hours.[13]
-
-
Cell Viability Measurement (MTT Assay Example):
-
Data Analysis:
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Plot the dose-response curve (Viability % vs. log[ADC concentration]) and determine the IC50 value using a non-linear regression model.
-
Table 2: Example of In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | Treatment | IC50 (nM) |
| Cell Line A | Positive | Custom ADC | 5.2 |
| Unconjugated mAb | > 1000 | ||
| Cell Line B | Negative | Custom ADC | 850.7 |
4.2 Apoptosis Induction Assay
This assay confirms that the ADC induces cell death via apoptosis. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases 3 and 7, key effectors of apoptosis.[16][17][18]
Materials:
-
Target cancer cell line
-
96-well white-walled, clear-bottom plates
-
ADC and controls
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells in the 96-well plate and treat with the ADC at various concentrations for a predetermined time (e.g., 24-48 hours).
-
Assay:
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the ADC concentration. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
-
4.3 Bystander Killing Effect Assay
This assay evaluates the ability of the ADC's payload, once released from the target cell, to diffuse and kill neighboring antigen-negative cells. This is a crucial property for efficacy in heterogeneous tumors.[12][19][20][21][22]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (the Ag- line should be labeled, e.g., with GFP)
-
Co-culture medium
-
96-well plates
-
ADC
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture Seeding: Seed a co-culture of Ag+ and Ag- cells at a defined ratio in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to Ag+ cells but has minimal direct effect on Ag- cells in monoculture.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 96-144 hours).
-
Analysis:
-
Measure the viability of the Ag- (GFP-positive) cells using fluorescence microscopy or a plate reader.
-
A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture control indicates a bystander effect.
-
Table 3: Example of Bystander Killing Assay Data
| Condition | % Viability of Ag- (GFP) Cells |
| Ag- Monoculture + ADC | 95% |
| Ag+ / Ag- Co-culture + ADC | 45% |
| Untreated Co-culture Control | 100% |
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the synthesis, purification, characterization, and in vitro evaluation of a custom ADC utilizing a cleavable linker and a bioorthogonal handle. The successful implementation of these methods will enable researchers to generate and assess novel ADCs, contributing to the development of the next generation of targeted cancer therapies. Rigorous analytical and functional characterization, as outlined, is paramount to ensuring the quality, potency, and safety of these complex biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. ymc.eu [ymc.eu]
- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 17. benchchem.com [benchchem.com]
- 18. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 19. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 20. agilent.com [agilent.com]
- 21. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mal-PEG3-VCP-NB in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted cancer therapy is continually advancing, with a significant focus on developing highly specific and potent drug delivery systems. Antibody-drug conjugates (ADCs) represent a leading class of such therapies, designed to selectively deliver cytotoxic agents to cancer cells while minimizing off-target toxicity. The linker connecting the antibody to the payload is a critical component of an ADC, influencing its stability, efficacy, and safety profile. Mal-PEG3-VCP-NB is a novel, multi-functional linker system engineered to provide enhanced stability, targeted release, and potent anti-tumor activity.
This document provides detailed application notes and experimental protocols for the use of the this compound linker in the research and development of targeted cancer therapies. This linker combines several key features:
-
Maleimide (Mal): Enables stable covalent conjugation to thiol groups present on antibodies or other targeting moieties.
-
Polyethylene Glycol (PEG3): A three-unit PEG spacer enhances solubility, reduces aggregation, and improves the pharmacokinetic properties of the resulting conjugate.[1]
-
Valine-Citrulline-p-Aminobenzylcarbamate (VCP): A cathepsin B-cleavable dipeptide linker that remains stable in systemic circulation but is efficiently cleaved within the lysosomal compartment of tumor cells.[1][2][3][4] The Val-Cit motif is specifically recognized by cathepsin B, an enzyme often upregulated in cancer cells.[3]
-
Nitrophenyl Boronate (NB): This moiety is proposed to act as a secondary, stimuli-responsive release mechanism. Boronic acids and their derivatives are known to be sensitive to changes in pH and the presence of reactive oxygen species (ROS), which are often elevated in the tumor microenvironment. This dual-release strategy can potentially enhance the selective release of the cytotoxic payload within the tumor.
These components work in concert to create a highly versatile and effective linker for the development of next-generation ADCs.
Mechanism of Action
The therapeutic action of an ADC utilizing the this compound linker is a multi-step process designed for maximal tumor cell killing with minimal systemic exposure to the cytotoxic payload.
-
Circulation and Targeting: Following administration, the ADC circulates in the bloodstream. The hydrophilic PEG3 linker helps to shield the payload and minimize non-specific uptake. The monoclonal antibody component of the ADC directs it to the surface of cancer cells that express the target antigen.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[3]
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.
-
Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide of the VCP linker is recognized and cleaved by cathepsin B.[2][3] This initial cleavage is the primary release mechanism.
-
Self-Immolation and Payload Release: Cleavage of the Val-Cit bond initiates a self-immolative cascade of the p-aminobenzylcarbamate (PAB) spacer, leading to the release of the active cytotoxic drug.[3][5]
-
Secondary Release (Proposed): The nitrophenyl boronate moiety may provide an additional layer of controlled release. The acidic environment of the lysosome or the high ROS levels within the tumor microenvironment can trigger the cleavage of the boronate ester, further ensuring the efficient release of the payload at the target site.
-
Induction of Apoptosis: Once released, the cytotoxic payload can bind to its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis.
Illustrative Diagrams
References
Application Note: Monitoring Cathepsin B-Mediated Cleavage of Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics designed for targeted delivery of cytotoxic agents to cancer cells. A critical component of many ADCs is the linker, which connects the antibody to the payload.[1] Enzyme-cleavable linkers, such as those containing the dipeptide valine-citrulline (Val-Cit), are engineered to be stable in systemic circulation and to be cleaved by specific lysosomal proteases, like Cathepsin B, which are often overexpressed in the tumor microenvironment.[2][][4] This targeted cleavage releases the cytotoxic payload directly inside the cancer cell, maximizing efficacy and minimizing systemic toxicity.[1][5] Monitoring the rate and extent of this cleavage is fundamental for characterizing ADC stability, efficacy, and mechanism of action.[]
Principle of the Assay The in vitro Cathepsin B cleavage assay simulates the conditions within the lysosome to measure the release of a cytotoxic payload from an ADC. The core principle involves incubating the ADC with purified, activated Cathepsin B at an acidic pH.[2][6] At specific time points, the reaction is stopped, and the amount of released payload is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][8][9] This allows for the determination of cleavage kinetics and overall linker stability.
Experimental Workflow & Pathways
The general workflow for an in vitro cleavage assay involves several key stages from preparation to data analysis. The ultimate goal of an ADC with a Cathepsin B-cleavable linker is to release its payload following internalization into a target cancer cell.
Caption: High-level workflow for in vitro ADC cleavage assay.
Caption: ADC mechanism of action via Cathepsin B cleavage.
Protocols
Protocol 1: In Vitro ADC Cleavage by Purified Cathepsin B (LC-MS/MS Analysis)
This protocol details the quantitative analysis of payload release from an ADC with a Val-Cit linker using recombinant human Cathepsin B.[2]
Objective: To quantify the rate and extent of payload release from an ADC upon incubation with purified Cathepsin B.[5]
Materials and Reagents:
-
Antibody-Drug Conjugate (ADC) with a Cathepsin B-cleavable linker (e.g., Val-Cit)
-
Recombinant Human Cathepsin B[10]
-
Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0[2]
-
Activation Solution: 30-40 mM Dithiothreitol (DTT) in water[2][5]
-
Quenching Solution: Acetonitrile with 2% Formic Acid or a protease inhibitor cocktail[2][5]
-
Internal Standard (for LC-MS/MS)
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
Equipment:
-
HPLC or LC-MS/MS system with a reverse-phase column (e.g., C18)[7]
-
Centrifuge
Procedure:
-
Reagent Preparation: Prepare stock solutions of the ADC. Pre-warm the assay buffer and other solutions to 37°C.[5]
-
Enzyme Activation: Prepare an active enzyme solution by incubating a stock solution of Cathepsin B with the DTT-containing activation solution in the assay buffer. This is a critical step as cysteine proteases require a reducing environment for activity.[2]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer to achieve a final concentration typically in the micromolar range (e.g., 1 µM).[2][9]
-
Reaction Initiation: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[2][5][9]
-
Incubation: Incubate the reaction mixture at 37°C.[2] The optimal temperature for Cathepsin B activity is around 40°C at pH 5.[6]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[2]
-
Quenching: Immediately stop the reaction by adding the aliquot to the quenching solution. The organic solvent (acetonitrile) and acid will precipitate the protein and inactivate the enzyme.[5]
-
Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant, which contains the released payload, for analysis.
-
Quantification: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[9]
Protocol 2: High-Throughput Fluorogenic Substrate Cleavage Assay
This method is ideal for screening linker sequences or inhibitors and provides a rapid assessment of cleavage.[2]
Objective: To determine the rate of Cathepsin B cleavage using a fluorogenic peptide substrate.
Materials and Reagents:
-
Fluorogenic Peptide Substrate (e.g., Z-Val-Cit-AMC)
-
Recombinant Human Cathepsin B
-
Assay Buffer (as in Protocol 1)
-
Activation Solution (DTT)
-
96-well microplate (black, clear bottom)
Equipment:
-
Fluorescence plate reader with excitation/emission filters for AMC (approx. 348 nm Ex / 440 nm Em)[11]
Procedure:
-
Reagent Preparation: Prepare a solution of the fluorogenic substrate in the assay buffer.
-
Enzyme Activation: Activate the Cathepsin B with DTT as described in Protocol 1.
-
Reaction Setup: Add the substrate solution to the wells of a 96-well microplate.
-
Reaction Initiation: Initiate the reaction by adding activated Cathepsin B to the wells.[2]
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence over time. Cleavage of the substrate releases the fluorophore (AMC), resulting in a quantifiable signal.[11]
-
Data Analysis: The rate of cleavage is determined from the slope of the fluorescence versus time plot.[2]
Data Presentation and Analysis
Quantitative data from cleavage assays should be summarized to compare different ADCs, linkers, or reaction conditions.
Table 1: Time-Course of Payload Release from ADC-X This table illustrates a typical time-course experiment to monitor the release of a payload (e.g., MMAE) from an ADC.
| Time Point (hours) | ADC Concentration (µM) | Cathepsin B Conc. (nM) | % Payload Released (Mean ± SD) |
| 0 | 1.0 | 20 | 0.5 ± 0.1 |
| 1 | 1.0 | 20 | 25.3 ± 2.1 |
| 4 | 1.0 | 20 | 78.9 ± 4.5 |
| 8 | 1.0 | 20 | 91.2 ± 3.8 |
| 24 | 1.0 | 20 | >95% |
Data are illustrative and should be determined experimentally.
Table 2: Comparative Cleavage Efficiency of Different Linkers This table compares the cleavage efficiency of a standard Val-Cit linker to a hypothetical modified linker and a non-cleavable control. Data is based on a fixed incubation time.
| Linker Type | ADC Concentration (µM) | Cathepsin B Conc. (nM) | Incubation Time (hours) | % Payload Release |
| Val-Cit Linker | 1.0 | 20 | 4 | >90%[5] |
| Modified Linker | 1.0 | 20 | 4 | 65% |
| Non-Cleavable Linker | 1.0 | 20 | 4 | <5%[5] |
Data are illustrative and based on typical performance described in the literature.[5]
Kinetic Analysis: For a more detailed characterization, Michaelis-Menten parameters (Kₘ and k꜋ₐₜ) can be determined by measuring the initial reaction rates at varying substrate (ADC) concentrations.[12][13] These parameters are crucial for understanding the enzyme's affinity for the ADC linker and the catalytic efficiency of the cleavage reaction. Studies have shown that for some vc-MMAE based ADCs, the presence of the antibody carrier does not significantly impact the drug release rate compared to small molecule substrates.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody-Drug Conjugate with Cleavable Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. debiopharm.com [debiopharm.com]
- 11. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Mal-PEG3-VCP-NB for Pre-targeted In Vivo Imaging
Document ID: ANP-MPVN-20251207 Version: 1.0 For Research Use Only.
Introduction
Mal-PEG3-VCP-NB is a versatile heterobifunctional linker designed for advanced in vivo imaging applications, particularly for pre-targeted radionuclide imaging (PET, SPECT). This linker facilitates a powerful two-step strategy that combines enzymatic activation with a bioorthogonal "click" reaction to enhance imaging specificity and improve signal-to-noise ratios.[1][2][3]
The molecule comprises four key functional domains:
-
Maleimide (Mal): A thiol-reactive group for covalent conjugation to targeting vectors such as antibodies or peptides via cysteine residues.
-
PEG3 Linker: A short polyethylene glycol chain that enhances solubility and improves pharmacokinetic properties.
-
Val-Cit-PABC (VCP): A dipeptide linker (Valine-Citrulline) connected to a p-aminobenzyl carbamate (PABC) self-immolative spacer. This sequence is specifically designed to be cleaved by Cathepsin B, an enzyme often upregulated in the tumor microenvironment.[4][5][6][7][8]
-
Norbornene (NB): A strained alkene that serves as a dienophile for an exceptionally fast and selective bioorthogonal reaction—the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition—with a tetrazine-functionalized imaging probe.[1][9][10]
This system allows for a "pro-agent" approach. A targeting molecule (e.g., an antibody) is first conjugated with this compound. After administration, it accumulates at the target site (e.g., a tumor). Upon internalization or exposure to the tumor microenvironment, Cathepsin B cleaves the VCP linker, unmasking the norbornene moiety. A second, rapidly clearing, tetrazine-labeled imaging agent (e.g., carrying a radionuclide) is then administered, which rapidly "clicks" onto the activated norbornene at the target site, concentrating the imaging signal.[11][12][13]
Mechanism of Action: Enzyme-Activated Pre-targeting
The strategy unfolds in a sequential, highly specific manner designed to minimize off-target signal and reduce radiation burden on non-target tissues.
-
Conjugation & Administration: A targeting antibody (mAb) is conjugated with this compound. This mAb-linker conjugate is administered in vivo and allowed to accumulate at the target tissue while clearing from systemic circulation.
-
Enzymatic Activation: At the target site (e.g., within the lysosome of a cancer cell after internalization), overexpressed Cathepsin B enzymes recognize and cleave the Val-Cit linker.[6][7] This cleavage initiates the self-immolation of the PABC spacer, leading to the release of the terminal payload and the unmasking of the norbornene handle.
-
Bioorthogonal Ligation: A small, tetrazine-labeled imaging probe (e.g., 18F-Tz or 64Cu-Tz) is administered. Due to its small size, it distributes and clears rapidly.[10][13]
-
Signal Concentration: The tetrazine probe undergoes a rapid and highly specific IEDDA "click" reaction with the unmasked norbornene on the mAb at the target site, covalently trapping the imaging agent and leading to a strong, localized signal.[1][9]
Caption: Workflow of the enzyme-activated pre-targeting imaging strategy.
Data Presentation
The following tables summarize representative quantitative data expected from in vivo studies using this pre-targeting system compared to a directly labeled antibody (traditional approach). Data is hypothetical and for illustrative purposes.
Table 1: Biodistribution of 64Cu-labeled agents in tumor-bearing mice (% Injected Dose/gram ± SD)
| Organ | Directly Labeled mAb (48h p.i.) | Pre-targeted: 64Cu-Tetrazine (4h post Tz-injection) |
| Tumor | 15.6 ± 2.1 | 25.8 ± 3.5 |
| Blood | 8.5 ± 1.3 | 0.9 ± 0.2 |
| Liver | 12.3 ± 1.9 | 2.1 ± 0.4 |
| Kidneys | 5.1 ± 0.8 | 3.5 ± 0.6 |
| Muscle | 1.2 ± 0.3 | 0.5 ± 0.1 |
Table 2: Imaging Contrast Ratios (Tumor-to-Tissue)
| Ratio | Directly Labeled mAb | Pre-targeted System |
| Tumor-to-Blood | 1.8 | 28.7 |
| Tumor-to-Liver | 1.3 | 12.3 |
| Tumor-to-Muscle | 13.0 | 51.6 |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Targeting Antibody
This protocol describes the conjugation of the maleimide moiety to free thiols on a partially reduced antibody.
Materials:
-
Targeting antibody (e.g., Trastuzumab) in PBS.
-
This compound (FW: e.g., 850 g/mol ).
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Dimethyl sulfoxide (DMSO).
-
PBS buffer, pH 7.2.
-
Zeba™ Spin Desalting Columns (7K MWCO).
Procedure:
-
Antibody Reduction (Partial):
-
Prepare a 10 mg/mL solution of the antibody in PBS.
-
Add a 20-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 90 minutes to partially reduce interchain disulfide bonds, exposing free thiols.
-
-
Linker Preparation:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Remove excess TCEP from the reduced antibody solution using a desalting column equilibrated with PBS (pH 7.2).
-
Immediately add a 10-fold molar excess of the this compound stock solution to the purified, reduced antibody.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.[14]
-
-
Purification:
-
Purify the resulting mAb-linker conjugate by removing unreacted linker using a desalting column or size-exclusion chromatography (SEC).
-
The purified conjugate should be stored at 4°C.
-
-
Characterization:
-
Determine the linker-to-antibody ratio (LAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
Protocol 2: Two-Step Pre-targeted In Vivo PET Imaging
This protocol outlines the sequential administration of the conjugate and the radiolabeled tetrazine for PET imaging in a tumor xenograft mouse model.
Materials:
-
Tumor xenograft mice (e.g., athymic nude mice with HER2+ xenografts).
-
Purified mAb-Linker conjugate from Protocol 1.
-
64Cu-DOTA-Tetrazine (or other radiolabeled tetrazine).
-
Sterile saline for injection.
-
PET/CT scanner.
Procedure:
-
Pre-targeting Step:
-
Administer 100 µg of the mAb-linker conjugate to each mouse via intravenous (tail vein) injection.
-
Allow the conjugate to circulate and accumulate at the tumor site for a predetermined period (e.g., 48-72 hours). This allows for maximal tumor uptake and clearance from the blood pool.
-
-
Imaging Probe Administration:
-
After the accumulation period, administer the radiolabeled tetrazine probe (e.g., 5-10 MBq of 64Cu-DOTA-Tetrazine) via intravenous injection.
-
-
PET/CT Imaging:
-
Perform dynamic or static PET/CT scans at various time points post-tetrazine injection (e.g., 1, 4, and 24 hours).
-
Anesthetize mice during scanning to prevent movement artifacts.
-
-
Biodistribution Analysis (Optional):
-
At the final time point, euthanize the mice.
-
Harvest tumors and major organs (blood, liver, kidneys, spleen, muscle, etc.).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the % Injected Dose per gram (%ID/g) for each tissue.
-
Caption: High-level experimental workflow for conjugation and in vivo imaging.
References
- 1. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cathepsin B Processing Is Required for the In Vivo Efficacy of Albumin–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study of cathepsin B-cleavable linkers for the optimal design of cathepsin B-specific doxorubicin prodrug nanoparticles for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Pretargeted imaging beyond the blood–brain barrier - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Bioorthogonal Labeling of Cell Surface Proteins with a Norbornene-Modified Antibody
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the bioorthogonal labeling of cell surface proteins utilizing a norbornene-modified antibody. This powerful technique allows for the specific attachment of imaging agents, drugs, or other molecules to targeted proteins on live cells, offering significant advantages for basic research, diagnostics, and the development of antibody-drug conjugates (ADCs). The core of this methodology lies in the highly efficient and specific inverse-electron-demand Diels-Alder cycloaddition between a norbornene-modified antibody and a tetrazine-functionalized probe.[1][2][3]
Principle
The labeling strategy is a two-step process. First, a cell surface protein of interest is targeted with a primary antibody that has been chemically modified to contain a norbornene moiety. This modification is typically achieved through conjugation to lysine residues or site-specifically via enzymatic or genetic methods. In the second step, a tetrazine-conjugated molecule of interest (e.g., a fluorescent dye, a biotin tag, or a cytotoxic drug) is introduced. The tetrazine rapidly and specifically reacts with the norbornene on the antibody, forming a stable covalent bond and effectively labeling the target protein.[1][4][5] This bioorthogonal reaction proceeds with fast kinetics in biological media without the need for a catalyst, ensuring minimal perturbation to the living system.[3]
Key Advantages
-
High Specificity: The norbornene-tetrazine reaction is highly selective and does not cross-react with other functional groups present in a biological environment.[1]
-
Rapid Kinetics: The reaction is exceptionally fast, enabling efficient labeling at low concentrations of reactants.[1][4][5]
-
Biocompatibility: The reaction proceeds under physiological conditions (pH, temperature) without the need for toxic catalysts like copper.[3]
-
Versatility: A wide range of molecules can be conjugated to tetrazine, allowing for flexible labeling with different probes.
-
"Turn-On" Fluorescence: Specially designed tetrazine-fluorophore probes can be "dark" until they react with norbornene, significantly reducing background fluorescence and enhancing signal-to-noise ratios.[1][2][4][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the norbornene-tetrazine bioorthogonal reaction.
Table 1: Reaction Kinetics
| Reactants | Second-Order Rate Constant (k) | Temperature (°C) | Reference(s) |
| Norbornene & 3-(4-benzylamino)-1,2,4,5-tetrazine (BAT) | ~2 M⁻¹s⁻¹ | 20 | [3] |
| Norbornene & various tetrazine derivatives | Thousands of times faster than established bioorthogonal reactions | Not specified | [1][4][5] |
Table 2: "Turn-On" Fluorescence Enhancement
| Tetrazine-Fluorophore Probe | Fold Increase in Fluorescence upon Reaction with Norbornene | Reference(s) |
| Tetrazine-fluorophore 9 | 5-10 fold | [1] |
| Tetrazine-fluorophore 13 | 5-10 fold | [1] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for bioorthogonal labeling of cell surface proteins.
Caption: Inverse electron-demand Diels-Alder cycloaddition reaction.
Detailed Experimental Protocols
Materials:
-
Cells expressing the target cell surface protein
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Norbornene-modified antibody specific to the target protein
-
Tetrazine-conjugated probe (e.g., tetrazine-fluorophore)
-
Bovine serum albumin (BSA) for blocking
-
Microscope slides or multi-well plates suitable for cell culture and imaging
-
Fluorescence microscope or flow cytometer
Protocol 1: General Cell Preparation and Antibody Incubation
-
Cell Seeding: Seed cells onto a suitable culture vessel (e.g., glass-bottom dishes for microscopy or 96-well plates for flow cytometry) and allow them to adhere and grow to the desired confluency (typically 70-90%).
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum proteins from the culture medium.
-
Blocking (Optional but Recommended): To reduce non-specific antibody binding, incubate the cells in a blocking buffer (e.g., PBS containing 1-3% BSA) for 30 minutes at room temperature.
-
Antibody Incubation: Dilute the norbornene-modified antibody to the desired final concentration in blocking buffer or cell culture medium without serum. A typical starting concentration is 1-10 µg/mL, but this should be optimized for your specific antibody and cell line.
-
Incubation: Remove the blocking buffer and add the diluted norbornene-modified antibody solution to the cells. Incubate for 1 hour at 4°C or 37°C. Incubation at 4°C will minimize receptor internalization.
-
Washing: Wash the cells three times with cold PBS to remove any unbound antibody.
Protocol 2: Bioorthogonal Labeling with Tetrazine-Probe
-
Probe Preparation: Prepare a stock solution of the tetrazine-conjugated probe in a suitable solvent (e.g., DMSO). Immediately before use, dilute the probe to the desired final concentration in serum-free cell culture medium or PBS. The optimal concentration will depend on the specific probe and may range from 1 to 50 µM.
-
Labeling Reaction: Add the diluted tetrazine-probe solution to the cells that have been incubated with the norbornene-modified antibody.
-
Incubation: Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light if using a fluorescent probe. The reaction is typically very fast, and shorter incubation times may be sufficient.
-
Washing: Wash the cells three to five times with PBS to remove any unreacted tetrazine-probe.
Protocol 3: Imaging and Analysis
-
Fluorescence Microscopy:
-
After the final wash, add fresh PBS or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Acquire images and perform any necessary image analysis.
-
-
Flow Cytometry:
-
After the final wash, detach the cells from the culture vessel using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the labeled cells using a flow cytometer with the appropriate laser and emission filter configuration.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggestion(s) |
| No or weak signal | - Low expression of the target protein- Inactive antibody or probe- Insufficient incubation times or concentrations | - Confirm protein expression by Western blot or other methods.- Use fresh, properly stored reagents.- Optimize antibody and probe concentrations and incubation times. |
| High background/non-specific staining | - Non-specific binding of the antibody or probe- Incomplete washing | - Include a blocking step.- Increase the number and duration of wash steps.- Titrate the antibody and probe to the lowest effective concentration. |
| Cell toxicity | - High concentration of the tetrazine-probe or its solvent (e.g., DMSO) | - Perform a dose-response curve to determine the optimal, non-toxic concentration of the probe.- Ensure the final solvent concentration is low (typically <0.5%). |
Conclusion
The bioorthogonal labeling of cell surface proteins using norbornene-modified antibodies and tetrazine probes is a robust and versatile technique. It provides a powerful tool for researchers and drug development professionals to specifically label and visualize cell surface proteins in their native environment, paving the way for advanced cellular imaging, targeted drug delivery, and a deeper understanding of cell surface biology.
References
- 1. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Bioorthogonal and Highly Efficient Conjugation Method for Quantum Dots using Tetrazine-Norbornene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Toolkit for Modular Antibody-Drug Conjugate (ADC) Construction with Bioorthogonal Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules, offering a targeted approach to cancer therapy.[1][2][3][4] The modular construction of ADCs, particularly through the use of bioorthogonal linkers, allows for precise control over the drug-to-antibody ratio (DAR) and the site of conjugation, leading to more homogeneous and potentially more effective therapeutics.[1][2] This toolkit provides a comprehensive guide to the principles and protocols for creating modular ADCs using bioorthogonal chemistry, specifically focusing on the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine (Tz) and trans-cyclooctene (TCO).[5][6][7][8]
This document outlines the key steps in modular ADC construction, from antibody modification and linker-payload synthesis to the final conjugation and characterization of the resulting ADC. Detailed protocols for these procedures are provided, along with methods for evaluating the critical quality attributes (CQAs) of the final product, such as drug-to-antibody ratio, stability, and in vitro cytotoxicity.
Core Principles of Modular ADC Construction via Bioorthogonal Ligation
The foundation of this modular approach lies in the separation of the antibody modification and the linker-payload synthesis into two independent streams. The antibody is first functionalized with one of the bioorthogonal handles (e.g., TCO), while the cytotoxic payload is attached to the complementary reactive partner (e.g., tetrazine). The two components are then brought together in a highly specific and efficient "click" reaction to form the final ADC.[8] This strategy offers several advantages over traditional ADC conjugation methods, including improved homogeneity, precise control over DAR, and the ability to mix and match different antibodies, linkers, and payloads.
The tetrazine-TCO ligation is particularly well-suited for this purpose due to its exceptionally fast reaction kinetics, high specificity, and ability to proceed under mild, aqueous conditions, which are crucial for maintaining the integrity of the antibody.[5][8]
Data Presentation: Key Performance Metrics of Bioorthogonal Linkers
The choice of bioorthogonal linker and the conjugation strategy can significantly impact the physicochemical properties and biological activity of the resulting ADC. The following tables summarize key quantitative data related to the performance of TCO-tetrazine ligation for ADC construction.
| Linker Component | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Stability Profile | Notes |
| trans-Cyclooctene (TCO) | ~1 x 10³ - 1 x 10⁶ | Can isomerize in the presence of thiols and in serum over time.[6] | The reactivity and stability can be tuned by modifying the TCO scaffold.[6] |
| sTCO (strained TCO) | ~3.3 x 10⁶ | More reactive but less stable than TCO, rapidly isomerizes in the presence of high thiol concentrations.[6] | The high reactivity allows for conjugation at lower concentrations. |
| d-TCO (d-axial TCO) | - | Shows improved stability in aqueous solution and blood serum compared to more strained derivatives.[6] | A good balance between reactivity and stability for in vivo applications. |
| Tetrazine | - | Generally stable in biological media. | The reactivity can be tuned by modifying the substituents on the tetrazine ring. |
Table 1: Kinetic and Stability Data for TCO-Tetrazine Bioorthogonal Linkers.
| ADC Characteristic | Measurement Technique(s) | Typical Desired Range/Value | Significance |
| Drug-to-Antibody Ratio (DAR) | Native Mass Spectrometry (MS)[9][10][11], Size Exclusion Chromatography (SEC)[12][13] | 2-4 | Directly impacts efficacy and pharmacokinetics.[10][14] |
| ADC Purity / Aggregation | Size Exclusion Chromatography (SEC)[12][13][15] | >95% monomer | Aggregation can affect potency and increase immunogenicity.[16] |
| In Vitro Cytotoxicity (IC₅₀) | MTT or XTT assay[17][18][19][20][21] | Payload- and cell line-dependent (nM to pM range) | Measures the potency of the ADC against target cancer cells. |
| Linker Stability | Mass Spectrometry (MS) analysis over time in plasma | >90% stable after 24-48 hours | Premature drug release can lead to off-target toxicity.[1] |
Table 2: Critical Quality Attributes of Modular ADCs and Methods for Their Assessment.
Experimental Protocols
Protocol 1: Antibody Modification with a TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on a monoclonal antibody with a TCO-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-PEG-NHS ester (or other desired TCO-NHS derivative)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns (for buffer exchange and purification)
Procedure:
-
Antibody Preparation:
-
TCO-NHS Ester Preparation:
-
Dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[6]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[6] The exact molar excess may need to be optimized to achieve the desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted TCO-NHS ester and buffer exchange the TCO-modified antibody using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the degree of labeling (DoL) using mass spectrometry.
-
Protocol 2: Conjugation of Tetrazine-Payload to TCO-Modified Antibody
This protocol describes the bioorthogonal ligation of a tetrazine-functionalized payload to the TCO-modified antibody.
Materials:
-
TCO-modified antibody
-
Tetrazine-labeled payload
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-modified antibody in the reaction buffer.
-
Dissolve the tetrazine-labeled payload in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
Ligation Reaction:
-
Add a slight molar excess (e.g., 1.5 to 3 equivalents) of the tetrazine-labeled payload to the TCO-modified antibody.
-
Incubate the reaction for 1-4 hours at room temperature or 37°C. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
If necessary, the final ADC can be purified from the excess tetrazine reagent by size exclusion chromatography (SEC) or dialysis.[6]
-
-
Characterization:
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a method to evaluate the cytotoxic potential of the newly constructed ADC on target cancer cells.[17][18][19][20][21]
Materials:
-
Target cancer cell line (e.g., HER2-positive for anti-HER2 ADC) and a negative control cell line
-
Complete cell culture medium
-
ADC of interest, unconjugated antibody, and free cytotoxic payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well.[18]
-
Incubate for at least 4 hours at 37°C in the dark to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[17]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Workflow for modular ADC construction via bioorthogonal ligation.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Caption: Simplified PI3K/AKT signaling pathway, a common target of ADCs.
References
- 1. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific antibody-drug conjugates: the nexus of bioorthogonal chemistry, protein engineering, and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 화학 - Seminar [chemistry.sogang.ac.kr]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 15. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. labiotech.eu [labiotech.eu]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols for Attaching a Cytotoxic Payload to a Norbornene Moiety
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the site-specific conjugation of a cytotoxic payload to a norbornene-functionalized molecule, primarily focusing on antibodies to generate Antibody-Drug Conjugates (ADCs). The core of this methodology is the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between a norbornene-modified antibody and a tetrazine-activated cytotoxic drug. This approach allows for the creation of homogeneous and stable ADCs with a controlled drug-to-antibody ratio (DAR).
Introduction
Site-specific conjugation has emerged as a critical strategy in the development of next-generation ADCs, overcoming the limitations of heterogeneous conjugates produced by traditional methods. The use of bioorthogonal chemistry, such as the iEDDA reaction, provides a highly efficient and selective method for attaching potent cytotoxic payloads to antibodies under mild, aqueous conditions. The norbornene-tetrazine ligation is particularly advantageous due to its rapid kinetics and the stability of the resulting conjugate.
These protocols will guide the user through the essential steps of this process:
-
Site-specific modification of an antibody with a norbornene moiety.
-
Preparation of a tetrazine-activated cytotoxic payload.
-
The iEDDA conjugation reaction to form the ADC.
-
Purification and characterization of the final ADC product.
Experimental Workflow Overview
The overall process for generating a norbornene-linked ADC via iEDDA is a sequential process involving modification of the antibody and payload, followed by their conjugation and subsequent purification and analysis.
Detailed Experimental Protocols
Protocol 1: Site-Specific Modification of Antibody with Norbornene
This protocol describes the modification of a monoclonal antibody (mAb) with a norbornene moiety using an N-Hydroxysuccinimide (NHS) ester functionalized norbornene. This method targets primary amines on lysine residues. For site-specific conjugation, engineered cysteines or other site-specific modification techniques can be employed, followed by reaction with a maleimide-norbornene linker.[][2][3]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Norbornene-PEG-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 8.0-8.5
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange and purification
-
Reaction tubes
-
Shaker/rotator
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.4 using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL in PBS.
-
Adjust the pH of the antibody solution to 8.0-8.5 to facilitate the reaction with the NHS ester.[]
-
-
Norbornene-NHS Ester Preparation:
-
Dissolve the Norbornene-PEG-NHS ester in anhydrous DMSO to a final concentration of 10 mM immediately before use. NHS esters are moisture-sensitive.
-
-
Modification Reaction:
-
Add a 10-20 fold molar excess of the dissolved Norbornene-PEG-NHS ester to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.
-
-
Purification of Norbornene-Modified Antibody:
-
Remove the excess, unreacted Norbornene-PEG-NHS ester and byproducts by SEC using a desalting column equilibrated with PBS, pH 7.4.[4][5]
-
Collect the fractions containing the antibody. The antibody will elute in the void volume.
-
Pool the antibody-containing fractions and determine the concentration using a spectrophotometer at 280 nm.
-
-
Characterization (Optional but Recommended):
-
Confirm the incorporation of the norbornene moiety by MALDI-TOF mass spectrometry. An increase in mass corresponding to the mass of the norbornene-PEG linker should be observed.
-
Protocol 2: Preparation of Tetrazine-Activated Cytotoxic Payload
This protocol provides a general method for activating a cytotoxic payload, such as Monomethyl Auristatin E (MMAE), with a tetrazine linker. This typically involves reacting the payload with a tetrazine derivative that has a reactive group compatible with a functional group on the payload.
Materials:
-
Cytotoxic payload (e.g., MMAE)
-
Tetrazine-NHS ester or other activated tetrazine linker
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS with an appropriate pH for the specific reaction)
-
HPLC for purification
Procedure:
-
Payload and Tetrazine Preparation:
-
Dissolve the cytotoxic payload and the tetrazine-linker in a minimal amount of anhydrous DMSO or DMF.
-
-
Activation Reaction:
-
Combine the dissolved payload and tetrazine-linker in a suitable reaction vessel. The stoichiometry will depend on the specific reactants and should be optimized.
-
Add any necessary catalysts or reagents (e.g., a base like DIPEA for NHS ester reactions).
-
Stir the reaction at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
-
Purification of Tetrazine-Payload:
-
Purify the tetrazine-activated payload by preparative HPLC to remove unreacted starting materials and byproducts.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization:
-
Confirm the structure and purity of the tetrazine-payload by LC-MS and NMR.
-
Protocol 3: iEDDA Conjugation of Norbornene-Antibody and Tetrazine-Payload
This protocol details the inverse-electron-demand Diels-Alder (iEDDA) reaction between the norbornene-modified antibody and the tetrazine-activated cytotoxic payload.
Materials:
-
Norbornene-modified antibody (from Protocol 1)
-
Tetrazine-activated cytotoxic payload (from Protocol 2)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Reaction tubes
-
Shaker/rotator
Procedure:
-
Reactant Preparation:
-
Prepare the norbornene-modified antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
Dissolve the tetrazine-activated payload in a minimal amount of DMSO or DMF to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the tetrazine-payload stock solution to the norbornene-antibody solution. The optimal ratio should be determined empirically to achieve the desired DAR.
-
Incubate the reaction at room temperature for 1-4 hours with gentle shaking. The reaction is typically rapid.[6]
-
-
Quenching (Optional):
-
If a large excess of tetrazine-payload was used, the reaction can be quenched by adding a small molecule with a norbornene or other reactive dienophile to consume the unreacted payload.
-
Protocol 4: Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC from unreacted payload and other small molecules using Size-Exclusion Chromatography (SEC).
Materials:
-
Crude ADC reaction mixture (from Protocol 3)
-
SEC column suitable for antibody purification (e.g., Superdex 200 or equivalent)
-
Purification buffer (e.g., PBS, pH 7.4)
-
HPLC or FPLC system
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of purification buffer.
-
-
Sample Loading and Elution:
-
Load the crude ADC reaction mixture onto the equilibrated SEC column.
-
Elute the sample with the purification buffer at a flow rate appropriate for the column.
-
Monitor the elution profile by absorbance at 280 nm.
-
-
Fraction Collection:
-
Pooling and Concentration:
-
Pool the ADC-containing fractions.
-
If necessary, concentrate the purified ADC using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality, homogeneity, and stability of the ADC. Key parameters to assess are the Drug-to-Antibody Ratio (DAR), the distribution of drug-loaded species, and the presence of aggregates.
Protocol 5: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. Since the cytotoxic payload is typically hydrophobic, each conjugated drug molecule increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of drugs (DAR 0, 1, 2, etc.).[7][8][9][10]
Materials:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0)[11]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)[11]
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to each DAR species (unconjugated antibody will elute first, followed by DAR1, DAR2, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of DARn) where 'n' is the number of drugs conjugated to the antibody for a given peak.
-
Protocol 6: Intact Mass Analysis and DAR Confirmation by LC-MS
LC-MS provides the molecular weight of the intact ADC and its subunits, confirming the successful conjugation and allowing for an independent calculation of the average DAR.[12][13][14]
Materials:
-
Purified ADC
-
LC-MS system (e.g., Q-TOF) with a reversed-phase column suitable for large proteins (e.g., C4)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Deconvolution software
Procedure:
-
Sample Preparation:
-
Dilute the ADC to 0.1-0.5 mg/mL in Mobile Phase A.
-
-
LC-MS Analysis:
-
Inject the sample onto the reversed-phase column.
-
Elute the ADC using a gradient of increasing Mobile Phase B.
-
Acquire the mass spectra in the appropriate m/z range for the intact ADC.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
-
The mass of each species will be equal to the mass of the unconjugated antibody plus the mass of the conjugated payload multiplied by the DAR.
-
Calculate the average DAR from the relative abundance of each detected species.
-
Protocol 7: Analysis of Aggregation by Size-Exclusion Chromatography (SEC)
SEC is used to assess the presence of high molecular weight species (aggregates) in the final ADC product.[15][16]
Materials:
-
Purified ADC
-
SEC column suitable for antibody analysis
-
HPLC system
-
Mobile phase (e.g., PBS, pH 7.4)
Procedure:
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Run the separation in isocratic mode.
-
Monitor the elution at 280 nm.
-
-
Data Analysis:
-
Integrate the peak corresponding to the monomeric ADC and any peaks eluting earlier, which represent aggregates.
-
Calculate the percentage of aggregation in the sample.
-
Quantitative Data Summary
The efficiency of the iEDDA reaction and the resulting DAR can be influenced by the specific norbornene and tetrazine derivatives used, as well as the reaction conditions.
| Cytotoxic Payload | Tetrazine Derivative | Dienophile (on Antibody) | Reaction Time (h) | Average DAR | Reference |
| MMAE | Tetrazine-NHS Ester | Norbornene | 1-4 | ~2 | [17][18] |
| Doxorubicin | Tetrazine-linker | Norbornene | 2 | Not specified | [19] |
| Camptothecin | Tetrazine-linker | Vinyl ether | Not specified | Not specified | [19] |
Table 1: Examples of Cytotoxic Payloads and Conjugation Parameters. Note: Specific DAR values are highly dependent on the stoichiometry of the reactants and reaction conditions.
| Analytical Technique | Parameter Measured | Typical Result | Reference |
| HIC | DAR distribution | Separation of DAR 0, 1, 2, etc. | [7][8][9][10] |
| LC-MS | Intact mass, DAR | Confirms mass of conjugate, average DAR | [12][13][14] |
| SEC | Aggregation | >95% monomer is desirable | [15][16] |
Table 2: Summary of Analytical Techniques for ADC Characterization.
Stability Considerations
The stability of the linker between the antibody and the cytotoxic payload is crucial for the efficacy and safety of the ADC. The dihydropyridazine linkage formed from the norbornene-tetrazine iEDDA reaction is generally considered stable under physiological conditions.[20] Stability studies should be performed by incubating the ADC in serum at 37°C and analyzing for drug deconjugation over time using HIC or LC-MS.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the generation of site-specific antibody-drug conjugates using norbornene-tetrazine iEDDA chemistry. This powerful bioorthogonal reaction enables the creation of homogeneous and stable ADCs with controlled drug loading. Thorough characterization using the described analytical techniques is paramount to ensure the quality and consistency of the final product for research and therapeutic development.
References
- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 12. tandfonline.com [tandfonline.com]
- 13. agilent.com [agilent.com]
- 14. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. biorxiv.org [biorxiv.org]
- 18. Adverse events of antibody-drug conjugates: comparative analysis of agents with a common payload using the adverse event spontaneous reporting database - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stable Pyrrole-Linked Bioconjugates through Tetrazine-Triggered Azanorbornadiene Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing Maleimide Hydrolysis in Antibody Conjugation: A Technical Guide
Welcome to our Technical Support Center. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) to effectively prevent maleimide hydrolysis during antibody conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a concern in antibody conjugation?
Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water, forming a non-reactive maleamic acid derivative.[1] This is a significant concern because the maleimide group is essential for reacting with thiol (-SH) groups on antibodies or other biomolecules to form a stable covalent bond.[] If hydrolysis occurs before the conjugation reaction, the maleimide becomes inactive, leading to low or no conjugation efficiency.[1]
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
The rate of maleimide hydrolysis is primarily influenced by:
-
pH: The hydrolysis rate increases significantly with increasing pH. The optimal pH range for maleimide-thiol conjugation is 6.5-7.5, where the reaction with thiols is much faster than hydrolysis.[3] Above pH 7.5, the rate of hydrolysis and reaction with primary amines increases.[4]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[5]
-
Buffer Composition: While the specific buffer composition has a lesser effect than pH, it's crucial to avoid buffers containing primary amines (e.g., Tris) if operating outside the optimal pH range, as they can compete with the thiol reaction.[3] Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used within the optimal pH range.[6]
Q3: How can I minimize maleimide hydrolysis before conjugation?
To minimize premature hydrolysis of your maleimide reagent:
-
Proper Storage: Store maleimide-containing reagents in a dry, anhydrous solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at -20°C. Avoid aqueous storage.[7]
-
Fresh Preparation: Prepare aqueous solutions of maleimide reagents immediately before use.[1]
-
Optimal pH: Maintain the pH of the reaction buffer between 6.5 and 7.5.[3]
Troubleshooting Guide
This section addresses common issues encountered during maleimide-based antibody conjugation.
Problem: Low or no conjugation efficiency.
| Possible Cause | Troubleshooting Steps |
| Maleimide Hydrolysis | 1. Verify Reagent Preparation: Ensure maleimide stock solutions are prepared fresh in an anhydrous solvent (e.g., DMSO, DMF). 2. Confirm Buffer pH: Measure the pH of your conjugation buffer to ensure it is within the optimal range of 6.5-7.5. 3. Control Temperature: Perform the conjugation reaction at room temperature or 4°C to minimize hydrolysis. |
| Thiol Oxidation | 1. Degas Buffers: Remove dissolved oxygen from all buffers by vacuum or by bubbling with an inert gas like nitrogen or argon. 2. Use Reducing Agents (if necessary): If your antibody's cysteines are in disulfide bonds, use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it doesn't need to be removed before adding the maleimide. If using DTT (dithiothreitol), it must be removed before conjugation. |
| Incorrect Stoichiometry | Optimize Molar Ratio: The ideal molar ratio of maleimide to antibody can vary. A common starting point is a 10-20 fold molar excess of the maleimide reagent.[6] This may need to be optimized for your specific antibody and linker. |
| Buffer Contaminants | Check Buffer Composition: Ensure your buffers do not contain primary amines (if pH > 7.5) or thiol-containing compounds that can react with the maleimide.[3][4] |
Strategies for Post-Conjugation Stabilization
Even after successful conjugation, the resulting succinimide thioether bond can be susceptible to a retro-Michael reaction, leading to deconjugation. Here are two primary strategies to enhance the long-term stability of the conjugate:
-
Succinimide Ring Hydrolysis: After the conjugation is complete, the succinimide ring of the thioether adduct can be intentionally hydrolyzed. The resulting ring-opened structure is significantly more stable and resistant to the retro-Michael reaction.[8] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a controlled period.[9]
-
Transcyclization: This method involves a structural rearrangement of the succinimide ring to form a more stable six-membered ring.[10] This process can occur spontaneously when the cysteine is at the N-terminus of a peptide or can be promoted by specific linker designs.[11]
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to maleimide stability and reaction kinetics.
Table 1: Hydrolysis Rates of Maleimides
| Maleimide Type | Condition | Half-life (t½) | Reference(s) |
| N-Alkyl Maleimide | pH 7.4, 37°C | ~27 hours (post-conjugation) | [12] |
| N-Aryl Maleimide | pH 7.4, 37°C | ~1.5 hours (post-conjugation) | [12] |
| 8-arm-PEG10k-maleimide | pH 7.4, 37°C | ~2.9 hours | [5] |
| 8-arm-PEG10k-maleimide | pH 7.4, 20°C | ~15.5 hours | [5] |
Table 2: Comparative Stability of Maleimide Conjugates and Alternatives in Human Plasma
| Conjugation Chemistry | Condition | Stability (% remaining after 72h) | Reference(s) |
| Maleimide (LC-V205C) | 37°C in human plasma | ~80% | [7] |
| Maleimide (Fc-S396C) | 37°C in human plasma | ~20% | [7] |
| Sulfone (LC-V205C) | 37°C in human plasma | >95% | [13] |
| Maleimide-PEG | 1 mM GSH, 37°C, 7 days | ~70% | [14] |
| Mono-sulfone-PEG | 1 mM GSH, 37°C, 7 days | >95% | [14] |
Experimental Protocols
Protocol 1: General Antibody Conjugation with a Maleimide Dye
This protocol provides a general guideline for labeling a thiol-containing antibody with a maleimide-functionalized fluorescent dye.
Materials:
-
Thiol-containing antibody (1-10 mg/mL)
-
Maleimide-functionalized dye (10 mM stock in anhydrous DMSO or DMF)
-
Conjugation Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed.[6]
-
(Optional) Reducing agent: TCEP
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
-
Maleimide Dye Preparation:
-
Allow the vial of maleimide dye to warm to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[6]
-
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted dye using a size-exclusion chromatography column (e.g., G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the maximum absorbance wavelength of the dye.
-
Protocol 2: Assessing Conjugate Stability in Plasma
This protocol outlines a general method for evaluating the stability of an antibody-drug conjugate (ADC) in plasma.
Materials:
-
Purified ADC
-
Human, mouse, rat, or cynomolgus monkey plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Method for ADC capture (e.g., Protein A beads)
-
Analytical method for DAR measurement (e.g., LC-MS)
Procedure:
-
Incubation:
-
ADC Capture and Analysis:
-
At each time point, capture the ADC from the plasma sample using an appropriate affinity method (e.g., Protein A magnetic beads).[16]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC and analyze the drug-to-antibody ratio (DAR) using a suitable analytical technique like LC-MS.[15][16]
-
-
Data Analysis:
-
Plot the average DAR versus time to determine the stability of the conjugate in plasma.
-
Visualizations
Caption: Workflow of maleimide conjugation and the competing hydrolysis reaction.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creativepegworks.com [creativepegworks.com]
- 12. d-nb.info [d-nb.info]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 15. ADC Plasma Stability Assay [iqbiosciences.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Optimizing pH for Selective Maleimide-Thiol Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the pH for selective maleimide-thiol conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for a selective maleimide-thiol reaction?
The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5.[1][2][3] This range offers a balance between the reaction rate and selectivity. Below pH 6.5, the reaction slows down because the thiol group is less likely to be in its reactive thiolate anion form.[1] Above pH 7.5, the reaction loses specificity, and the maleimide group becomes more susceptible to hydrolysis.[1][2]
Q2: What are the primary side reactions to consider, and how are they affected by pH?
The main side reactions in maleimide-thiol chemistry are hydrolysis of the maleimide ring, reaction with primary amines, and thiazine rearrangement with N-terminal cysteines.
-
Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis, a reaction that increases with rising pH.[2][4] This side reaction renders the maleimide inactive towards thiols.[2] Storing maleimide-functionalized molecules in aqueous solutions is not recommended for long periods; if necessary, a slightly acidic pH of 6.0-6.5 can be used for short-term storage.[1]
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues.[1][2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity within the recommended range.[1][2]
-
Thiazine Rearrangement: When conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[1][5] This is more prominent at physiological or higher pH.[1][6] To suppress this, performing the conjugation at a more acidic pH (e.g., pH 5.0) is recommended to keep the N-terminal amine protonated and less nucleophilic.[1][5]
Q3: Is the maleimide-thiol reaction considered "click chemistry"?
Yes, the thiol-maleimide reaction is often considered a "click chemistry" reaction due to its high efficiency, specificity, rapid kinetics, and ability to proceed under mild, biocompatible conditions without the need for a catalyst.[3][5][7]
Q4: How does pH affect the stability of the final thioether conjugate?
The initial thioether bond formed is a thiosuccinimide linkage. This linkage can undergo a retro-Michael reaction, especially in the presence of other thiols, which can lead to payload migration in applications like antibody-drug conjugates (ADCs).[2] The thiosuccinimide ring is also susceptible to hydrolysis, which increases with pH.[2][8] Interestingly, the ring-opened product, a succinamic acid thioether, is stable and no longer subject to the retro-Michael reaction.[2] Therefore, in some ADC applications, the conjugate is intentionally treated at a higher pH post-conjugation to hydrolyze the ring and improve in-vivo stability.[3][9]
Data Presentation: pH Effects on Maleimide-Thiol Reactions
The following tables summarize the impact of pH on key aspects of the maleimide-thiol conjugation.
Table 1: pH-Dependent Reactivity and Side Reactions
| pH Range | Thiol Reactivity | Primary Side Reactions | Selectivity |
| < 6.5 | Slow | Thiazine rearrangement (for N-terminal Cys) can be suppressed at pH ~5.0.[1][5] | High for thiols over amines. |
| 6.5 - 7.5 | Optimal | Minimal hydrolysis and reaction with amines.[1][2] | Chemoselective for thiols. [2] |
| > 7.5 | Fast | Increased rate of maleimide hydrolysis.[2][4] Competitive reaction with primary amines (e.g., lysine).[1][2] | Decreased selectivity for thiols. |
Table 2: Recommended Buffers and Storage Conditions
| Parameter | Recommendation | Rationale |
| Reaction Buffer | Phosphate (PBS), HEPES, Tris, MOPS (10-100 mM).[10][11][12][13] | Maintain stable pH in the optimal 6.5-7.5 range. Must be free of extraneous thiols.[1] |
| Maleimide Reagent Storage | Store as a stock solution in an anhydrous solvent (DMSO or DMF) at -20°C.[1][11][13] | Maleimides are susceptible to hydrolysis in aqueous solutions.[1][2] |
| Aqueous Maleimide Storage | Short-term only at 4°C in a slightly acidic buffer (pH 6.0-6.5).[1] | Minimizes hydrolysis to preserve reactivity.[1] |
| Conjugate Storage | 2-8°C for up to a week. For long-term, add stabilizers (e.g., BSA) and store at -20°C.[10][13] | Preserves the integrity of the conjugated protein. |
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[1] Buffers outside this range can significantly slow the reaction or promote maleimide degradation. |
| Thiol Oxidation | Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[1][12] Solution: 1. Reduce disulfide bonds using TCEP (effective over a wide pH range) or DTT (optimal at pH > 7; must be removed before adding maleimide).[1] 2. Degas buffers to remove oxygen.[1][12] 3. Include a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation.[1] |
| Maleimide Hydrolysis | The maleimide reagent may have degraded due to improper storage or premature exposure to aqueous buffer. Solution: Prepare maleimide stock solutions fresh in anhydrous DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[1][13] |
| Incorrect Stoichiometry | An insufficient molar ratio of maleimide to thiol can lead to incomplete conjugation. Solution: Use a molar excess of the maleimide reagent. A 10-20 fold molar excess is a common starting point for protein labeling.[1][11] This should be optimized for each specific application.[11] |
Problem 2: Presence of Unwanted Side Products
| Potential Cause | Troubleshooting Step |
| Reaction with Amines | The reaction was likely performed at a pH > 7.5, leading to non-specific labeling of lysine residues. Solution: Lower the reaction pH to the recommended 6.5-7.5 range to ensure thiol selectivity.[1][2] |
| Thiazine Formation | Conjugation to an N-terminal cysteine at neutral or basic pH. Solution: If possible, avoid using peptides with an N-terminal cysteine. Alternatively, perform the conjugation at an acidic pH (~5.0) to protonate the N-terminal amine and prevent the rearrangement.[1][5] Acetylation of the N-terminus can also block this side reaction.[1][5] |
Visual Guides and Workflows
Caption: Troubleshooting logic for low maleimide-thiol conjugation yield.
Caption: General experimental workflow for maleimide-thiol conjugation.
Experimental Protocols
Protocol 1: General Maleimide Conjugation to a Protein
This protocol provides a typical procedure for labeling a protein with a maleimide-functionalized molecule.
-
Protein Preparation and Reduction:
-
Dissolve the protein containing cysteine residues in a degassed reaction buffer (e.g., 100 mM phosphate buffer, 5 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.[12][14]
-
If disulfide bond reduction is necessary, add TCEP to a final concentration of 10-100 molar excess relative to the protein.[11][13] Incubate for 30-60 minutes at room temperature.[1] TCEP is preferred as it does not need to be removed prior to conjugation.[1]
-
If using DTT, it must be removed after reduction using a desalting column before adding the maleimide reagent.[1]
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the maleimide stock solution to achieve a 10-20 fold molar excess of maleimide over protein.[1][10][11] This ratio should be optimized for your specific application.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C.[1][11] Protect from light if using a fluorescent maleimide dye.[11]
-
-
Quenching and Purification:
-
(Optional) To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.[1]
-
Purify the conjugate from excess maleimide and other small molecules. Size-exclusion chromatography (SEC) is a common and effective method.[1] Dialysis or tangential flow filtration (TFF) can also be used.[1]
-
Protocol 2: Quantification of Free Thiols with Ellman's Reagent
This protocol allows for the quantification of available sulfhydryl groups in your protein sample before conjugation.
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent (DTNB) Stock: Dissolve DTNB in the reaction buffer to a concentration of 4 mg/mL.
-
Standard: Prepare a known concentration of a thiol-containing standard (e.g., cysteine) in the reaction buffer.
-
-
Assay Procedure:
-
Prepare a blank by adding reaction buffer and a small volume of the DTNB stock solution to a cuvette.
-
To a separate cuvette, add your protein sample to the reaction buffer.
-
Initiate the reaction by adding a small volume of the DTNB stock solution to the protein sample cuvette and mix well.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm against the blank.
-
-
Calculation:
-
Calculate the concentration of free thiols using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of the TNB²⁻ product at 412 nm is 14,150 M⁻¹cm⁻¹.
-
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. kinampark.com [kinampark.com]
- 10. biotium.com [biotium.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Troubleshooting low yield in tetrazine-norbornene ligation.
Welcome to the technical support center for the tetrazine-norbornene ligation, a powerful bioorthogonal reaction. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their bioconjugation experiments and avoid common pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction yield is very low. What are the potential causes and how can I improve it?
Low yield in a tetrazine-norbornene ligation can stem from several factors, ranging from reactant stability to suboptimal reaction conditions. Below is a step-by-step guide to troubleshoot and enhance your reaction efficiency.
Troubleshooting Steps:
-
Verify Reactant Integrity:
-
Tetrazine Stability: Tetrazines, recognizable by their characteristic pink or red color, are susceptible to degradation. A colorless solution indicates decomposition. They are sensitive to nucleophiles, harsh pH conditions, and prolonged exposure to light. It is recommended to prepare tetrazine solutions fresh before use and store both solid compounds and solutions protected from light.
-
Norbornene Purity: Ensure the purity of your norbornene derivative. Impurities can interfere with the reaction.
-
-
Optimize Reaction Conditions:
-
Stoichiometry: While a 1:1 molar ratio is the theoretical ideal, an excess of one reactant can sometimes drive the reaction to completion, especially when one component is of low concentration. However, be aware that a large excess of tetrazine can lead to the formation of unexpected 1:2 (norbornene:tetrazine) adducts.
-
Solvent: The choice of solvent can influence reaction kinetics. While the reaction is known to proceed in a variety of organic solvents and aqueous media, polar protic solvents like methanol and water can sometimes accelerate the reaction. Ensure your reactants are fully solvated.
-
Temperature: While many tetrazine-norbornene ligations proceed efficiently at room temperature, gentle heating (e.g., 37-50°C) can increase the reaction rate. However, be mindful of the thermal stability of your biomolecules. Some studies have employed temperatures up to 80°C for polymer ligations.
-
pH: The tetrazine-norbornene ligation is generally insensitive to pH in the range of 4-9. However, highly acidic or basic conditions can lead to the degradation of the tetrazine.
-
-
Consider Reactant Structure:
-
Electronics: The reaction rate is highly dependent on the electronic properties of the substituents on both the tetrazine and norbornene. Electron-withdrawing groups on the tetrazine and electron-donating groups on the norbornene will accelerate the reaction.
-
Steric Hindrance: Bulky substituents near the reacting moieties can sterically hinder the cycloaddition, leading to slower reaction rates and lower yields.
-
Norbornene Isomer: Exo-isomers of norbornene derivatives generally react faster than their endo-counterparts.
-
FAQ 2: I see an unexpected product with a higher molecular weight than my target conjugate. What could it be?
An unexpected higher molecular weight product is often the result of a "double-click" reaction, leading to a 1:2 adduct of norbornene to tetrazine.
-
Mechanism: After the initial 1:1 cycloaddition, the resulting dihydropyridazine product can possess a remaining double bond that can react with a second equivalent of tetrazine.
-
Prevention:
-
Stoichiometry Control: Use a 1:1 or a slight excess of the norbornene reactant to minimize the availability of free tetrazine for a second reaction.
-
Alternative Dienophiles: If the 1:2 adduct formation is persistent and problematic, consider using a different dienophile like a bicyclo[6.1.0]nonyne (BCN) which, upon reaction, forms a stable aromatic ring that cannot undergo a second cycloaddition.
-
FAQ 3: How can I monitor the progress of my reaction?
The progress of the tetrazine-norbornene ligation can be conveniently monitored by several methods:
-
UV-Vis Spectroscopy: The consumption of the tetrazine can be followed by the disappearance of its characteristic absorbance in the visible region (typically around 520-540 nm).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to monitor the disappearance of starting materials and the appearance of the desired product, confirming its molecular weight.
-
¹H NMR (Proton Nuclear Magnetic Resonance): For small molecule conjugations, ¹H NMR can be used to track the disappearance of reactant signals and the emergence of product signals.
Quantitative Data on Reaction Parameters
The following tables summarize quantitative data on how different parameters can affect the rate of the tetrazine-norbornene ligation.
Table 1: Effect of Tetrazine and Norbornene Substituents on Second-Order Rate Constants (k₂)
| Tetrazine Derivative | Norbornene Derivative | Solvent | k₂ (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | Methanol | ~1.0 |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | 5-norbornene-2-methanol | DMF | Not specified, but dimer formation observed |
| Asymmetric tetrazine | Norbornene-COOH | DMF | Reaction complete in < 1 hr at 80°C |
Note: Reaction rates are highly dependent on the specific structures of the reactants and the reaction conditions.
Table 2: Influence of pH on Tetrazine Stability and Reaction Rate
| pH Range | Effect on Tetrazine Stability | Effect on Norbornene Ligation Rate |
| 4-8 | Generally stable | Rate is largely independent of pH |
| > 8 | Increased degradation, especially in aqueous solutions | Rate is independent of pH, but tetrazine degradation can lower yield |
| < 4 | Potential for degradation | Rate is largely independent of pH, but tetrazine degradation can lower yield |
Experimental Protocols
General Protocol for a Trial Tetrazine-Norbornene Ligation
This protocol provides a starting point for the conjugation of a tetrazine-modified molecule (Molecule-Tz) to a norbornene-modified molecule (Molecule-Nb).
-
Reactant Preparation:
-
Prepare a stock solution of Molecule-Tz in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer). It is highly recommended to prepare this solution fresh.
-
Prepare a stock solution of Molecule-Nb in a compatible solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of Molecule-Nb.
-
Add the desired amount of Molecule-Tz. A good starting point is a 1:1.2 molar ratio of Molecule-Tz to Molecule-Nb.
-
Add the reaction solvent to achieve the desired final concentration. Concentrations typically range from the low micromolar to millimolar, depending on the application.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature or at a slightly elevated temperature (e.g., 37°C).
-
Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.
-
Allow the reaction to proceed for a set amount of time (e.g., 1-4 hours). The optimal reaction time should be determined empirically.
-
-
Monitoring and Analysis:
-
At various time points, an aliquot of the reaction mixture can be taken for analysis by LC-MS to monitor the formation of the desired product.
-
-
Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as HPLC, size-exclusion chromatography (for biomolecules), or silica gel chromatography (for small molecules).
-
Visual Guides
Below are diagrams to help visualize key aspects of the tetrazine-norbornene ligation.
Caption: The inverse electron-demand Diels-Alder (iEDDA) reaction pathway.
Caption: A decision tree for troubleshooting low reaction yields.
Technical Support Center: Mitigating Aggregation of PEGylated ADCs
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the aggregation of ADCs featuring PEGylated linkers.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the development and handling of ADCs with PEGylated linkers.
FAQ 1: Why is my ADC aggregating despite using a hydrophilic PEG linker?
While polyethylene glycol (PEG) linkers are incorporated into ADC design to increase hydrophilicity and reduce aggregation, several factors can still contribute to this issue.[1][] Aggregation is a significant challenge because it can reduce efficacy, alter pharmacokinetics, and potentially induce an unwanted immune response.[3][4]
Immediate Troubleshooting Steps:
-
Review the Drug-to-Antibody Ratio (DAR): High DAR values, even with a PEG linker, increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[5] The attachment of hydrophobic payloads can expose or create hydrophobic patches on the antibody surface, which then interact between molecules, initiating aggregation.[4]
-
Assess Linker Length and Structure: The length and configuration of the PEG chain are critical. While longer PEG chains generally improve solubility, the optimal length depends on the specific antibody and payload combination.[6] Some studies suggest that linkers with branched or "pendant" PEG chains can offer better stability and slower clearance rates compared to conventional linear PEG linkers.[7]
-
Examine Conjugation Chemistry: The method used for conjugation can impact ADC stability.
-
Site-Specific vs. Stochastic Conjugation: Stochastic conjugation to lysine or cysteine residues can result in a heterogeneous mixture of ADC species, some of which may be more prone to aggregation.[8][9] Site-specific conjugation methods, which place the linker-payload at defined positions, generally produce more homogeneous and stable ADCs.[][11]
-
Conjugation Conditions: The pH, temperature, and presence of co-solvents during the conjugation reaction can induce conformational changes in the antibody, leading to aggregation.[4][12] It is crucial to select conditions that optimize the conjugation chemistry while maintaining the stability of the antibody.[4]
-
FAQ 2: How can I optimize my formulation to prevent long-term aggregation during storage?
Gradual aggregation during storage often points to suboptimal formulation or storage conditions.[13]
Formulation and Storage Best Practices:
-
Optimize Buffer Conditions:
-
pH: The pH of the formulation buffer is critical and must be optimized to ensure the ADC remains stable.[4][14] A pH near the antibody's isoelectric point can significantly reduce solubility and promote aggregation.[4]
-
Ionic Strength: Adjusting the ionic strength with salts can help minimize electrostatic interactions between ADC molecules that may lead to aggregation.[14]
-
-
Utilize Stabilizing Excipients: The addition of specific excipients can significantly enhance the long-term stability of an ADC formulation.[14][]
-
Sugars and Polyols: Sucrose and trehalose are commonly used to stabilize proteins by promoting a protective hydration shell around the molecule.[3][14]
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are effective at low concentrations.[3][16] They prevent aggregation by reducing surface adsorption and shielding hydrophobic regions on the protein surface.[14][16]
-
Amino Acids: Certain amino acids, such as histidine, glycine, and arginine, can also act as stabilizers.[3][14]
-
-
Control Storage Temperature: While refrigerated storage (2-8°C) is common, freezing is generally not recommended as the freeze-thaw process can accelerate aggregation.[17] If lyophilization is used, specific stabilizers are necessary to protect the ADC structure during the process.[17]
FAQ 3: What analytical methods should I use to detect and quantify ADC aggregation?
Detecting and quantifying aggregates is essential for process development, formulation screening, and quality control.[5] A combination of methods is often necessary for a comprehensive characterization.[18]
Key Analytical Techniques:
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying aggregates.[5] SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-molecular-weight species.[5][19]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This advanced technique couples SEC with a MALS detector to provide the absolute molecular weight of the eluting species, offering a more accurate characterization of aggregates.[5][18]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity.[20][21] It is particularly useful for characterizing the drug-to-antibody ratio (DAR) distribution, as species with higher DARs are more hydrophobic and will have different retention times.[21][22]
-
Analytical Ultracentrifugation (AUC): AUC is a highly sensitive method that measures the sedimentation rate of molecules in a centrifugal field.[5] It can provide detailed information on the size, shape, and distribution of different species in their native solution state.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of chromatography with the mass analysis of mass spectrometry, providing detailed insights into the composition and structure of ADCs and their aggregates.[5]
Data Presentation: Impact of Formulation on ADC Aggregation
The tables below summarize quantitative data on how different formulation parameters can influence the stability of ADCs.
Table 1: Effect of pH and Excipients on ADC Aggregation
| ADC Formulation | Storage Condition | % High Molecular Weight (HMW) Species | Reference |
|---|---|---|---|
| ADC in PBS, pH 7.4 | Lyophilized & Reconstituted | 6-10% (increase of 1-5%) | [17] |
| ADC in Stabilizing Buffer | Lyophilized & Reconstituted | < 5% (minimal increase) | [17] |
| ADC with Pentyl Spacer | Conjugation Process | ~1.5% | [23] |
| ADC with PEG2 Spacer | Conjugation Process | ~1.15% | [23] |
| ADC with PEG4 Spacer | Conjugation Process | ~1.03% |[23] |
This table illustrates that specialized stabilizing buffers can significantly reduce aggregation compared to standard PBS after lyophilization. It also shows a trend where incorporating short PEG spacers can reduce process-related aggregation.
Table 2: Comparison of Analytical Techniques for Aggregation Analysis
| Analytical Technique | Purpose | Expected Outcome | Advantages | Limitations |
|---|---|---|---|---|
| SEC-HPLC | Quantify aggregates, dimers, monomers | % of each species | Robust, widely used for QC[13] | Potential for on-column interactions[24] |
| SEC-MALS | Determine absolute molecular weight | Accurate size distribution[5] | More precise than SEC alone[5] | Complex setup and analysis[13] |
| HIC | Assess DAR distribution | Hydrophobicity profile | Analyzes in native form[20] | Incompatible with MS due to salts[21] |
| SV-AUC | Characterize species in solution | Size, shape, distribution[13] | High resolution, native conditions[5] | Requires specialized equipment[13] |
| LC-MS | Detailed structural composition | Mass confirmation of species | High sensitivity and specificity[5] | Can be complex to interpret |
Experimental Protocols
Protocol: Size Exclusion Chromatography (SEC-HPLC) for ADC Aggregate Analysis
Objective: To separate and quantify high molecular weight (HMW) aggregates, monomers, and fragments in an ADC sample.[1]
Materials:
-
HPLC System: With a UV detector (or equivalent).
-
SEC Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, or equivalent.[13]
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.[13] The mobile phase should be filtered (0.22 µm) and degassed.
-
ADC Sample: Your ADC with a PEGylated linker.
-
Control Sample: The unconjugated monoclonal antibody (mAb).
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).[13]
-
Sample Preparation: Dilute the ADC sample and the control mAb to a suitable concentration (e.g., 1.0 mg/mL) using the mobile phase.[1] Ensure the concentration is within the linear range of the detector.
-
Injection: Inject a defined volume (e.g., 10-20 µL) of the prepared sample onto the equilibrated column.[1]
-
Chromatographic Separation: Allow the separation to run for approximately 20-30 minutes.[1] Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.
-
Data Acquisition: Monitor the eluent at 280 nm throughout the run.[1]
-
Data Analysis:
-
Identify the peaks corresponding to aggregates (eluting earliest), the monomer, and fragments (eluting latest).
-
Integrate the area under each peak.
-
Calculate the percentage of each species relative to the total peak area to determine the aggregation level.[1]
-
Compare the aggregation profile of the ADC to that of the unconjugated mAb to assess the impact of conjugation.
-
Visualizations
Troubleshooting Workflow for ADC Aggregation
References
- 1. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pharmtech.com [pharmtech.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. cellmosaic.com [cellmosaic.com]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. pharmafocusamerica.com [pharmafocusamerica.com]
- 20. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. tandfonline.com [tandfonline.com]
- 23. books.rsc.org [books.rsc.org]
- 24. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Maleimide-Conjugated Antibodies in Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of maleimide-conjugated antibodies in serum. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms responsible for the instability of maleimide-conjugated antibodies in serum?
A1: The instability of the thiosuccinimide linkage formed between a maleimide and a cysteine thiol on an antibody is primarily due to two mechanisms in the physiological environment of serum[1][2]:
-
Retro-Michael Reaction: This is a reversible process where the thiosuccinimide ring opens, leading to the detachment of the maleimide-conjugated payload from the antibody[1][3][4]. The reformed maleimide can then react with other molecules.
-
Thiol Exchange: Free thiols present in high concentrations in serum, such as albumin and glutathione, can attack the thiosuccinimide linkage, resulting in the transfer of the payload from the antibody to these other thiol-containing molecules[1][2][4]. This can lead to off-target toxicity and reduced therapeutic efficacy.
Q2: My antibody-drug conjugate (ADC) is showing significant payload loss in a plasma stability assay. What is the likely cause and how can I address it?
A2: Significant payload loss in plasma is most commonly due to the retro-Michael reaction and subsequent thiol exchange[1][2]. To address this, consider the following strategies:
-
Promote Hydrolysis of the Thiosuccinimide Ring: The hydrolyzed, ring-opened form of the linker, a succinamic acid thioether, is stable and not susceptible to the retro-Michael reaction[3][4][5][6]. This can be achieved by:
-
Post-conjugation treatment: Incubating the ADC at a slightly alkaline pH (e.g., pH 8.0-8.5) after conjugation can accelerate hydrolysis[7][8]. However, the stability of the antibody itself at higher pH should be considered.
-
Using self-hydrolyzing maleimides: These are next-generation maleimides engineered with substituents that catalyze the hydrolysis of the thiosuccinimide ring at physiological pH.
-
-
Utilize Next-Generation Maleimides (NGMs): Reagents like dibromomaleimides (DBM) or dithiomaleimides (DTM) can re-bridge reduced interchain disulfide bonds, forming more stable linkages[9].
-
Alternative Linker Chemistries: Explore other linker technologies that are inherently more stable and less susceptible to thiol exchange, such as those based on sulfones[2][10].
Q3: What are "next-generation maleimides" (NGMs) and how do they improve stability?
A3: Next-generation maleimides are a class of reagents designed to overcome the instability of traditional maleimide linkers. They offer enhanced stability through different mechanisms:
-
Disubstituted Maleimides (e.g., Dibromomaleimides, Dithiomaleimides): These reagents can bridge the two thiols from a reduced disulfide bond, creating a more stable, cyclic structure that is less prone to deconjugation[9].
-
Self-Hydrolyzing Maleimides: These maleimides contain functionalities that promote rapid intramolecular hydrolysis of the thiosuccinimide ring after conjugation. This quick conversion to the stable ring-opened form prevents the retro-Michael reaction.
-
N-Aryl Maleimides: Compared to traditional N-alkyl maleimides, N-aryl maleimides can form more stable conjugates due to electronic effects that favor the ring-hydrolyzed product[11].
Q4: Can the conjugation site on the antibody affect the stability of the maleimide linkage?
A4: Yes, the specific cysteine residue on the antibody used for conjugation can significantly influence the stability of the resulting thiosuccinimide linkage. The local microenvironment, including solvent accessibility and the proximity of other amino acid residues, can impact the susceptibility of the linkage to the retro-Michael reaction and thiol exchange[4]. For instance, some sites may be more sterically hindered, offering protection to the linkage, while others may be more exposed. It has been observed that conjugates at certain sites on the antibody are more stable than at others[12].
Troubleshooting Guides
Problem 1: Inconsistent Drug-to-Antibody Ratio (DAR) in ADC Batches
| Possible Cause | Troubleshooting Steps |
| Incomplete reduction of disulfide bonds (if applicable) | Ensure complete reduction by optimizing the concentration of the reducing agent (e.g., TCEP or DTT) and the reaction time and temperature. Verify reduction efficiency before proceeding with conjugation. |
| Suboptimal reaction pH | The reaction between thiols and maleimides is most efficient at a pH between 6.5 and 7.5[1]. At pH values above 7.5, maleimides can react with amines (e.g., lysine residues), leading to heterogeneity. Maintain a consistent and optimal pH throughout the conjugation process. |
| Incorrect molar ratio of linker-payload to antibody | Use a sufficient molar excess of the maleimide-functionalized payload to drive the reaction to completion. However, avoid large excesses that can lead to non-specific reactions and difficulties in purification. Titrate the molar ratio to find the optimal balance. |
| Inefficient purification | Employ a robust purification method such as size exclusion chromatography (SEC) or affinity chromatography to effectively remove unreacted linker-payload and other impurities that can interfere with DAR assessment. |
Problem 2: Premature Drug Release Observed in in vitro Plasma Stability Studies
| Possible Cause | Troubleshooting Steps |
| Retro-Michael reaction and thiol exchange | This is the most common cause of premature drug release from maleimide-based conjugates[2][4]. |
| Confirm payload loss with LC-MS: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the ADC after incubation in plasma. This will allow you to identify and quantify the different DAR species and monitor the loss of payload over time[13][14][15][16][17]. | |
| Perform a thiol exchange assay: Incubate your ADC with an excess of a small molecule thiol, like glutathione, and monitor the transfer of the payload from the antibody to the small molecule thiol using HPLC or LC-MS. This will confirm the susceptibility of your linker to thiol exchange. | |
| Implement a stabilization strategy: a) Post-conjugation hydrolysis: Incubate the purified ADC at a controlled alkaline pH (e.g., pH 8.0-8.5) to promote the stabilizing ring-opening hydrolysis of the thiosuccinimide linkage[7][8]. b) Switch to a next-generation maleimide: Consider using a more stable linker technology, such as a disulfide re-bridging maleimide or a self-hydrolyzing maleimide[9]. c) Explore alternative linker chemistries: Investigate inherently more stable linkers, for example, those based on sulfone chemistry[2][10]. |
Quantitative Data on Conjugate Stability
The stability of maleimide-conjugated antibodies in serum is a critical parameter. The following tables summarize publicly available data to provide a comparative overview of different linker technologies.
Table 1: Stability of Maleimide-Thiol Adducts in the Presence of Thiols
| Maleimide-Thiol Adduct | Conditions | Half-life (t½) |
| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 19 ± 2 hours[1] |
| NEM - N-acetylcysteine | Incubated with glutathione | 20 to 80 hours[1] |
| N-phenylmaleimide (NPM) - 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 3.1 hours[1] |
Table 2: Comparative Stability of Antibody Conjugates in Human Plasma at 37°C
| Linker Type | Antibody Conjugation Site | % Intact Conjugate Remaining after 72 hours |
| Maleimide | THIOMAB LC-V205C | ~80%[12] |
| Maleimide | THIOMAB Fc-S396C | ~20%[12] |
| Phenyloxadiazole Sulfone | THIOMAB LC-V205C | >95%[12] |
| Phenyloxadiazole Sulfone | THIOMAB Fc-S396C | ~85%[12] |
Table 3: Hydrolysis Half-lives of Thiosuccinimide Ring
| Functional Group on Maleimide | pH and Temperature | Hydrolysis Half-life (t½) |
| Alkyl | pH 7.4, 37°C | 32 hours[11] |
| Phenyl | pH 7.4, 37°C | 1.5 hours[11] |
| F-phenyl | pH 7.4, 37°C | 0.7 hours[11] |
Key Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation to a Maleimide-Functionalized Payload
-
Antibody Preparation:
-
If conjugating to native cysteines from interchain disulfides, the antibody must first be reduced.
-
Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.2).
-
Add a 10- to 20-fold molar excess of a reducing agent (e.g., TCEP or DTT).
-
Incubate at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) or through buffer exchange with a centrifugal filtration device. The buffer should be degassed to prevent re-oxidation of thiols.
-
-
Payload-Linker Preparation:
-
Dissolve the maleimide-functionalized payload in a water-miscible organic solvent like DMSO to prepare a concentrated stock solution.
-
-
Conjugation Reaction:
-
Adjust the concentration of the reduced antibody in a reaction buffer (pH 6.5-7.5).
-
Add the maleimide-payload solution to the antibody solution with gentle mixing. A typical molar ratio is 5-10 moles of payload per mole of antibody.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if the payload is light-sensitive.
-
-
Quenching the Reaction:
-
Add a thiol-containing reagent like N-acetylcysteine or cysteine to quench any unreacted maleimide groups.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted payload, quenching reagent, and solvents using size exclusion chromatography (SEC), affinity chromatography (e.g., Protein A), or tangential flow filtration (TFF).
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the average drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), or Mass Spectrometry (MS).
-
Protocol 2: In Vitro Plasma Stability Assay
-
Preparation:
-
Thaw plasma (e.g., human, mouse, rat) at 37°C and centrifuge to remove any precipitates.
-
Prepare the ADC at a known concentration in a suitable buffer.
-
-
Incubation:
-
Spike the ADC into the pre-warmed plasma to a final desired concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C in a controlled environment (e.g., a CO2 incubator if required).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, 144 hours), withdraw an aliquot of the plasma-ADC mixture.
-
-
Sample Processing:
-
Immediately process the samples to stop any further degradation. This may involve flash-freezing in liquid nitrogen and storing at -80°C until analysis.
-
For analysis, the ADC is often captured from the plasma using an affinity method, such as Protein A or anti-human IgG beads.
-
-
Analysis:
-
Analyze the captured ADC using LC-MS to determine the average DAR at each time point[13][14][16][17].
-
Alternatively, the amount of released payload in the plasma supernatant can be quantified using LC-MS/MS.
-
The percentage of intact ADC remaining at each time point is calculated relative to the 0-hour time point.
-
Visualizations
Caption: Mechanisms of maleimide conjugate instability in serum.
Caption: Approaches to enhance the stability of maleimide conjugates.
Caption: Workflow for assessing ADC stability in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kinampark.com [kinampark.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 14. sciex.com [sciex.com]
- 15. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Strategies for Quenching Unreacted Maleimide Groups Post-Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted maleimide groups following bioconjugation reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the stability and purity of your conjugated molecules.
Troubleshooting Guides
This section addresses specific issues you may encounter during the quenching of unreacted maleimide groups.
Issue 1: Incomplete Quenching of Unreacted Maleimide
-
Question: My analysis (e.g., HPLC, MS) indicates the presence of unreacted maleimide groups even after quenching. What could be the cause?
-
Answer: Incomplete quenching can arise from several factors:
-
Insufficient Molar Excess of Quenching Agent: The amount of quenching agent may not be sufficient to react with all the unreacted maleimide groups. It is recommended to use a significant molar excess of the quenching agent.[1][2]
-
Suboptimal Reaction Time: The quenching reaction may not have been allowed to proceed to completion. While the reaction of thiols with maleimides is generally fast, reaction times can be influenced by factors such as steric hindrance and reagent concentration.[1]
-
Degradation of Quenching Agent: Thiol-based quenching agents like cysteine and β-mercaptoethanol can oxidize over time, reducing their effective concentration. It is crucial to use fresh solutions of quenching agents.
-
Low pH of the Reaction Buffer: While acidic conditions can minimize side reactions like thiazine rearrangement, a pH below 6.5 can slow down the thiol-maleimide reaction rate, potentially leading to incomplete quenching.[3]
-
-
Solutions:
-
Increase the molar excess of the quenching agent. A 10-50 mM final concentration of the quenching agent is a common starting point.[4]
-
Extend the incubation time for the quenching step. An additional 15-30 minutes at room temperature is often sufficient.[4]
-
Prepare fresh solutions of the quenching agent immediately before use.
-
Ensure the pH of the reaction mixture is within the optimal range of 6.5-7.5 during the quenching step to facilitate an efficient reaction.
-
Issue 2: Observation of Unexpected Byproducts After Quenching
-
Question: I am observing unexpected peaks in my analytical chromatogram after the quenching step. What are these byproducts and how can I avoid them?
-
Answer: The formation of byproducts can be attributed to side reactions involving the maleimide group or the quenching agent itself.
-
Thiazine Rearrangement: If you are conjugating to an N-terminal cysteine, the unreacted maleimide or the maleimide-quencher adduct can undergo an intramolecular cyclization, leading to the formation of a six-membered thiazine ring. This rearrangement is more prominent at neutral to basic pH.[3][5][6] The thiazine product is an isomer of the desired quenched product and will have the same mass, making it difficult to distinguish by mass spectrometry alone.[3]
-
Hydrolysis of Maleimide: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[2] This hydrolysis product is unreactive towards thiols. While this can also be a method of quenching, it is generally less controlled than using a thiol-based quenching agent.
-
Reaction with Other Nucleophiles: At pH values above 7.5, maleimides can start to react with primary amines, such as the side chain of lysine residues.[2][4]
-
-
Solutions:
-
To minimize thiazine rearrangement, perform the conjugation and quenching steps at a slightly acidic pH (e.g., 6.5-7.0).[3]
-
Maintain the pH of the reaction below 7.5 to reduce the rate of maleimide hydrolysis and reaction with amines.
-
Purify the conjugate promptly after quenching to remove the excess quenching agent and any potential byproducts. Size-exclusion chromatography is a common method for this purpose.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted maleimide groups?
A1: Quenching unreacted maleimide groups is a critical step to ensure the homogeneity and stability of your bioconjugate.[7] Leaving maleimide groups unreacted can lead to several undesirable outcomes:
-
Cross-reactivity: The unreacted maleimides can react with other thiol-containing molecules in your sample or in subsequent in vitro or in vivo applications, leading to unintended cross-linking or off-target effects.[7]
-
Instability: The presence of unreacted maleimides can compromise the long-term stability of the conjugate.
-
Heterogeneity: A mixed population of molecules with and without free maleimides complicates downstream analysis and can affect the therapeutic efficacy and safety of drug conjugates.
Q2: What are the most common quenching agents for maleimide reactions?
A2: The most common quenching agents are small, thiol-containing molecules. These include:
-
L-Cysteine: A naturally occurring amino acid that is effective at quenching maleimides.[8]
-
β-mercaptoethanol (BME): A potent reducing agent and an effective maleimide quencher.[1]
-
N-acetylcysteine: Another stable and effective thiol-based quenching agent.[3]
-
Dithiothreitol (DTT): While a strong reducing agent, it contains two thiol groups and can potentially cross-link maleimides if not used in sufficient excess. It is generally recommended to use simpler thiols for quenching.[8]
Q3: What are the recommended concentrations and reaction times for quenching?
A3: A final concentration of 10-50 mM of the quenching agent is typically sufficient.[4] The reaction is generally rapid, and an incubation time of 15-30 minutes at room temperature is usually adequate to ensure complete quenching.[4]
Q4: How does pH affect the quenching reaction?
A4: The pH of the reaction buffer is a critical parameter. The optimal pH range for the thiol-maleimide reaction, including quenching, is between 6.5 and 7.5.[2][4]
-
Below pH 6.5: The reaction rate slows down as the thiol group is less likely to be in its reactive thiolate form.[3]
-
Above pH 7.5: The maleimide ring becomes more susceptible to hydrolysis, and the reactivity towards primary amines increases.[2][4]
Q5: How can I confirm that the quenching reaction is complete?
A5: The completion of the quenching reaction can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to separate the unreacted maleimide-containing starting material from the quenched product and the final conjugate. The disappearance of the peak corresponding to the unreacted maleimide indicates complete quenching.[9][10]
-
Ellman's Test: This colorimetric assay can be used to quantify the amount of free thiol remaining in the solution after the quenching reaction. A stable, low level of free thiol indicates that the reaction has gone to completion.[9][11]
-
Mass Spectrometry (MS): MS can be used to confirm the mass of the final conjugate and ensure that there are no unexpected additions corresponding to unquenched maleimides reacting with other molecules.[9]
Q6: Is the bond formed between the maleimide and the quenching agent stable?
A6: The thioether bond formed between a maleimide and a thiol is generally considered stable.[1] However, it can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[10][12] The stability of the adduct can be influenced by the structure of the maleimide and the thiol. For instance, adducts formed with N-aryl maleimides have shown increased stability compared to those formed with N-alkyl maleimides.[6] Hydrolysis of the succinimide ring in the maleimide-thiol adduct can lead to a more stable, ring-opened product that is resistant to elimination.[13]
Data Presentation
Table 1: Comparison of Common Maleimide Quenching Agents
| Quenching Agent | Molar Mass ( g/mol ) | Key Characteristics | Typical Concentration | Typical Reaction Time |
| L-Cysteine | 121.16 | Natural amino acid, good reactivity.[8] | 10-50 mM | 15-30 min |
| β-mercaptoethanol (BME) | 78.13 | Potent reducing agent, highly effective quencher.[1] | 10-50 mM | 15-30 min |
| N-acetylcysteine | 163.19 | Stable thiol compound, effective quencher.[3] | 10-50 mM | 15-30 min |
Table 2: Influence of pH on Maleimide Reactions
| pH Range | Thiol-Maleimide Reaction Rate | Maleimide Hydrolysis Rate | Reaction with Amines | Thiazine Rearrangement (with N-terminal Cys) |
| < 6.5 | Slower | Low | Negligible | Minimized[3] |
| 6.5 - 7.5 | Optimal[2][4] | Moderate | Low[2][4] | Can occur[5][6] |
| > 7.5 | Fast | High[2] | Increases significantly[2][4] | Accelerated[5] |
Experimental Protocols
Protocol 1: General Procedure for Quenching Unreacted Maleimide
-
Post-Conjugation: Following the completion of the maleimide conjugation reaction, proceed directly to the quenching step. It is not necessary to purify the conjugate before quenching.
-
Prepare Quenching Solution: Prepare a fresh stock solution of the chosen quenching agent (e.g., 1 M L-cysteine or β-mercaptoethanol in a compatible buffer like PBS).
-
Add Quenching Agent: Add the quenching agent to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate: Gently mix the reaction and incubate at room temperature (20-25°C) for 15-30 minutes.
-
Purification: After quenching, purify the conjugate from the excess quenching agent, unreacted maleimide-quencher adduct, and other small molecules using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.[2]
Protocol 2: Analysis of Quenching Efficiency by HPLC
-
Sample Preparation: At various time points during the quenching reaction (e.g., 0, 5, 15, and 30 minutes), take an aliquot of the reaction mixture and immediately stop the reaction by adding a quenching solution that will not interfere with the HPLC analysis (e.g., by acidification with formic acid to a final concentration of 0.5%).[10]
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
-
Gradient Elution: Develop a gradient elution method to separate the unreacted maleimide-containing starting material, the conjugate, and the quenched maleimide species. A typical gradient might run from 5% to 95% Mobile Phase B over 30 minutes.[9]
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins and a specific wavelength for the conjugated molecule if it has a chromophore).
-
Analysis: Integrate the peak areas of the unreacted maleimide species at each time point to determine the rate and completeness of the quenching reaction.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. communities.springernature.com [communities.springernature.com]
Technical Support Center: Antibody Disulfide Reduction for Maleimide Conjugation
This guide provides detailed information, protocols, and troubleshooting advice for researchers reducing disulfide bonds in antibodies to prepare for maleimide-based conjugation, a critical step in creating antibody-drug conjugates (ADCs) and other labeled antibodies.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to reduce disulfide bonds before maleimide conjugation?
Maleimide compounds react specifically with free sulfhydryl (thiol) groups (-SH) on cysteine residues.[1] In native antibodies, particularly IgG isotypes, cysteine residues in the hinge region and between heavy and light chains exist as oxidized disulfide bonds (-S-S-). These bonds are unreactive with maleimides.[1] A reduction step is required to break these disulfide bonds, exposing the thiol groups necessary for the maleimide conjugation reaction to proceed.[1]
Q2: What is the difference between partial and complete reduction of an antibody?
-
Partial Reduction: This is the most common approach for creating ADCs. It selectively targets the more accessible inter-chain disulfide bonds in the antibody's hinge region. This process typically yields 4 to 8 reactive thiol groups per antibody, allowing for the attachment of a controlled number of molecules.[2][3] The goal is to achieve a desired drug-to-antibody ratio (DAR) without disrupting the antibody's overall structure and antigen-binding capability.[4][5]
-
Complete Reduction: This harsher process breaks all disulfide bonds, including the intra-chain bonds that are critical for the structural integrity of the heavy and light chains. This leads to the dissociation of the antibody into its constituent chains and a loss of function. Complete reduction is typically used for analytical purposes, such as SDS-PAGE analysis, not for creating functional conjugates.[6]
Q3: Which reducing agent should I choose: TCEP, DTT, or 2-MEA?
The choice of reducing agent is critical and depends on the specific requirements of your experiment. Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are the most common choices for this application.[4][7]
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) | 2-MEA (2-Mercaptoethylamine) |
| Mechanism | Thiol-free; reduces disulfides irreversibly.[7][8] | Thiol-based; forms a stable cyclic disulfide.[9] | Thiol-based; weaker reducing agent. |
| Optimal pH | Wide range (1.5 - 8.5).[7][10][11] | Effective at pH > 7.[11] | Typically used at pH ~5 for selective reduction.[3] |
| Stability | More stable, resistant to air oxidation.[7][10] | Prone to oxidation, especially in solution.[11] | Prone to oxidation. |
| Interference | Does not react with maleimides, so removal before conjugation is not strictly necessary, but recommended.[3][9][10][11] | Contains thiols and will compete with the antibody for the maleimide label. Must be completely removed before conjugation.[9] | Contains a thiol group and must be removed before conjugation. |
| Odor | Odorless.[7] | Strong, unpleasant odor. | Strong, unpleasant odor. |
| Best For | Controlled partial reduction, experiments where post-reduction purification is challenging, and when using thiol-reactive chemistries.[8] | Strong reduction protocols where complete removal of the agent is feasible.[4] | Selective reduction of hinge-region disulfides under specific conditions.[3][7] |
Q4: How can I control the Drug-to-Antibody Ratio (DAR)?
Controlling the DAR is essential for producing consistent and effective ADCs.[12] A high DAR can lead to aggregation and faster clearance, while a low DAR may result in reduced potency.[] Key strategies include:
-
Stoichiometry Control: Carefully controlling the molar ratio of the reducing agent to the antibody is the most direct method.[12] Lowering the concentration of the reducing agent will generate fewer free thiols.[2]
-
Reaction Time and Temperature: Shorter incubation times and lower temperatures generally lead to less reduction and a lower DAR.[2] It is crucial to perform time-course experiments to optimize this for your specific antibody.[2]
-
Choice of Reducing Agent: Milder reducing agents like 2-MEA, or using TCEP/DTT under less stringent conditions (e.g., lower pH or temperature), can provide better control.[3][7]
-
Site-Specific Conjugation: Advanced methods involving antibody engineering can introduce cysteine residues at specific locations, leading to a highly homogeneous ADC product.[12]
Q5: How do I remove the reducing agent before starting the maleimide conjugation?
Complete removal of thiol-based reducing agents like DTT is critical to prevent them from reacting with the maleimide linker, which would otherwise quench the reaction and reduce conjugation efficiency.
-
Size Exclusion Chromatography (SEC) / Desalting Columns: This is the most common and effective method. Spin columns (like PD-10 or Zeba™) provide rapid and efficient buffer exchange, separating the large antibody from the small molecule reducing agent.[2][14]
-
Dialysis: While effective, dialysis is a much slower process and increases the risk of the newly formed thiols re-oxidizing back into disulfide bonds.[14]
-
Ultrafiltration: Centrifugal filter units with an appropriate molecular weight cut-off (e.g., 30 kDa) can be used to concentrate the antibody and wash away the reducing agent through buffer exchange.[15]
Experimental Protocols & Workflows
Workflow for Antibody Reduction and Maleimide Conjugation
The overall process involves preparing the antibody, performing a controlled reduction, removing the reducing agent, and finally, conjugating the maleimide-containing molecule.
Protocol 1: Partial Reduction of IgG using TCEP
This protocol provides a starting point for generating approximately 4-8 free thiols per IgG antibody. Optimization is highly recommended.
Materials:
-
Antibody (e.g., IgG) at 5-10 mg/mL.
-
Reduction Buffer: Degassed Phosphate Buffered Saline (PBS) containing 1-5 mM EDTA, pH 7.0-7.5.
-
TCEP Hydrochloride (TCEP-HCl) stock solution (10 mM in water, freshly prepared).
-
Desalting spin column (e.g., 7K MWCO).
-
Nitrogen or Argon gas (optional, but recommended).
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the degassed Reduction Buffer to a final concentration of 5-10 mg/mL.[16]
-
Initiate Reduction: Add a 10 to 25-fold molar excess of TCEP to the antibody solution.[17] For example, for an antibody at 10 mg/mL (~67 µM), add TCEP to a final concentration of 0.67-1.68 mM.
-
Incubation: Gently mix and incubate the reaction at 37°C for 30-60 minutes.[3] To prevent re-oxidation of thiols, the headspace of the reaction vial can be flushed with an inert gas like nitrogen or argon.[16]
-
Removal of TCEP: Immediately after incubation, remove the excess TCEP using a desalting spin column equilibrated with degassed conjugation buffer (see Protocol 2). Follow the manufacturer's instructions for the column.[14]
-
Proceed Immediately: The reduced antibody is now ready for conjugation. Use it immediately to prevent re-formation of disulfide bonds.
Protocol 2: Maleimide Conjugation
Materials:
-
Reduced antibody from Protocol 1.
-
Conjugation Buffer: Degassed PBS or HEPES buffer, pH 6.5-7.5.[17][18]
-
Maleimide-activated payload, dissolved in a compatible organic solvent like DMSO at ~10 mM.[16][17]
Procedure:
-
Adjust Concentration: Adjust the concentration of the purified, reduced antibody to 2.5-5 mg/mL using the Conjugation Buffer.[4]
-
Add Maleimide Payload: Add a 10 to 20-fold molar excess of the maleimide-payload stock solution to the reduced antibody solution while gently stirring.[17] The final concentration of organic solvent (e.g., DMSO) should typically be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[17] Protect the reaction from light, especially if using a fluorescent payload.[17]
-
Quenching (Optional): To stop the reaction and cap any remaining unreacted thiols on the antibody, a quenching reagent like N-acetyl-cysteine can be added in excess.
-
Purification: Remove the unreacted maleimide-payload and other reaction byproducts using a desalting column, dialysis, or other chromatographic methods suitable for your final application.
-
Storage: Store the final conjugate according to best practices, often at 4°C for short-term or at -20°C/-80°C in a cryoprotectant like 50% glycerol for long-term storage.[16][17] Adding a stabilizer like BSA can also prevent denaturation.[16]
Troubleshooting Guide
Problem: Low or No Conjugation Efficiency
Low conjugation efficiency can be caused by several factors, from inactive reagents to suboptimal reaction conditions.
| Possible Cause | Recommended Solution |
| Inefficient Reduction | Confirm the generation of free thiols using Ellman's reagent (DTNB) before and after the reduction step.[2] If thiol generation is low, increase the concentration of the reducing agent, extend the incubation time, or check the age and storage of your reducing agent stock.[2][] |
| Re-oxidation of Thiols | Free thiols are susceptible to re-forming disulfide bonds, especially in the presence of oxygen. Always use freshly prepared, degassed buffers for the reduction and conjugation steps.[1][17] Proceed with conjugation immediately after removing the reducing agent.[14] |
| Residual Reducing Agent | If using DTT or another thiol-based reducing agent, any residual amount will compete with the antibody for the maleimide.[9] Ensure thorough removal using a properly sized and equilibrated desalting column.[14] |
| Maleimide Hydrolysis | Maleimide groups are susceptible to hydrolysis (ring-opening), especially at pH > 7.5, which renders them unreactive towards thiols.[19][20] Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and use them immediately.[16][17] Maintain the conjugation reaction pH between 6.5 and 7.5.[19] |
| Incompatible Buffer | Buffers containing primary amines (like Tris) can react with maleimides at higher pH values (>7.5).[19] Nucleophiles in the buffer can also interfere. Use a non-nucleophilic buffer such as PBS or HEPES. |
Problem: Antibody Aggregation After Reduction
The reduction of disulfide bonds can expose hydrophobic patches on the antibody, leading to aggregation.[21]
| Possible Cause | Recommended Solution |
| Over-reduction | Reducing too many disulfide bonds, especially those critical for structural integrity, can cause the antibody to unfold and aggregate. Reduce the concentration of the reducing agent or shorten the incubation time. |
| High Protein Concentration | Working with very high antibody concentrations can promote aggregation. Try performing the reduction at a slightly lower concentration (e.g., <10 mg/mL). |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can influence protein stability.[22] Screen different pH values or add stabilizers to the buffer. |
| Inclusion of Stabilizers | Add excipients known to reduce protein aggregation. Sugars (e.g., sucrose, trehalose) or polyols (e.g., sorbitol, mannitol) can enhance conformational stability.[23] Non-ionic surfactants like Polysorbate 20 or 80 can also prevent aggregation by shielding exposed hydrophobic patches.[24] |
| Temperature Stress | High temperatures can destabilize antibodies.[22] If aggregation is observed at 37°C, try performing the reduction at a lower temperature (e.g., room temperature or 4°C) for a longer duration. |
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 10. Disulfide reduction using TCEP reaction [biosyn.com]
- 11. agscientific.com [agscientific.com]
- 12. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. dynamic-biosensors.com [dynamic-biosensors.com]
- 16. biotium.com [biotium.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. researchgate.net [researchgate.net]
- 21. biopharminternational.com [biopharminternational.com]
- 22. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 23. mdpi.com [mdpi.com]
- 24. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
Technical Support Center: Minimizing Off-Target Reactions of Maleimide Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments using maleimide linkers.
Troubleshooting Guide
Q1: I am observing low conjugation efficiency. What are the possible causes and how can I troubleshoot this?
A1: Low conjugation efficiency is a common problem that can arise from several factors. Here’s a step-by-step guide to troubleshoot this issue:
-
Problem 1: Premature Hydrolysis of Maleimide Linker
-
Cause: The maleimide ring is susceptible to hydrolysis, especially in aqueous solutions at neutral or high pH. This opens the ring to form an unreactive maleamic acid.
-
Solution:
-
Always prepare aqueous solutions of your maleimide linker immediately before use.
-
For storage, dissolve the maleimide linker in a dry, biocompatible organic solvent such as DMSO or DMF.
-
Perform the conjugation reaction at a pH between 6.5 and 7.5, as the rate of hydrolysis increases significantly at higher pH.
-
-
-
Problem 2: Inaccessible or Oxidized Cysteine Residues
-
Cause: The target cysteine residues on your protein may be sterically hindered or may have formed disulfide bonds, which are unreactive towards maleimides.
-
Solution:
-
Perform a pre-reduction step to cleave any disulfide bonds. A common method is to use a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Ensure that the buffer is degassed to minimize re-oxidation of the free thiols.
-
-
-
Problem 3: Incorrect Reaction pH
-
Cause: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] At lower pH, the reaction rate decreases, while at higher pH, competing side reactions with amines and increased maleimide hydrolysis occur.[2]
-
Solution:
-
Carefully control the pH of your reaction buffer. Use buffers such as phosphate-buffered saline (PBS), Tris, or HEPES within the recommended pH range.
-
-
-
Problem 4: Insufficient Molar Ratio of Maleimide Linker
-
Cause: If the concentration of the maleimide linker is too low, the reaction may not go to completion.
-
Solution:
-
Start with a 10-20 fold molar excess of the maleimide linker relative to the protein. This can be further optimized for your specific protein and linker.
-
-
Frequently Asked Questions (FAQs)
Q2: What are the primary off-target reactions of maleimide linkers and how can I minimize them?
A2: The main off-target reactions include hydrolysis, retro-Michael reaction (thiol exchange), reaction with amines, and thiazine rearrangement.
-
Hydrolysis: The maleimide ring can be opened by water. This can be minimized by working in a pH range of 6.5-7.5 and preparing maleimide solutions fresh.[2]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is reversible and can lead to the transfer of the payload to other thiol-containing molecules, such as glutathione in vivo.[3] This is a significant issue for applications like antibody-drug conjugates (ADCs).
-
Mitigation:
-
Post-conjugation Hydrolysis: After the initial conjugation, the pH of the solution can be raised to 8.5-9.0 to induce the hydrolysis of the thiosuccinimide ring. The resulting ring-opened structure is more stable and less susceptible to the retro-Michael reaction.
-
Use of N-Aryl Maleimides: These next-generation maleimides have been shown to form more stable conjugates. The thiosuccinimide ring of N-aryl maleimides undergoes faster hydrolysis, leading to a stable, ring-opened structure that prevents the retro-Michael reaction.[1][4]
-
-
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[2]
-
Mitigation: Maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols.
-
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can rearrange to form a more stable six-membered thiazine ring.
-
Mitigation: This is often a desired outcome as the thiazine structure has been shown to be more stable than the succinimidyl thioether linker. To facilitate this rearrangement, the reaction can be incubated for an extended period (e.g., 24 hours) at 25°C after the initial conjugation.
-
Q3: How can I improve the in vivo stability of my maleimide conjugate?
A3: Improving in vivo stability is crucial for therapeutic applications. Here are some strategies:
-
Induce Post-Conjugation Hydrolysis: As mentioned above, intentionally hydrolyzing the thiosuccinimide ring by briefly increasing the pH to 8.5-9.0 can create a more stable, ring-opened structure.
-
Utilize Next-Generation Maleimides: N-aryl maleimides form more stable conjugates compared to traditional N-alkyl maleimides.[4][5] This is due to the accelerated hydrolysis of the thiosuccinimide ring.
-
Consider Alternative Linker Chemistries: For applications requiring very high stability, alternatives to maleimides, such as vinyl sulfones, can be considered as they form irreversible thioether bonds.[1]
Q4: Should I be concerned about the stability of my maleimide linker in storage?
A4: Yes, maleimide linkers are susceptible to hydrolysis in the presence of moisture. They should be stored in a dry, biocompatible organic solvent like DMSO or DMF and protected from light. Aqueous solutions should be prepared immediately before use.
Data Presentation
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[2] |
Table 2: Comparative Stability of Maleimide-Thiol Conjugates
| Maleimide Type | Conjugate Stability | Deconjugation in Serum (7 days at 37°C) | Key Characteristics |
| N-Alkyl Maleimide | Moderate | 35-67%[4][5] | Prone to retro-Michael addition and hydrolysis of the thioether bond.[1] |
| N-Aryl Maleimide | High | < 20%[4][5] | The thiosuccinimide ring undergoes faster hydrolysis, leading to a more stable, ring-opened structure that prevents retro-Michael addition.[1] |
Experimental Protocols
Protocol 1: General Maleimide Conjugation to a Thiol-Containing Protein
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5).
-
If necessary, perform a reduction step to free up cysteine residues (see Protocol 2).
-
-
Maleimide Solution Preparation:
-
Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide, add a free thiol such as cysteine or N-acetyl cysteine.
-
-
Purification:
-
Remove excess, unreacted maleimide linker and other small molecules using a desalting column or size-exclusion chromatography.
-
Protocol 2: Reduction of Disulfide Bonds with TCEP
-
Prepare the protein in a degassed buffer (e.g., PBS, pH 7.2).
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate for 20-30 minutes at room temperature.
-
If necessary, remove excess TCEP using a desalting column before proceeding with the maleimide conjugation. Note: TCEP does not contain a thiol and does not need to be removed before reactions with maleimide reagents.
Protocol 3: Assessment of ADC Stability in Plasma
-
Sample Preparation:
-
Spike the antibody-drug conjugate (ADC) into plasma at a final concentration of, for example, 100 µg/mL.
-
Incubate the plasma sample at 37°C.
-
-
Time Points:
-
At desired time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.
-
-
Analysis by LC-MS:
-
Analyze the aliquots using a liquid chromatography-mass spectrometry (LC-MS) system with a suitable reverse-phase column for intact protein analysis.
-
Use a gradient of mobile phases (e.g., Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in acetonitrile) to separate the ADC from other plasma proteins.
-
Quantify the amount of intact ADC remaining at each time point to determine the rate of deconjugation.
-
Visualizations
References
Technical Support Center: Optimizing Bioorthogonal Labeling Kinetics in Live Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the kinetics of bioorthogonal labeling in living cells.
Frequently Asked Questions (FAQs)
Q1: My bioorthogonal labeling is slow or inefficient. What are the first steps to troubleshoot this?
A1: Slow or inefficient labeling is a common issue. Begin by assessing the following factors:
-
Reaction Choice: Ensure you are using a reaction with inherently fast kinetics suitable for your system. For example, inverse-electron-demand Diels-Alder (iEDDA) reactions between tetrazines and strained trans-cyclooctenes (TCOs) are among the fastest bioorthogonal reactions.[1][2]
-
Reagent Concentrations: The rate of a bimolecular bioorthogonal reaction is directly proportional to the concentrations of the reactants.[3][4] Consider increasing the concentration of your labeling probe, but be mindful of potential cytotoxicity.
-
Reagent Stability: Verify the stability of your reagents under your experimental conditions. Some reagents, like certain fast-reacting tetrazines or strained alkenes (e.g., sTCO), can be unstable.[5][6]
-
Cellular Uptake and Localization: For intracellular targets, ensure your probe can efficiently cross the cell membrane.[4] The physicochemical properties of the probe, such as charge and lipophilicity, play a crucial role.[4][7]
Q2: How do I choose the right bioorthogonal reaction for my experiment?
A2: The choice of reaction depends on several factors:
-
Kinetics: For tracking fast biological processes or labeling low-abundance molecules, a reaction with a high second-order rate constant (k₂) is essential.[4][8] iEDDA reactions generally offer the fastest kinetics.[1][2]
-
Biocompatibility: The reagents and the resulting linkage must be non-toxic and not interfere with normal cellular processes.[9][10] For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient but the copper catalyst is toxic to live cells, making strain-promoted azide-alkyne cycloaddition (SPAAC) a better choice for in vivo applications.[9][11]
-
Size of the Bioorthogonal Handle: Smaller handles, like azides, are less likely to perturb the function of the biomolecule being studied.[9]
-
Mutual Orthogonality: If you plan to label multiple targets simultaneously, you will need to use mutually orthogonal bioorthogonal reactions that do not cross-react.[12]
Q3: Can temperature be adjusted to improve reaction kinetics in live cells?
A3: While increasing temperature generally increases reaction rates for most chemical reactions, its application in live-cell experiments is limited by the physiological tolerance of the cells (typically 37°C for mammalian cells).[13] Significant deviations from this temperature can induce stress responses and alter cellular processes, confounding your results. Therefore, optimizing other parameters like reagent choice and concentration is more practical.
Q4: What are the signs of reagent instability and how can I mitigate this?
A4: Signs of reagent instability include a decrease in labeling efficiency over time or high background fluorescence. To mitigate this:
-
Proper Storage: Store reagents as recommended by the manufacturer, typically protected from light and moisture at low temperatures.
-
Fresh Preparations: Prepare stock solutions fresh and avoid repeated freeze-thaw cycles.
-
Use Stabilized Reagents: For highly reactive but unstable reagents like sTCO, consider using stabilized variants such as Ag-sTCO, which shows improved stability.[5][6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Labeling Signal | 1. Slow reaction kinetics. 2. Low reagent concentration. 3. Poor cell permeability of the probe. 4. Inefficient incorporation of the bioorthogonal handle. 5. Reagent degradation. | 1. Switch to a faster bioorthogonal reaction pair (see Table 1).2. Increase the concentration of the labeling probe. Perform a dose-response curve to find the optimal concentration without inducing cytotoxicity.3. Use charge-neutral and more lipophilic probes for better membrane crossing.[4][7]4. Verify the incorporation of the chemical reporter into your target biomolecule using an independent method (e.g., mass spectrometry or Western blot).5. Prepare fresh reagent solutions and handle them according to the manufacturer's instructions. |
| High Background Signal | 1. Non-specific binding of the probe. 2. Side reactions of the bioorthogonal reagents. 3. High probe concentration. 4. Autofluorescence of cells. | 1. Include wash steps after incubation with the probe. Consider using a blocking agent if non-specific binding is suspected.2. Some strained cyclooctynes can react with biological nucleophiles like thiols.[6] Ensure the chosen reaction is highly selective.3. Reduce the concentration of the labeling probe.4. Image a control sample of unlabeled cells to determine the level of autofluorescence. Use appropriate filters and, if necessary, spectral unmixing. |
| Cell Toxicity or Death | 1. Cytotoxicity of the labeling probe. 2. Toxicity of the catalyst (e.g., copper in CuAAC). 3. Formation of reactive oxygen species (ROS). | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration of your probe.2. For live-cell applications, use catalyst-free reactions like SPAAC or iEDDA.[9][11]3. If using a light-activated reaction, minimize light exposure and consider adding antioxidants like sodium ascorbate.[14] |
Quantitative Data on Bioorthogonal Reaction Kinetics
The efficiency of a bioorthogonal reaction is often quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Common Bioorthogonal Reactions
| Reaction Type | Bioorthogonal Pair | k₂ (M⁻¹s⁻¹) | Reference(s) |
| Staudinger Ligation | Azide + Phosphine | ~0.002 | [9] |
| SPAAC | Benzyl Azide + BCN | ~0.06 - 0.1 | [7] |
| SPAAC | Benzyl Azide + DIBO | ~0.3 - 0.7 | [7] |
| SPAAC | Benzyl Azide + DBCO | ~0.6 - 1.0 | [7] |
| SPAAC | Benzyl Azide + DIFO | 0.076 | [8] |
| SPAAC | Benzyl Azide + Dibenzocyclooctyne | 2.3 | [3][8] |
| Photo-click | Tetrazole + Acrylamide (302 nm) | 11.0 | [3] |
| iEDDA | Tetrazine + Norbornene | 2.1 | [15] |
| iEDDA | 3,6-dipyridyl-s-tetrazine + Vinylboronic acid | 3.0 | [15] |
| iEDDA | 3,6-dipyridyl-s-tetrazine + (E)-prop-1-en-1-ylboronic acid | 27 | [15] |
| iEDDA | Tetrazine + TCO | up to 10⁶ | [6][16] |
Note: Reaction rates can vary depending on the specific reagents, solvent, and temperature.
Experimental Protocols
Protocol 1: General Procedure for Two-Step Intracellular Protein Labeling
This protocol describes a general workflow for labeling an intracellular protein of interest that has been metabolically or genetically engineered to contain a bioorthogonal handle.
-
Cell Culture and Handle Incorporation:
-
Culture cells to the desired confluency in an appropriate culture vessel (e.g., glass-bottom dish for microscopy).
-
Introduce the bioorthogonal handle. This can be achieved by:
-
Metabolic Labeling: Supplementing the culture medium with an unnatural amino acid or sugar bearing the bioorthogonal group (e.g., an azide or alkyne).
-
Genetic Code Expansion: Transfecting cells with plasmids encoding the target protein with an amber stop codon at the desired labeling site, a corresponding engineered tRNA, and an aminoacyl-tRNA synthetase that charges the tRNA with an unnatural amino acid containing the bioorthogonal handle.[17][18]
-
-
Incubate the cells for a sufficient time to allow for incorporation of the handle into the target protein (typically 24-48 hours).
-
-
Probe Labeling:
-
Prepare a stock solution of the fluorescent probe containing the complementary bioorthogonal group in a suitable solvent (e.g., DMSO).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium containing the desired final concentration of the fluorescent probe to the cells.
-
Incubate the cells for a specific period (e.g., 30 minutes to 2 hours) at 37°C, protected from light. The optimal incubation time will depend on the reaction kinetics.
-
-
Washing and Imaging:
-
Remove the medium containing the probe and wash the cells two to three times with pre-warmed PBS to remove any unreacted probe.
-
Add fresh culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.
-
Visualizations
Caption: A generalized workflow for bioorthogonal labeling experiments in live cells.
Caption: A decision tree for troubleshooting low signal in bioorthogonal labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 10. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of temperature on the binding kinetics and equilibrium constants of monoclonal antibodies to cell surface antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Catalytic Activation of Bioorthogonal Chemistry with Light (CABL) Enables Rapid, Spatiotemporally-controlled Labeling and No-Wash, Subcellular 3D-Patterning in Live Cells using Long Wavelength Light - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Addressing premature cleavage of Val-Cit linkers in circulation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a Val-Cit linker?
A1: The Val-Cit linker is a dipeptide linker designed to be selectively cleaved by Cathepsin B, a lysosomal protease.[1] This cleavage is intended to occur after the ADC has been internalized by the target cancer cell and trafficked to the lysosome. The acidic environment of the lysosome (pH 4.5-5.5) is optimal for Cathepsin B activity.[2] Upon cleavage of the peptide bond between citrulline and the p-aminobenzyl carbamate (PABC) spacer, a self-immolative cascade is initiated, leading to the release of the cytotoxic payload inside the cancer cell.[1][2]
Q2: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma?
A2: This discrepancy is a well-documented phenomenon. Val-Cit linkers are susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma that is not found in human plasma.[3][4] This premature cleavage in the bloodstream of mice can lead to off-target toxicity and reduced efficacy in preclinical mouse models. In contrast, Val-Cit linkers generally exhibit high stability in human and cynomolgus monkey plasma.[5][6]
Q3: I am observing neutropenia in my in vivo studies. Could this be related to the Val-Cit linker?
A3: Yes, premature cleavage of the Val-Cit linker by human neutrophil elastase (NE), an enzyme secreted by neutrophils, can lead to the release of the cytotoxic payload in the circulation.[5][7] This off-target payload release can be toxic to neutrophils and their precursors in the bone marrow, potentially causing neutropenia.[][9]
Q4: How does the hydrophobicity of the Val-Cit linker and payload affect my ADC?
A4: The Val-Cit-PABC linker, particularly when conjugated with a hydrophobic payload like MMAE, can increase the overall hydrophobicity of the ADC.[10] This increased hydrophobicity can lead to aggregation, especially at higher drug-to-antibody ratios (DARs).[11][12] ADC aggregation can negatively impact its manufacturing, stability, pharmacokinetics, and efficacy.[11]
Q5: What are some common strategies to address the premature cleavage of Val-Cit linkers?
A5: Several strategies have been developed to enhance the in vivo stability of Val-Cit linkers:
-
Linker Modification: Introducing a hydrophilic amino acid, such as glutamic acid, at the P3 position to create a Glu-Val-Cit (EVCit) linker has been shown to significantly reduce susceptibility to Ces1C cleavage in mice while maintaining sensitivity to Cathepsin B.[9][13]
-
Alternative Linker Designs: "Exolinker" designs, where the cleavable peptide is repositioned, have been shown to improve stability and resistance to enzymatic degradation.[5][10]
-
Tandem-Cleavage Linkers: These linkers require two sequential enzymatic steps to release the payload, which can improve in vivo stability.[]
Troubleshooting Guide
Issue 1: Premature drug release observed in preclinical mouse models.
-
Possible Cause: Cleavage of the Val-Cit linker by mouse carboxylesterase 1C (Ces1C).[3][4]
-
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your Val-Cit ADC to a control ADC with a known stable linker (e.g., a non-cleavable linker or a Glu-Val-Cit linker).
-
Utilize Ces1C Knockout Mice: If available, perform in vivo studies in Ces1C knockout mice to confirm if the premature payload release is mitigated.[14][15]
-
Modify the Linker: Consider re-engineering your ADC with a more stable linker, such as a Glu-Val-Cit tripeptide linker.[9][13]
-
Issue 2: Evidence of off-target toxicity, specifically neutropenia, in human cell-based assays or in vivo studies.
-
Possible Cause: Premature drug release mediated by human neutrophil elastase (NE).[5][7]
-
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase. Monitor for payload release over time using methods like LC-MS.
-
Linker Modification: Consider designing a linker that is resistant to NE cleavage. For example, replacing valine with glycine at the P2 position has been shown to confer resistance.[16]
-
Issue 3: ADC aggregation observed during formulation or storage.
-
Possible Cause: Increased hydrophobicity due to the Val-Cit-PABC linker and a hydrophobic payload, particularly at high Drug-to-Antibody Ratios (DAR).[11][12]
-
Troubleshooting Steps:
-
Characterize Aggregation: Use techniques like Size-Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (SEC-MALS) or Dynamic Light Scattering (DLS) to quantify the extent of aggregation.[1][17]
-
Optimize DAR: If possible, aim for a lower DAR, as higher DARs are often associated with increased aggregation.[3][11]
-
Formulation Optimization: Screen different formulation conditions (e.g., pH, excipients) to identify a buffer system that minimizes aggregation.
-
Hydrophilic Linkers/Payloads: Consider using more hydrophilic linkers or payloads in your ADC design to reduce the overall hydrophobicity.[12]
-
Data Presentation
Table 1: Comparative in vitro Plasma Stability of Val-Cit and Modified Linkers
| Linker Type | ADC Model | Plasma Source | Stability Metric | Value | Reference |
| Val-Cit-PABC | Not Specified | Human | Half-life (t1/2) | 230 days | [18] |
| Val-Cit-PABC | Not Specified | Mouse | Half-life (t1/2) | 80 hours | [18] |
| Val-Cit-PABC | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life | ~230 hours (9.6 days) | [17] |
| Val-Cit-PABC | anti-CD79b-MMAE | Rat | Payload Loss | 20% after 7 days | [1] |
| Glu-Val-Cit (EVCit) | anti-HER2-MMAE | Human | % Intact ADC | >95% after 28 days | [1][5] |
| Glu-Val-Cit (EVCit) | anti-HER2-MMAE | Mouse | % Intact ADC | >95% after 14 days | [1][5] |
| Glu-Val-Cit (EVCit) | ADC 4b | Cynomolgus Monkey | % Intact ADC | >95% after 28 days | [19] |
| Ser-Val-Cit (SVCit) | anti-HER2-MMAE | Mouse | % MMAF Loss | ~70% after 14 days | [1][5] |
| Tandem-Cleavage | anti-CD79b-MMAE | Rat | Payload Loss | No loss after 7 days | [1] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| ADC | Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| Trastuzumab-Val-Cit-MMAE | KPL-4 | Breast Cancer | ~10 | [5] |
| Trastuzumab-Glu-Val-Cit-MMAE | KPL-4 | Breast Cancer | ~10 | [5] |
| Trastuzumab-Val-Cit-MMAE | JIMT-1 | Breast Cancer | ~100 | [5] |
| Trastuzumab-Glu-Val-Cit-MMAE | JIMT-1 | Breast Cancer | ~100 | [5] |
| Trastuzumab-β-galactosidase-MMAE | SKBR3 | Breast Cancer | 8.8 pM (as ADC) | [4] |
| Trastuzumab-Val-Cit-MMAE | SKBR3 | Breast Cancer | 14.3 pM (as ADC) | [4] |
| Sulfatase-linker-ADC | HER2+ cells | Not specified | 61 and 111 pM | [2] |
| Val-Ala-linker-ADC | HER2+ cells | Not specified | 92 pM | [2] |
Table 3: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| ADC | DAR | Property | Observation | Reference |
| Maytansinoid ADC | < 6 | Pharmacokinetics | Comparable clearance rates | [3][11] |
| Maytansinoid ADC | ~9-10 | Pharmacokinetics | Rapid clearance, increased liver accumulation | [3][11] |
| Val-Cit-based ADC | ~7 | Aggregation | 1.80% aggregation | [2] |
| Val-Ala-based ADC | ~7 | Aggregation | No obvious increase in aggregation | [2] |
| Thailanstatin ADC | < 3.5 | In Vitro Potency (MDA-MB-361-DYT2) | IC50: 1500–60,000 ng/mL | [10] |
| Thailanstatin ADC | > 3.5 | In Vitro Potency (MDA-MB-361-DYT2) | IC50: 25–80 ng/mL | [10] |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay using LC-MS
Objective: To determine the stability of an ADC in plasma by measuring the change in the average Drug-to-Antibody Ratio (DAR) over time.
Materials:
-
ADC of interest
-
Control ADC (with a known stable linker, optional)
-
Human, mouse, rat, or monkey plasma (e.g., K2-EDTA plasma)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 20 mM Glycine, 0.1% Acetic Acid, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT) or other reducing agent
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
ADC Incubation:
-
Spike the ADC into plasma at a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immediately freeze the collected aliquots at -80°C until analysis.
-
-
Immunoaffinity Capture of ADC:
-
Thaw the plasma samples.
-
Add Protein A or Protein G magnetic beads to each sample and incubate to capture the ADC.
-
Wash the beads several times with wash buffer to remove unbound plasma proteins.
-
-
ADC Elution and Reduction:
-
Elute the ADC from the beads using the elution buffer.
-
Immediately neutralize the eluate with the neutralization buffer.
-
Add DTT to a final concentration of 10 mM to reduce the interchain disulfide bonds of the antibody, separating it into light and heavy chains.
-
-
LC-MS Analysis:
-
Inject the reduced sample onto a reverse-phase LC column.
-
Separate the light and heavy chains using a suitable gradient.
-
Analyze the eluting peaks by MS to determine the mass of the unconjugated and drug-conjugated light and heavy chains.
-
-
Data Analysis:
-
Deconvolute the mass spectra for each peak to obtain the mass of each species.
-
Calculate the relative abundance of each species (e.g., light chain with 0 or 1 drug, heavy chain with 0, 1, 2, or 3 drugs).
-
Calculate the average DAR at each time point using the relative abundances and the number of drugs per chain.
-
Plot the average DAR over time to determine the stability of the ADC.
-
Protocol 2: In Vitro Human Neutrophil Elastase (NE) Cleavage Assay
Objective: To assess the susceptibility of an ADC's linker to cleavage by human neutrophil elastase.
Materials:
-
ADC of interest
-
Purified human neutrophil elastase (NE)
-
Assay buffer (e.g., 150 mM NaCl, 10 mM CaCl₂, 0.05% BSA)
-
Acetonitrile (ACN)
-
LC-MS system
Procedure:
-
Reaction Setup:
-
Prepare a solution of the ADC in the assay buffer at a final concentration of 5 µM.
-
Prepare different concentrations of human NE (e.g., 0, 20, 40, 60 nM) in the assay buffer.
-
-
Enzymatic Reaction:
-
Start the reaction by adding the NE solutions to the ADC solution.
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 1 hour).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of cold acetonitrile to precipitate the proteins.
-
-
Sample Preparation and Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload and remaining intact ADC.
-
-
Data Analysis:
-
Determine the percentage of ADC cleavage at each NE concentration.
-
Compare the cleavage to a control sample with no NE.
-
Visualizations
Caption: Premature cleavage pathways of Val-Cit linkers in circulation.
Caption: Experimental workflow for in vitro plasma stability assay.
Caption: Logical relationship between DAR, hydrophobicity, and aggregation.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wyatt.com [wyatt.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A homogeneous high-DAR antibody–drug conjugate platform combining THIOMAB antibodies and XTEN polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. benchchem.com [benchchem.com]
- 19. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
How to choose the right tetrazine derivative for norbornene ligation.
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate tetrazine derivative for norbornene ligation. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when choosing a tetrazine derivative for norbornene ligation?
A1: The selection of an optimal tetrazine derivative is a balance of several key performance indicators:
-
Reaction Kinetics: The speed of the inverse-electron-demand Diels-Alder (iEDDA) reaction is critical, especially for applications with low reactant concentrations or rapid biological processes.[1]
-
Stability: The tetrazine must be stable in the desired experimental environment (e.g., buffer, cell media, or in vivo) for the duration of the experiment to ensure efficient labeling.[1]
-
Solubility: For biological applications, the tetrazine derivative should have sufficient aqueous solubility. The introduction of hydrophilic linkers can improve solubility and in vivo pharmacokinetic properties.[2][3]
-
Fluorogenic Properties: For fluorescence imaging, the ability of the tetrazine to quench an attached fluorophore and the subsequent fluorescence enhancement upon reaction is a crucial consideration.[1][4]
Q2: How do substituents on the tetrazine ring affect its reactivity and stability?
A2: Substituents at the 3 and 6 positions of the 1,2,4,5-tetrazine ring significantly influence its properties:
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., pyridyl, pyrimidyl, CN, CO₂Et) increase the reactivity of the tetrazine by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the iEDDA reaction with the Highest Occupied Molecular Orbital (HOMO) of the dienophile (norbornene).[5][6][7][8] However, highly reactive tetrazines with strong EWGs tend to be less stable in aqueous media.[7][9]
-
Electron-Donating Groups (EDGs): EDGs (e.g., alkyl groups) decrease the reactivity of the tetrazine but generally increase its stability.[6] This trade-off is a critical consideration for experimental design.
Q3: Which is a better dienophile for tetrazine ligation: norbornene or trans-cyclooctene (TCO)?
A3: Both norbornene and TCO are effective dienophiles for tetrazine ligation, but they have distinct characteristics:
-
TCO: TCOs are highly reactive dienophiles, exhibiting exceptionally fast reaction kinetics with tetrazines.[1][10] However, they can be less stable in vivo over long periods.[9]
-
Norbornene: Norbornene is generally more stable and commercially available at a lower cost than TCO.[6][11] The reaction with norbornene is typically slower than with TCO.[5] The choice between the two depends on the specific requirements of the experiment, such as the need for extremely rapid kinetics versus long-term stability.
Troubleshooting Guide
Problem 1: Slow or incomplete ligation reaction.
| Possible Cause | Troubleshooting Step |
| Low reactivity of the chosen tetrazine derivative. | Select a tetrazine with more electron-withdrawing substituents to increase the reaction rate. Refer to the quantitative data tables for reaction rate constants of different derivatives.[5][6] |
| Low concentration of reactants. | Increase the concentration of the tetrazine or norbornene partner. If concentrations are limited, choose a tetrazine-norbornene pair with a higher second-order rate constant.[12] |
| Suboptimal solvent. | The reaction rate can be sensitive to the solvent.[5] For biological experiments, ensure the buffer conditions are optimal. The hydrophobic effect can influence reaction rates, with slower rates sometimes observed in organic solvents compared to aqueous mixtures.[13] |
| Degradation of the tetrazine. | Check the stability of the tetrazine under your experimental conditions (pH, temperature, presence of nucleophiles). Consider using a more stable tetrazine derivative with electron-donating groups if degradation is suspected.[6] |
Problem 2: Unexpected side products or 1:2 stoichiometry.
| Possible Cause | Troubleshooting Step |
| Reaction of the intermediate with a second tetrazine molecule. | A recent study has shown that the product of the initial norbornene-tetrazine cycloaddition can sometimes react with a second tetrazine molecule, leading to a 1:2 stoichiometry.[14] This appears to be specific to norbornene among common tetrazine reaction partners.[14] |
| Reaction monitoring and characterization. | Carefully monitor the reaction progress using techniques like LC-MS and NMR to identify all products.[14] If a 1:2 adduct is observed and undesirable, consider using a different dienophile like a strained alkyne (e.g., BCN) which yields an aromatic product directly and avoids this secondary reaction.[14] |
Problem 3: Poor solubility of the tetrazine derivative.
| Possible Cause | Troubleshooting Step |
| Hydrophobic nature of the tetrazine. | Synthesize or purchase a tetrazine derivative functionalized with hydrophilic linkers, such as polyethylene glycol (PEG) or hydrophilic amino acids.[2][3][15] |
| Aggregation of the conjugate. | The introduction of hydrophilic moieties can prevent aggregation and improve the pharmacokinetic profile of the final conjugate in biological systems.[3][16] |
Data Presentation
Table 1: Comparison of Second-Order Rate Constants (k₂) for the Ligation of Various Tetrazine Derivatives with Norbornene.
| Tetrazine Derivative | Substituents | k₂ (M⁻¹s⁻¹) | Solvent | Reference |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Pyridyl, Pyridyl | 118 | Methanol | [5] |
| 3-(4-fluorophenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | 4-fluorophenyl, Pyridyl | 23 | Methanol | [5] |
| 3,6-diphenyl-1,2,4,5-tetrazine | Phenyl, Phenyl | 3.6 | Methanol | [5] |
| 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine | 4-methoxyphenyl, 4-methoxyphenyl | 1.4 | Methanol | [5] |
| 3-phenyl-1,2,4,5-tetrazine | Phenyl, H | ~1 | PBS | [6] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | Methyl, Phenyl | Slower than H-substituted | - | [6] |
Note: Reaction rates are dependent on the specific norbornene derivative, solvent, and temperature.
Table 2: Stability of Tetrazine Derivatives in Phosphate-Buffered Saline (PBS).
| Tetrazine Derivative | Substituents | Stability (Percent remaining after 10h in PBS) | Reference |
| Alkyl-substituted tetrazine | Alkyl, Alkyl | > 96% | [6] |
| Hydrogen-substituted tetrazine | H, H | Good balance of stability and reactivity | [6] |
| Tetrazine with electron-withdrawing groups | EWG, EWG | Least stable | [6] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Tetrazine-Norbornene Ligation Kinetics by UV-Vis Spectroscopy.
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a stock solution of the norbornene derivative in the reaction buffer (e.g., PBS).
-
-
Reaction Setup:
-
In a quartz cuvette, add the reaction buffer.
-
Add the tetrazine stock solution to the cuvette to achieve the desired final concentration.
-
Initiate the reaction by adding the norbornene stock solution to the cuvette. The norbornene should be in excess (e.g., 10-fold or greater) to ensure pseudo-first-order kinetics.
-
-
Data Acquisition:
-
Immediately start monitoring the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time using a spectrophotometer.[1]
-
-
Data Analysis:
-
Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the norbornene derivative in excess: k₂ = k_obs / [Norbornene].[1]
-
Protocol 2: General Procedure for Assessing Tetrazine Stability.
-
Sample Preparation:
-
Prepare a stock solution of the tetrazine derivative.
-
Add the tetrazine stock solution to the desired medium (e.g., PBS, cell culture medium, serum) to a final concentration.
-
-
Incubation:
-
Incubate the sample at the desired temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At various time points, take aliquots of the sample.
-
Analyze the concentration of the remaining tetrazine derivative using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Plot the percentage of the remaining tetrazine derivative as a function of time.
-
Determine the half-life (t₁/₂) of the tetrazine derivative by fitting the data to a first-order decay model.[1]
-
Visualizations
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.
Caption: General workflow for selecting a suitable tetrazine derivative.
Caption: Decision-making flowchart for troubleshooting ligation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of hydrophilic HYNIC-[1,2,4,5]tetrazine conjugates and their use in antibody pretargeting with 99mTc - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Improving Tumor-to-Background Contrast Through Hydrophilic Tetrazines: The Construction of 18F Labeled PET Agents Targeting Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00320E [pubs.rsc.org]
- 12. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. EP4444356A1 - Hydrophilic tetrazine-functionalized payloads for preparation of targeting conjugates - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to Validating Site-Specific Maleimide Antibody Conjugation: A Comparative Analysis of Key Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the creation of antibody-drug conjugates (ADCs), ensuring the precise and consistent conjugation of payloads to a monoclonal antibody (mAb) is paramount. Maleimide chemistry is a widely employed strategy for site-specific conjugation to cysteine residues. However, rigorous validation is essential to confirm the homogeneity, drug-to-antibody ratio (DAR), and exact location of the conjugated payload. This guide provides a comprehensive comparison of the leading analytical techniques used to validate the site-specificity of maleimide conjugation, complete with experimental protocols and comparative data to aid in the selection of the most appropriate methods for your research needs.
This guide will delve into the principles, protocols, and comparative performance of five key analytical techniques:
-
Intact Mass Analysis (Top-Down/Middle-Down Mass Spectrometry)
-
Peptide Mapping (Bottom-Up Mass Spectrometry)
-
Hydrophobic Interaction Chromatography (HIC)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Capillary Isoelectric Focusing (cIEF)
Comparison of Key Analytical Techniques for ADC Validation
The selection of an appropriate analytical method, or a combination thereof, is critical for the comprehensive characterization of maleimide-conjugated antibodies. The following table summarizes the key performance characteristics of the five techniques discussed in this guide. A combination of at least two complementary techniques is often recommended to verify critical quality attributes such as the drug-to-antibody ratio (DAR).[1][2]
| Feature | Intact Mass Analysis (MS) | Peptide Mapping (MS) | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Capillary Isoelectric Focusing (cIEF) |
| Primary Information | Intact mass, DAR distribution, major glycoforms | Conjugation site confirmation, PTMs, sequence verification | DAR distribution, homogeneity, unconjugated antibody | DAR distribution (reduced), payload distribution | Charge heterogeneity, isoform distribution |
| Resolution | High (mass), Low (isomers) | High (site-specific) | Moderate to High (DAR species) | High (light/heavy chains) | Very High (charge variants) |
| Sensitivity | High | Very High | Moderate | Moderate to High | High |
| Throughput | Moderate to High | Low to Moderate | High | High | High |
| Sample Preparation | Minimal (desalting) | Extensive (reduction, alkylation, digestion) | Minimal (buffer exchange) | Reduction may be required | Minimal (dilution) |
| Key Advantage | Direct measurement of intact ADC mass and DAR | Unambiguous identification of conjugation sites | Robust and reproducible DAR determination under native conditions | High resolution of light and heavy chain species | Excellent resolution of charge variants |
| Key Limitation | Does not identify conjugation sites | Complex sample prep and data analysis | May not resolve positional isomers | Requires denaturation and reduction of the ADC | Indirectly assesses conjugation through charge changes |
Intact Mass Analysis (Top-Down/Middle-Down Mass Spectrometry)
Intact mass analysis provides a global overview of the ADC molecule, enabling the direct determination of its molecular weight and the distribution of different drug-loaded species.[3] This technique is invaluable for confirming successful conjugation and assessing the overall heterogeneity of the sample.
Experimental Workflow
Experimental Protocol
-
Sample Preparation : The ADC sample is typically desalted using size-exclusion chromatography (SEC) or reversed-phase (RP) chromatography to remove non-volatile salts that can interfere with mass spectrometry.[4] For native mass spectrometry, the sample is buffer-exchanged into a volatile buffer like ammonium acetate.
-
Mass Spectrometry : The desalted sample is introduced into the mass spectrometer via electrospray ionization (ESI). The analysis is often performed on a high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.
-
Data Analysis : The resulting mass spectrum, which shows a distribution of multiply charged ions, is deconvoluted to obtain the zero-charge mass spectrum. This spectrum displays the molecular weights of the different ADC species (e.g., DAR 0, DAR 2, DAR 4). The relative abundance of these species is used to calculate the average DAR.
Data Output and Interpretation
The primary output is a mass spectrum showing peaks corresponding to the unconjugated antibody and the antibody conjugated with different numbers of drug-linker molecules. The mass difference between adjacent peaks should correspond to the mass of the drug-linker. The relative peak intensities are used to determine the drug-to-antibody ratio (DAR) distribution and calculate the average DAR.
Peptide Mapping (Bottom-Up Mass Spectrometry)
Peptide mapping is the gold standard for unequivocally identifying the specific cysteine residues that have been conjugated with the maleimide-linker drug.[5] This bottom-up approach provides high-resolution, site-specific information that is crucial for ensuring the homogeneity and consistency of the ADC.
Experimental Workflow
Experimental Protocol
-
Sample Preparation : The ADC is denatured, reduced to break disulfide bonds, and then alkylated to cap the free thiols. Subsequently, the protein is digested into smaller peptides using a specific protease, most commonly trypsin.[6]
-
LC-MS/MS Analysis : The resulting peptide mixture is separated using reversed-phase liquid chromatography (RP-LC) coupled to a tandem mass spectrometer. The mass spectrometer first measures the mass-to-charge ratio of the intact peptides (MS1 scan) and then selects specific peptides for fragmentation and analysis of the fragment ions (MS/MS or MS2 scan).
-
Data Analysis : The MS/MS spectra are searched against the antibody sequence to identify the peptides. The presence of a mass shift on a cysteine-containing peptide corresponding to the mass of the drug-linker confirms the conjugation site.
Data Output and Interpretation
The output is a list of identified peptides, including those modified with the drug-linker. By analyzing the fragmentation pattern in the MS/MS spectra, the exact cysteine residue(s) bearing the conjugation can be pinpointed. This provides definitive confirmation of site-specificity.
Hydrophobic Interaction Chromatography (HIC)
HIC is a robust and widely used technique for characterizing the DAR distribution of ADCs, particularly for cysteine-linked conjugates.[7] The separation is based on the increased hydrophobicity of the antibody as more hydrophobic drug-linkers are attached. HIC is performed under non-denaturing conditions, which preserves the native structure of the ADC.
Experimental Workflow
Experimental Protocol
-
Mobile Phase Preparation : Mobile phase A typically consists of a high concentration of a salt (e.g., ammonium sulfate or sodium chloride) in a buffer (e.g., sodium phosphate) at a neutral pH. Mobile phase B is the same buffer without the high salt concentration.
-
Chromatography : The ADC sample is injected onto a HIC column. A gradient is run from high salt concentration (mobile phase A) to low salt concentration (mobile phase B). The different DAR species elute in order of increasing hydrophobicity, with the unconjugated antibody eluting first, followed by DAR 2, DAR 4, and so on.
-
Detection : The eluting species are detected by UV absorbance, typically at 280 nm.
-
Data Analysis : The peak areas of the different DAR species are integrated, and the weighted average DAR is calculated.
Data Output and Interpretation
The output is a chromatogram with distinct peaks corresponding to the different drug-loaded species. The elution order is directly related to the number of conjugated drugs. The relative area of each peak reflects the proportion of that species in the sample, allowing for the calculation of the average DAR and an assessment of the product's homogeneity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful chromatographic technique for ADC characterization. For site-specific maleimide conjugates, this method often involves the reduction of the antibody to separate the light and heavy chains. This allows for the determination of the drug distribution between the chains and can be used to calculate the average DAR.
Experimental Workflow
Experimental Protocol
-
Sample Preparation : The ADC is reduced using a reducing agent such as dithiothreitol (DTT) to separate the heavy and light chains.
-
Chromatography : The reduced sample is injected onto a reversed-phase column. A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is used to elute the light and heavy chains.
-
Detection : Detection is typically performed using UV absorbance at 280 nm.
-
Data Analysis : The chromatogram will show peaks for the unconjugated and conjugated light and heavy chains. The peak areas are used to calculate the average DAR.
Data Output and Interpretation
The resulting chromatogram displays separated peaks for the unconjugated and drug-conjugated light and heavy chains. By integrating the peak areas, the extent of conjugation on each chain can be determined, and the overall DAR can be calculated. This method provides valuable information on the distribution of the payload across the antibody subunits.
Capillary Isoelectric Focusing (cIEF)
cIEF is a high-resolution technique that separates proteins based on their isoelectric point (pI). The conjugation of a drug-linker to an antibody can alter its overall charge, leading to a shift in its pI. cIEF can be used to monitor this charge heterogeneity and assess the consistency of the conjugation reaction.
Experimental Workflow
Experimental Protocol
-
Sample Preparation : The ADC sample is mixed with a solution containing carrier ampholytes, which are small molecules that establish a pH gradient, and pI markers for calibration.
-
Focusing : The sample mixture is introduced into a capillary, and a high voltage is applied. The proteins migrate through the pH gradient until they reach the point where their net charge is zero (their pI), at which point they stop migrating.
-
Mobilization and Detection : The focused protein bands are then mobilized past a detector, typically by applying pressure or a chemical mobilizer. Detection is usually by UV absorbance at 280 nm.
-
Data Analysis : The resulting electropherogram shows peaks corresponding to the different charge variants. The pI of each variant is determined by comparison to the migration times of the pI markers.
Data Output and Interpretation
The output is an electropherogram showing a profile of the charge variants present in the ADC sample. A homogeneous, site-specific conjugation should result in a well-defined peak or a limited number of peaks with a specific pI. The presence of multiple or broad peaks can indicate heterogeneity in the conjugation.
Conclusion
The validation of site-specific maleimide conjugation is a critical aspect of ADC development, ensuring product quality, consistency, and ultimately, therapeutic efficacy and safety. A multi-faceted analytical approach is often necessary for comprehensive characterization. While techniques like HIC and RP-HPLC are workhorses for determining DAR distribution, intact mass analysis provides a global view of the conjugate, and cIEF offers high-resolution separation of charge variants. For unambiguous confirmation of the conjugation site, peptide mapping remains the definitive method. By understanding the principles, protocols, and comparative advantages of these techniques, researchers can establish a robust analytical strategy to confidently validate their maleimide-conjugated antibodies and accelerate the development of next-generation targeted therapeutics.
References
- 1. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 2. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 6. sciex.com [sciex.com]
- 7. A high-resolution capillary isoelectric focusing method for the determination of therapeutic recombinant monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Val-Cit and Other Peptide Linkers in Antibody-Drug Conjugates: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly impacts its therapeutic index. An ideal linker must remain stable in systemic circulation to minimize off-target toxicity, while ensuring efficient cleavage and release of the cytotoxic payload within the target tumor cells. The valine-citrulline (Val-Cit) dipeptide has emerged as a gold standard in protease-cleavable linkers, primarily due to its susceptibility to cleavage by lysosomal enzymes like cathepsin B, which are often upregulated in the tumor microenvironment.
This guide provides an objective comparison of the cleavage efficiency and stability of the Val-Cit linker against other peptide-based linkers used in ADC development. The information presented is supported by experimental data to aid in the rational design and selection of linkers for novel ADCs.
Intracellular Activation of Peptide Linker-Based ADCs
The targeted delivery and activation of ADCs with enzymatically cleavable peptide linkers is a multi-step process. It begins with the binding of the ADC to its specific antigen on the surface of a cancer cell, followed by internalization and trafficking to the lysosome. Within this acidic and enzyme-rich organelle, proteases cleave the peptide linker, liberating the cytotoxic payload to exert its therapeutic effect.
Comparative Analysis of Peptide Linker Cleavage and Stability
The efficacy of a peptide linker is determined by a delicate balance between its stability in circulation and its susceptibility to cleavage by target proteases. The following tables summarize key quantitative data comparing the Val-Cit linker to other commonly used or novel peptide linkers.
Enzymatic Cleavage Efficiency
The kinetic parameters, Michaelis constant (Km) and catalytic rate (kcat), are crucial for quantifying the efficiency of an enzyme to cleave a specific linker. A lower Km indicates a higher affinity of the enzyme for the linker, while a higher kcat signifies a faster cleavage rate. The ratio kcat/Km represents the overall catalytic efficiency.
| Linker | Target Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Val-Cit | Cathepsin B | ND | ND | Similar to cBu-Cit | [1] |
| Val-Ala | Cathepsin B | ND | ND | ND | [2] |
| Phe-Lys | Cathepsin B | ND | ND | ND | |
| GPLG | Cathepsin B | Faster initial cleavage than Val-Cit | ND | ND | [3] |
| Asn-Asn | Legumain | Cleaved by Legumain, stable to Cathepsin B | ND | ND | [4][5] |
| cBu-Cit | Cathepsin B | ND | ND | Similar to Val-Cit | [1] |
| EVCit | Cathepsin B | Half-life of 2.8 h | ND | ND | [6] |
ND: Not Disclosed in the provided search results.
Plasma Stability
The stability of a linker in plasma is a critical factor for minimizing off-target toxicity. This is often evaluated by measuring the half-life (t1/2) of the intact ADC in plasma.
| Linker | Species | Half-life (t1/2) | Key Findings | Reference |
| Val-Cit | Human | Stable | Generally stable in human plasma. | [6][7] |
| Mouse | ~2 days | Unstable due to cleavage by carboxylesterase 1c (Ces1c). | [8] | |
| Rat | 20% payload loss after 1 week | Susceptible to premature cleavage. | [5] | |
| Cynomolgus Monkey | ~9.6 days | Shows good stability in primates. | [6] | |
| Val-Ala | Mouse | Hydrolyzed within 1 hour | Poor stability in mouse plasma. | [1] |
| GGFG | Mouse | 6.6% payload release after 14 days | More stable than Val-Cit in mouse serum. | [3] |
| EVCit | Mouse | ~12 days | Addition of glutamic acid significantly improves stability. | [8] |
| Asn-Asn | Human & Mouse | Stable | Resistant to Ces1c-mediated cleavage. | [4][5] |
| Sulfatase-cleavable | Mouse | >7 days | High stability in mouse plasma. | [1] |
Discussion of Key Peptide Linkers
Val-Cit: The Benchmark
The Val-Cit dipeptide remains a widely used and successful linker due to its efficient cleavage by cathepsin B inside tumor cells.[] However, its instability in rodent plasma, due to susceptibility to the carboxylesterase Ces1c, can complicate preclinical evaluations.[5][7] Furthermore, it has been shown to be susceptible to premature cleavage by human neutrophil elastase, which may contribute to off-target toxicities like neutropenia.[5]
Val-Ala: An Alternative with Caveats
The Val-Ala linker also serves as a substrate for cathepsin B.[10] Some studies suggest it may offer improved hydrophilicity and stability compared to Val-Cit, potentially allowing for higher drug-to-antibody ratios (DAR) without significant aggregation.[1] However, other data indicates poor stability in mouse plasma.[1]
GGFG: A Tetrapeptide Linker
The tetrapeptide Gly-Gly-Phe-Gly is another cathepsin-cleavable linker that has been successfully implemented in marketed ADCs.[2] It demonstrates good plasma stability and efficient payload release within the lysosome.[2][3]
Legumain-Cleavable Linkers (Asn-Containing)
A newer class of linkers containing asparagine (Asn) residues, such as Asn-Asn, are cleaved by the lysosomal protease legumain, which is also overexpressed in many cancers.[4][5] These linkers exhibit excellent stability in both human and mouse plasma, being resistant to Ces1c cleavage.[4][5] This makes them an attractive alternative to overcome the limitations of Val-Cit in preclinical mouse models.
Stability-Enhanced Linkers (EVCit and Exo-cleavable)
To address the instability of Val-Cit in mouse plasma, modifications such as the addition of a glutamic acid residue to create the EVCit tripeptide have been developed. This modification significantly enhances plasma stability in mice without compromising cathepsin B-mediated cleavage.[6] "Exo-cleavable" linkers, which reposition the cleavable peptide, have also been designed to improve stability and reduce premature payload release.[11]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of linker performance. Below are generalized methodologies for key assays.
In Vitro Enzymatic Cleavage Assay (HPLC-Based)
This assay quantifies the rate of payload release from an ADC in the presence of a purified target enzyme.
Objective: To quantify the rate of drug release from a peptide linker-containing ADC upon incubation with a purified protease.
Materials:
-
ADC with the peptide linker of interest.
-
Purified recombinant human protease (e.g., Cathepsin B, Legumain).
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a suitable column and detectors (e.g., UV, MS).
Procedure:
-
Prepare a solution of the ADC in the assay buffer to a final concentration (e.g., 1-10 µM).
-
Pre-warm the ADC solution and the purified enzyme solution to 37°C.
-
Initiate the reaction by adding the activated enzyme to the ADC solution to a final concentration (e.g., 20-100 nM).
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution.
-
Analyze the samples by RP-HPLC to separate the intact ADC, released payload, and any intermediates.
-
Quantify the peak areas of the released payload and the remaining intact ADC to determine the percentage of cleavage over time.
-
Calculate kinetic parameters (kcat and Km) by measuring the initial reaction velocities at varying substrate (ADC) concentrations.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma from different species.
Objective: To determine the half-life of an ADC in plasma.
Materials:
-
ADC of interest.
-
Pooled plasma from the desired species (e.g., human, mouse, rat).
-
Phosphate-buffered saline (PBS).
-
37°C incubator.
-
Analytical instrumentation for measuring intact ADC or released payload (e.g., LC-MS, ELISA).
Procedure:
-
Spike the ADC into the plasma at a defined concentration (e.g., 100 µg/mL).
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots.
-
Process the samples to either isolate the intact ADC (e.g., using affinity capture beads) or extract the free payload.
-
Analyze the samples using a validated analytical method (e.g., LC-MS to determine the drug-to-antibody ratio (DAR), which will decrease over time if the linker is unstable).
-
Plot the percentage of intact ADC remaining over time and calculate the plasma half-life (t1/2).
Conclusion
The Val-Cit linker remains a robust and effective choice for ADC development, particularly for candidates intended for human use where its plasma stability is high. However, its limitations, especially its instability in rodent models, have spurred the development of a diverse array of alternative peptide linkers. Newer linkers, such as the legumain-cleavable Asn-containing sequences and stability-enhanced tripeptides like EVCit, offer significant advantages in terms of preclinical evaluation and potentially improved safety profiles. The selection of the optimal peptide linker will depend on a careful consideration of the target antigen, the specific payload, the intended patient population, and the preclinical models to be used. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these critical ADC components.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. orb.binghamton.edu [orb.binghamton.edu]
- 3. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Molecular Brightness Approach for FRET Analysis of Donor-Linker-Acceptor Constructs at the Single Molecule Level: A Concept [frontiersin.org]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cleavable vs. Non-Cleavable ADC Linkers: A Comparative Guide to In Vitro and In Vivo Stability
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell.[1] This guide provides an objective comparison of the in vitro and in vivo stability of cleavable and non-cleavable ADC linkers, supported by experimental data.
Linker Technologies: An Overview
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable.[1][2]
Cleavable Linkers are designed to be stable in the bloodstream and release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside tumor cells.[3] Common cleavage mechanisms include:
-
Enzyme-sensitive: Utilizing proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).[1][4]
-
pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).[1][5]
-
Redox-sensitive: Responding to the higher intracellular concentrations of reducing agents like glutathione (e.g., disulfide linkers).[1]
Non-cleavable Linkers , such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload.[2] This mechanism generally leads to higher stability in circulation.[2][4]
In Vitro Stability Comparison
The in vitro stability of ADC linkers is primarily assessed in plasma and lysosomal fractions to predict their in vivo behavior.
Plasma Stability
Plasma stability assays are crucial for determining the potential for premature payload release in systemic circulation.[6] These assays typically involve incubating the ADC in plasma from various species (e.g., human, mouse, rat) at 37°C and monitoring the amount of intact ADC or released payload over time.[5][]
| Linker Type | In Vitro Plasma Stability Profile | Key Findings |
| Cleavable | ||
| Valine-Citrulline (vc) | Generally stable, but can be susceptible to cleavage by extracellular proteases like elastase.[3][8] A study showed a valine-citrulline-PABC linker was unstable in mouse plasma due to susceptibility to carboxylesterase 1c (Ces1c).[9][10] | Susceptibility to premature cleavage can be species-dependent.[9][10] Tandem-cleavage linkers (e.g., glucuronide-Val-Cit) have been developed to improve plasma stability.[3][8] |
| Hydrazone | Prone to hydrolysis in plasma, leading to premature drug release.[2][5] The stability is pH-dependent, with some hydrolysis occurring even at physiological pH.[5] | Generally considered less stable in plasma compared to other cleavable and non-cleavable linkers.[11] |
| Disulfide | Stability varies depending on the steric hindrance around the disulfide bond. Hindered disulfide linkers show improved plasma stability.[3] | Susceptible to reduction by glutathione, which is present at low concentrations in plasma.[3] |
| β-Glucuronide | High plasma stability due to the low activity of β-glucuronidase in circulation.[11] | Demonstrates good stability in plasma across multiple studies.[11] |
| Non-cleavable | ||
| Thioether (e.g., SMCC) | Exhibit high stability in plasma with minimal premature payload release.[2][4] | Generally considered the most stable linker type in plasma.[2][4] |
Lysosomal Stability
Lysosomal stability assays evaluate the efficiency of payload release within the target cell. These assays involve incubating the ADC with isolated lysosomes or lysosomal extracts and measuring the rate of payload release.[12][13][14][15]
| Linker Type | In Vitro Lysosomal Stability Profile | Key Findings |
| Cleavable | ||
| Valine-Citrulline (vc) | Rapidly cleaved by lysosomal proteases like cathepsin B.[4][13] One study showed over 80% digestion of a valine-citrulline linker within 30 minutes in human liver lysosomes.[13] | Efficient payload release in the lysosomal environment.[13][16] |
| Hydrazone | Readily hydrolyzed in the acidic environment of the lysosome.[5] | Efficient pH-dependent payload release.[5] |
| Disulfide | Reduced by the high concentration of glutathione in the intracellular environment, leading to payload release.[3] | Efficient redox-dependent payload release.[3] |
| β-Glucuronide | Cleaved by β-glucuronidase, which is abundant in lysosomes.[11] | Efficient enzyme-dependent payload release.[11] |
| Non-cleavable | ||
| Thioether (e.g., SMCC) | The linker itself is stable. Payload release requires the complete degradation of the antibody backbone by lysosomal proteases.[2][4] | Payload release is dependent on the rate of antibody catabolism.[2][4] |
In Vivo Stability Comparison
In vivo studies in animal models are essential to confirm the stability and efficacy of ADCs. These studies typically involve administering the ADC to animals and measuring the concentration of intact ADC, free payload, and total antibody over time.[1][3]
| Linker Type | In Vivo Stability and Performance Profile | Key Findings |
| Cleavable | ||
| Valine-Citrulline (vc) | Can exhibit premature payload release in vivo, leading to potential off-target toxicity.[3][8] However, they have demonstrated potent anti-tumor efficacy in many preclinical and clinical studies.[4][17] | The therapeutic window can be narrow due to a balance between efficacy and toxicity.[3][8] Novel designs like tandem-cleavage linkers show improved in vivo stability and tolerability.[8] |
| Hydrazone | Have been associated with non-specific release of the drug in clinical studies, leading to off-target toxicity.[4][11] | Generally have a less favorable in vivo stability profile compared to more modern cleavable linkers.[11] |
| Disulfide | In vivo performance is dependent on the stability of the disulfide bond. Less stable linkers can lead to premature payload release.[3][17] | Newer, more hindered disulfide linkers have been developed to improve in vivo stability.[17] |
| β-Glucuronide | Have shown high plasma stability and potent in vivo efficacy in preclinical models.[11] | A promising class of cleavable linkers with a favorable in vivo profile.[11] |
| Non-cleavable | ||
| Thioether (e.g., SMCC) | Generally exhibit superior plasma stability and a wider therapeutic window compared to many cleavable linkers.[2][4] Studies have shown that non-cleavable linked ADCs often outperform their cleavable counterparts in vivo.[2][4] | The reliance on antibody degradation for payload release can sometimes lead to slower or less efficient cell killing compared to rapidly cleaved linkers.[18] |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC and/or released payload over time.[5]
Materials:
-
Test ADC
-
Plasma from relevant species (e.g., human, mouse, rat)[5]
-
Phosphate-buffered saline (PBS)
-
37°C incubator[5]
-
Analytical instrumentation (e.g., LC-MS, ELISA reader)[5][19]
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample in PBS. Incubate at 37°C.[5]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C.[5]
-
Sample Analysis (Intact ADC):
-
Sample Analysis (Released Payload):
In Vitro Lysosomal Stability Assay
Objective: To evaluate the rate of ADC linker cleavage and payload release in a simulated lysosomal environment.[12][13][14][15]
Materials:
-
Test ADC
-
Isolated lysosomes or lysosomal fractions (e.g., from human liver)[12][13][14][15]
-
Catabolic buffer[15]
-
37°C incubator
-
Analytical instrumentation (e.g., LC-MS)
Procedure:
-
ADC Incubation: Incubate the test ADC with isolated lysosomes or S9 fractions in a catabolic buffer at 37°C.[14][15]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes, 24 hours).[13]
-
Sample Preparation: Stop the reaction (e.g., heat inactivation) and remove proteins (e.g., solvent crash).[13][14]
-
Sample Analysis: Analyze the samples by LC-MS to quantify the remaining intact linker-payload and the released payload over time.[13][14]
In Vivo Stability and Efficacy Study
Objective: To assess the pharmacokinetic profile, stability, and anti-tumor efficacy of an ADC in an animal model.[3][20]
Materials:
-
Test ADC
-
Tumor xenograft animal model (e.g., mice bearing human tumor xenografts)[20]
-
Analytical instrumentation for bioanalysis (e.g., LC-MS, ELISA)
Procedure:
-
Animal Dosing: Administer a single intravenous dose of the ADC to tumor-bearing animals.[20]
-
Pharmacokinetic Analysis:
-
Efficacy Assessment:
-
Measure tumor volumes at regular intervals.[20]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, tumors and major organs may be harvested for further analysis.
-
Visualizing ADC Mechanisms and Workflows
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Workflow for assessing the in vivo stability of ADCs.
Caption: Cleavage mechanisms for different types of ADC linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. adcreview.com [adcreview.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmiweb.com [pharmiweb.com]
- 12. bioivt.com [bioivt.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. iphasebiosci.com [iphasebiosci.com]
- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
The Balancing Act: How PEG Linker Length Dictates ADC Pharmacokinetics
A comprehensive analysis for researchers and drug development professionals on the critical role of polyethylene glycol (PEG) linker length in optimizing the therapeutic window of Antibody-Drug Conjugates (ADCs). This guide synthesizes preclinical data to illuminate the trade-offs between pharmacokinetics, in vitro potency, and in vivo efficacy.
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are intricately linked to the properties of the linker connecting the monoclonal antibody to the cytotoxic payload. Among various linker technologies, the incorporation of polyethylene glycol (PEG) chains has become a key strategy to modulate the physicochemical and pharmacological properties of these complex biotherapeutics. The length of the PEG linker is a critical design parameter that can be fine-tuned to enhance an ADC's therapeutic index. This guide provides an objective comparison of how different PEG linker lengths impact ADC pharmacokinetics, supported by experimental data from preclinical studies.
PEGylation, the addition of PEG chains, offers several advantages in ADC design, including improved hydrophilicity, which can mitigate the aggregation propensity of ADCs, especially those with hydrophobic payloads and high drug-to-antibody ratios (DARs).[1][2][3] Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[1] This extended circulation time can result in greater accumulation of the ADC in tumor tissue, potentially enhancing its anti-tumor activity.[1][3]
Comparative Analysis of PEG Linker Length on ADC Performance
The selection of an optimal PEG linker length represents a delicate balance between improving pharmacokinetic (PK) properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from various preclinical studies, offering a comparative overview of key performance metrics across different PEG linker lengths. It is important to note that these data are compiled from studies using different antibody-payload combinations and experimental models, which can influence the results.[1]
Impact on In Vitro Cytotoxicity
| PEG Linker Length | ADC Example | Cell Line | IC50 (ng/mL) | Fold Change vs. Shorter Linker | Reference |
| No PEG | anti-HER2 Affibody-MMAE | NCI-N87 | ~1 | - | [4] |
| 4 kDa PEG | anti-HER2 Affibody-MMAE | NCI-N87 | ~6.5 | 6.5x increase | [4] |
| 10 kDa PEG | anti-HER2 Affibody-MMAE | NCI-N87 | ~22.5 | 22.5x increase | [4] |
| PEG4 | αCD30-mDPR-PEG-glucuronide-MMAE | Karpas 299 | 10 | - | [5] |
| PEG8 | αCD30-mDPR-PEG-glucuronide-MMAE | Karpas 299 | 12 | 1.2x increase | [5] |
| PEG12 | αCD30-mDPR-PEG-glucuronide-MMAE | Karpas 299 | 15 | 1.5x increase | [5] |
| PEG24 | αCD30-mDPR-PEG-glucuronide-MMAE | Karpas 299 | 20 | 2.0x increase | [5] |
A general trend observed is that increasing PEG linker length can sometimes lead to a decrease in in vitro cytotoxicity.[1][3] This may be attributed to steric hindrance from the longer PEG chain, which could impede the ADC's binding to its target antigen or the subsequent release and action of the cytotoxic payload within the cell.
Impact on Pharmacokinetics (PK)
| PEG Linker Length | ADC Example | Animal Model | Clearance Rate | Plasma Half-life | Reference |
| Non-PEGylated | Generic ADC | Rat | High | Short | [6] |
| PEG2 | anti-L540cy ADC | SCID Mice | - | Increased vs. Non-PEG | [6] |
| PEG4 | anti-L540cy ADC | SCID Mice | - | Similar to PEG2 | [6] |
| PEG8 | anti-L540cy ADC | SCID Mice | Lower vs. PEG4 | Significantly Increased | [6] |
| PEG12 | anti-L540cy ADC | SCID Mice | Similar to PEG8 | Similar to PEG8 | [6] |
| PEG24 | anti-L540cy ADC | SCID Mice | Similar to PEG8 | Similar to PEG8 | [6] |
| Pendant PEG12 (x2) | Amide-linked ADC | Mice | Slower vs. Linear PEG24 | - | [7][8] |
| Linear PEG24 | Amide-linked ADC | Mice | Faster vs. Pendant PEG12 | - | [7][8] |
Increasing PEG linker length generally leads to slower clearance rates and a longer plasma half-life.[1][6][7] Studies have shown that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a further significant advantage in this parameter.[1] The architecture of the PEG linker also plays a role, with pendant configurations showing slower clearance compared to linear ones.[7][8]
Impact on In Vivo Efficacy
| PEG Linker Length | ADC Example | Tumor Model | % Tumor Growth Inhibition | Reference |
| Non-PEGylated | anti-L540cy ADC | L540cy Xenograft | 11% | [6] |
| PEG2 | anti-L540cy ADC | L540cy Xenograft | 35-45% | [6] |
| PEG4 | anti-L540cy ADC | L540cy Xenograft | 35-45% | [6] |
| PEG8 | anti-L540cy ADC | L540cy Xenograft | 75-85% | [6] |
| PEG12 | anti-L540cy ADC | L540cy Xenograft | 75-85% | [6] |
| PEG24 | anti-L540cy ADC | L540cy Xenograft | 75-85% | [6] |
| mPEG24 | RS7-MMAE (anti-Trop-2) | Xenograft | Significant Tumor Suppression | [9] |
The improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy.[1][3] The prolonged circulation and increased exposure of the ADC can lead to greater accumulation in the tumor tissue.[3][6] Studies have demonstrated a binary response in tumor reduction, with shorter PEG chains (PEG2, PEG4) showing moderate efficacy, while longer chains (PEG8, PEG12, PEG24) resulted in significantly greater tumor growth inhibition.[6]
Key Experimental Methodologies
Detailed experimental protocols are crucial for the rational design and comparative evaluation of ADCs with varying PEG linker lengths. Below are representative methodologies for key experiments.
In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: ADCs with different PEG linker lengths are serially diluted and added to the cells.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Healthy mice or rats are utilized for the study.
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[2]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[2]
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation.[2]
-
Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.[2]
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated using a two-compartment model.[5]
In Vivo Efficacy (Xenograft Model)
-
Tumor Implantation: Human tumor cells are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
ADC Administration: ADCs with different PEG linker lengths are administered, typically intravenously, at a specified dose and schedule.
-
Tumor Measurement: Tumor volume and body weight are measured two to three times per week.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.[2]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[2]
Visualizing the Impact and Workflow
To better understand the relationships and processes involved in assessing PEG linker impact, the following diagrams are provided.
Caption: Workflow for assessing the impact of PEG linker length on ADC performance.
Caption: Relationship between PEG linker length and key ADC performance metrics.
Conclusion
The length of the PEG linker is a pivotal parameter in the design of ADCs, with a profound impact on their therapeutic index. While shorter PEG linkers may offer the advantage of higher in vitro potency, longer linkers generally enhance pharmacokinetic properties, leading to improved in vivo efficacy and better tolerability, particularly for ADCs with hydrophobic payloads.[2][5] The optimal PEG linker length is not universal and is likely dependent on the specific antibody, payload, and target antigen.[1] Therefore, a systematic evaluation of a range of PEG linker lengths is crucial in the preclinical development of any new ADC to achieve the ideal balance between stability, payload release, and overall therapeutic performance.[1][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - American Chemical Society - Figshare [acs.figshare.com]
- 10. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Click Chemistry Outshines Traditional Methods for Dual-Payload Antibody-Drug Conjugates
The advent of dual-payload antibody-drug conjugates (ADCs) represents a significant leap forward in targeted cancer therapy, promising to combat tumor heterogeneity and drug resistance. However, the method of attaching these two distinct payloads to an antibody is critical to the overall efficacy and safety of the ADC. A detailed comparison reveals that modern click chemistry techniques offer substantial advantages over traditional conjugation methods, leading to more homogeneous, stable, and potent therapeutic agents.
Dual-payload ADCs, which carry two different cytotoxic agents, can target multiple biological pathways simultaneously, offering a synergistic anti-tumor effect and a reduced likelihood of drug resistance.[1] Traditional conjugation methods, which typically involve the stochastic coupling of drugs to lysine or cysteine residues on the antibody, have historically been used for single-payload ADCs. However, when applied to dual-payload constructs, these methods result in a highly heterogeneous mixture of ADCs with varying numbers and ratios of each drug, complicating manufacturing and compromising their therapeutic window.[2][3]
In contrast, click chemistry provides a powerful toolkit for the precise, site-specific attachment of two different payloads.[4][5] This approach allows for the creation of homogeneous dual-payload ADCs with a well-defined drug-to-antibody ratio (DAR) for each payload, leading to improved pharmacokinetics and a better safety profile.[6][7]
At a Glance: Click Chemistry vs. Traditional Conjugation for Dual-Payload ADCs
| Feature | Click Chemistry | Traditional Conjugation (Stochastic) |
| Homogeneity | High (Generates a single, well-defined ADC species) | Low (Produces a heterogeneous mixture of ADCs) |
| Drug-to-Antibody Ratio (DAR) Control | Precise control over the number and ratio of each payload (e.g., 2+2, 4+2) | Poor control, resulting in a statistical distribution of DARs |
| Site of Conjugation | Site-specific, at engineered or selected residues | Non-specific, at multiple lysine or cysteine residues |
| Reproducibility | High batch-to-batch consistency | Low reproducibility |
| Manufacturing Complexity | Can be more complex initially due to antibody engineering and linker synthesis | Simpler initial setup, but complex purification is required |
| Therapeutic Window | Potentially wider due to improved safety and efficacy | Narrower due to heterogeneity and off-target toxicity |
| In Vivo Stability | High, due to stable triazole linkage | Variable, with potential for premature drug release |
Diving Deeper: The Experimental Evidence
Recent studies have demonstrated the superior performance of dual-payload ADCs synthesized using click chemistry. For instance, researchers have successfully developed homogeneous dual-payload ADCs with flexible DAR combinations such as 2+2, 4+2, and 2+4 using click chemistry methods.[8] These studies have shown that click chemistry-generated dual-payload ADCs exhibit enhanced therapeutic efficacy in preclinical models compared to the co-administration of two single-payload ADCs, suggesting that delivering two distinct payloads to the same cancer cell is a more effective strategy.[7]
One study highlighted the development of a dual-payload ADC with MMAE (a microtubule inhibitor) and a PBD dimer (a DNA-damaging agent) using a combination of oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. This resulted in a high overall conjugation efficiency of over 90%.[4]
While direct head-to-head studies quantitatively comparing dual-payload ADCs made with both methods are limited, the inherent advantages of site-specific conjugation in producing homogeneous ADCs with improved therapeutic indices are well-documented for single-payload ADCs and are logically extended to the more complex dual-payload format.[9][10]
Visualizing the Process: Experimental Workflows
The following diagrams illustrate the conceptual workflows for generating dual-payload ADCs using both click chemistry and traditional conjugation methods.
References
- 1. ADC Payloads: Expanding Beyond Microtubules and DNA-Damaging Agents [biointron.com]
- 2. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Mal-PEG3-VCP-NB Cleavage Products by Mass Spectrometry
A Guide for Researchers in Targeted Drug Delivery and Proteomics
This guide provides a comparative overview of the mass spectrometry characterization of a hypothetical enzyme-cleavable peptide-drug conjugate, Mal-PEG3-VCP-NB. We will explore its anticipated cleavage products and compare its performance metrics with established alternative technologies in the field of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and targeted therapy.
The molecule in focus, this compound, is a hypothetical construct designed for targeted drug delivery. Its components are:
-
Mal (Maleimide): Enables covalent conjugation to a targeting moiety, such as an antibody, via a thiol group.
-
PEG3 (Polyethylene Glycol, 3 units): A hydrophilic spacer that enhances solubility and provides spatial separation between the targeting moiety and the payload.
-
VCP (Valosin-Containing Protein-derived peptide): A hypothetical peptide sequence designed to be a substrate for a specific lysosomal protease, such as Cathepsin B, which is often overexpressed in tumor cells. For the purpose of this guide, we will use the well-characterized Valine-Citrulline (Val-Cit) dipeptide as a proxy for this VCP-derived peptide, as it is a widely used and extensively studied protease-cleavable linker in antibody-drug conjugates (ADCs).[1][2]
-
NB (Norbornene-modified payload): The therapeutic agent, modified with a norbornene group. This moiety can also serve as a bioorthogonal handle for further chemical modifications.
The proposed mechanism of action involves the targeted delivery of the conjugate to a specific cell type, internalization, and subsequent enzymatic cleavage of the VCP (Val-Cit) peptide linker within the lysosome, releasing the norbornene-payload.
Mass Spectrometry Characterization of Mal-PEG3-Val-Cit-NB Cleavage
The primary analytical method for identifying and quantifying the cleavage of such conjugates is Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with tandem mass spectrometry (MS/MS) for structural elucidation.[3][4] Upon successful cleavage by a lysosomal protease like Cathepsin B, the Mal-PEG3-Val-Cit-NB conjugate is expected to yield two primary products: the maleimide-PEG3-Val-Cit fragment and the released norbornene-payload.
Table 1: Expected Mass Spectrometry Data for Mal-PEG3-Val-Cit-NB Cleavage Products
| Analyte | Expected m/z (singly charged) | Method of Detection | Key Diagnostic Fragment Ions (MS/MS) |
| Intact Conjugate | Varies based on payload | LC-ESI-MS | Full conjugate mass |
| Mal-PEG3-Val-Cit Fragment | ~600-800 Da | LC-ESI-MS/MS | Fragments corresponding to PEG units, amino acids |
| NB-Payload | Varies based on payload | LC-ESI-MS/MS | Payload-specific fragments |
| Free MMAE (example payload) | ~718 Da | LC-ESI-MS/MS | Characteristic MMAE fragments |
Note: The exact m/z values are dependent on the specific norbornene-payload used.
Experimental Workflow and Protocols
A robust mass spectrometry-based workflow is crucial for the characterization of the cleavage products.
Protocol: LC-MS/MS Analysis of in vitro Cleavage [3][5][6][7]
-
Sample Incubation: The antibody-drug conjugate (ADC) is incubated with human liver lysosomal fractions at 37°C. Time points (e.g., 0, 1, 4, 8, 24 hours) are taken to monitor the kinetics of cleavage.[7]
-
Reaction Quenching: The reaction at each time point is stopped by adding an equal volume of cold acetonitrile, which also precipitates the larger proteins.
-
Sample Preparation: Samples are centrifuged, and the supernatant containing the smaller cleavage products is collected for analysis.
-
LC Separation: The extracted samples are injected onto a reverse-phase C18 column. A gradient of water and acetonitrile with 0.1% formic acid is used to separate the components.[5]
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF is used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: A full scan is performed to detect the intact conjugate and its cleavage products.
-
MS2/MS/MS Scan: Data-dependent acquisition is used to trigger fragmentation of the most abundant ions from the MS1 scan, allowing for structural confirmation of the cleavage products.
-
Comparison with Alternative Technologies
The performance of the this compound system can be benchmarked against other established drug-linker technologies.
Table 2: Comparison of Drug-Linker Technologies
| Feature | This compound (Enzyme-Cleavable) | SMCC-based Linker (Non-Cleavable) | Hydrazone-based Linker (pH-Sensitive) | Small Molecule VCP Inhibitor |
| Release Mechanism | Protease-mediated cleavage in lysosome[1][2] | Antibody degradation in lysosome[][9] | Acid-catalyzed hydrolysis in endosome/lysosome[10][11][12] | Direct binding to VCP[13][14][15] |
| Specificity | High (dependent on protease overexpression) | High (dependent on antibody internalization) | Moderate (pH differential between tumor and plasma)[16] | Moderate to High (dependent on inhibitor specificity) |
| Bystander Effect | Possible if payload is membrane-permeable | Limited, as payload is released with an amino acid attached[] | Possible | Not applicable (systemic action) |
| Plasma Stability | Generally high, but can be susceptible to plasma proteases[1] | Very high[][9] | Moderate, can be prone to premature hydrolysis[10][16] | Varies (pharmacokinetics of the small molecule) |
| MS Characterization | Analysis of specific linker and payload fragments | Analysis of payload with attached amino acid(s) | Analysis of payload and linker hydrolysis products | Standard small molecule MS analysis |
VCP in Cellular Signaling
Valosin-Containing Protein (VCP/p97) is a key player in protein homeostasis, particularly in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. It functions as an ATPase that unfolds and extracts misfolded proteins from the ER, targeting them for proteasomal degradation.[17][18] Its overexpression in certain cancers makes it an attractive therapeutic target.
Conclusion
The characterization of cleavage products by mass spectrometry is a cornerstone of developing novel drug-linker technologies like the hypothetical this compound. This guide outlines the expected analytical signature of such a molecule and provides a framework for its comparison against alternative strategies. By leveraging detailed LC-MS/MS protocols, researchers can gain deep insights into the stability, cleavage kinetics, and ultimate efficacy of next-generation targeted therapeutics. The choice of a cleavable peptide linker, a non-cleavable linker, or a direct small molecule inhibitor will depend on the specific therapeutic application, the nature of the target, and the desired pharmacological profile.
References
- 1. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 12. njbio.com [njbio.com]
- 13. scbt.com [scbt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. researchgate.net [researchgate.net]
Evaluating the Bystander Effect of Antibody-Drug Conjugates with Cleavable Linkers: A Comparative Guide
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is often enhanced by a phenomenon known as the "bystander effect".[1][2][3] This effect describes the ability of a cytotoxic payload, released from a target antigen-positive (Ag+) cancer cell, to diffuse into and kill neighboring antigen-negative (Ag-) cells.[1][4][] This guide provides an objective comparison of ADCs with cleavable linkers, which are critical for mediating this effect, and presents the experimental data and protocols used for its evaluation.
Mechanism of the Bystander Effect
The bystander effect of an ADC is a multi-step process contingent on the ADC's design, particularly the linker and payload chemistry. The process begins with the ADC binding to a target cell, followed by internalization and release of the payload, which then diffuses to affect adjacent cells.
Several factors are critical for a potent bystander effect:
-
Cleavable Linker: The linker must be designed to be cleaved within the tumor microenvironment or inside the target cell, releasing the payload in its active, unmodified form.[1][6][7] Common cleavable linkers include enzyme-sensitive peptide linkers (e.g., valine-citrulline) and pH-sensitive hydrazones.[1][6] In contrast, non-cleavable linkers release the payload with an attached amino acid residue, which is often charged and cannot permeate the cell membrane, thus preventing the bystander effect.[1][7][8]
-
Payload Properties: The released cytotoxic agent must be able to cross cell membranes to kill neighboring cells.[9] Ideal properties for bystander payloads include being small, lipophilic, hydrophobic, and uncharged.[][7][9]
-
Tumor Heterogeneity: The bystander effect is especially important in tumors with varied antigen expression, as it allows the ADC to eliminate cancer cells that do not express the target antigen.[2][10][11] The extent of bystander killing often correlates with the percentage of antigen-positive cells within the tumor.[10][12][13]
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. agilent.com [agilent.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. pharmiweb.com [pharmiweb.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Norbornene-Tetrazine Ligation and Other Bioorthogonal Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug development, bioorthogonal chemistry provides an indispensable toolkit for the precise labeling and tracking of biomolecules in living systems.[1][2][3][4] These reactions, which proceed within biological environments without interfering with native processes, have revolutionized our ability to study and manipulate complex biological systems.[1][2][3] Among the diverse array of bioorthogonal reactions, the inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a dienophile stands out for its exceptionally fast kinetics.[5] This guide provides a detailed comparison of the norbornene-tetrazine ligation with other prominent bioorthogonal reactions, offering quantitative data, experimental methodologies, and visual aids to inform the selection of the most suitable reaction for a given research application.
The choice of a bioorthogonal reaction is a critical decision that balances the need for rapid kinetics against factors such as the stability of the reactants, the potential for side reactions, and the overall impact on the biological system under investigation.[4] This guide will delve into a comparison of the norbornene-tetrazine ligation with three other widely used bioorthogonal reactions: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.
Performance Comparison of Bioorthogonal Reactions
The following table summarizes key quantitative performance metrics for the norbornene-tetrazine ligation and its alternatives. The second-order rate constant (k₂) is a critical parameter that reflects the reaction speed, a crucial consideration for in vivo applications where reactant concentrations are low.[5]
| Reaction | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Norbornene-Tetrazine Ligation (iEDDA) | Norbornene + Tetrazine | ~1 - 10³ | Fast kinetics, catalyst-free, stable ligation product.[6][7][8] | Norbornene is less reactive than highly strained alkenes like trans-cyclooctene. |
| trans-Cyclooctene-Tetrazine Ligation (iEDDA) | trans-Cyclooctene (TCO) + Tetrazine | ~10³ - 10⁶ | Exceptionally fast kinetics, catalyst-free, highly selective.[5][9] | TCO can be bulky and may have limited stability in some biological contexts.[10] |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | ~10² - 10³ | High reaction efficiency, versatile. | Requires a copper catalyst which can be toxic to cells.[11] |
| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) + Azide | ~10⁻¹ - 1 | Catalyst-free, good biocompatibility.[12] | Generally slower kinetics compared to iEDDA reactions.[12] |
| Staudinger Ligation | Azide + Phosphine | ~10⁻³ - 10⁻² | First bioorthogonal reaction, good for specific applications. | Very slow kinetics, phosphine reagents can be susceptible to air oxidation.[13] |
Detailed Reaction Overviews and Methodologies
Norbornene-Tetrazine Ligation (Inverse Electron-Demand Diels-Alder Reaction)
The norbornene-tetrazine ligation is a type of inverse electron-demand Diels-Alder (iEDDA) reaction. This reaction is characterized by its rapid kinetics and the formation of a stable dihydropyrazine product, which then eliminates nitrogen gas to form a stable pyridazine.[6] The catalyst-free nature of this reaction makes it highly suitable for in vivo applications.[14]
Reaction Pathway:
Caption: The inverse electron-demand Diels-Alder (iEDDA) reaction between norbornene and tetrazine.
Experimental Protocol: Conjugation of a Norbornene-Modified Protein to a Tetrazine-Functionalized Fluorophore
Materials:
-
Norbornene-modified protein in phosphate-buffered saline (PBS), pH 7.4.
-
Tetrazine-functionalized fluorophore (e.g., Tetrazine-PEG4-Fluorophore) in dimethyl sulfoxide (DMSO).
-
PBS, pH 7.4.
Procedure:
-
Prepare a solution of the norbornene-modified protein in PBS at a concentration of 1-5 mg/mL.
-
Add the tetrazine-fluorophore solution to the protein solution. A 2- to 10-fold molar excess of the tetrazine-fluorophore over the protein is typically used.
-
Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Purify the resulting fluorescently labeled protein from excess unreacted fluorophore using size-exclusion chromatography.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, a cornerstone of "click chemistry," involves the reaction between a terminal alkyne and an azide to form a stable triazole linkage.[15][16] While highly efficient, the requirement for a copper(I) catalyst can be a limitation for in vivo studies due to cytotoxicity.[11]
Reaction Pathway:
Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocol: Labeling of an Alkyne-Modified Biomolecule with an Azide Probe
Materials:
-
Alkyne-modified biomolecule in a suitable buffer.
-
Azide-containing probe (e.g., Azide-Biotin).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM).
-
A copper-coordinating ligand (e.g., THPTA) stock solution (e.g., 50 mM).
-
A reducing agent to generate Cu(I) in situ (e.g., sodium ascorbate) stock solution (e.g., 100 mM).
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide-containing probe in buffer.
-
Add the copper-coordinating ligand to the CuSO₄ solution and mix.
-
Add the CuSO₄/ligand premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared reducing agent.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Quench the reaction and remove excess reagents as required for the specific application.[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity associated with the copper catalyst in CuAAC, SPAAC was developed.[6][12] This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a catalyst.[6]
Reaction Pathway:
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Experimental Protocol: Labeling of an Azide-Modified Antibody with a Strained Alkyne Probe
Materials:
-
Azide-modified antibody in PBS, pH 7.4.
-
Strained alkyne probe (e.g., DBCO-PEG-fluorophore) in DMSO.
-
PBS, pH 7.4.
Procedure:
-
Dissolve the azide-modified antibody in PBS to a final concentration of 1-10 mg/mL.
-
Add the strained alkyne probe to the antibody solution. A 5- to 20-fold molar excess of the alkyne probe is typically used.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.
-
Monitor the reaction progress using techniques such as SDS-PAGE or mass spectrometry.
-
Remove the excess unreacted alkyne probe by size-exclusion chromatography or dialysis.[4]
Staudinger Ligation
The Staudinger ligation was the first bioorthogonal reaction to be developed.[10] It involves the reaction of an azide with a specifically engineered triarylphosphine to form a stable amide bond. While foundational, its slow reaction kinetics have led to it being superseded by faster reactions for many applications.[13]
Reaction Pathway:
Caption: The Staudinger Ligation reaction.
Experimental Protocol: Labeling of Azido Sugars on the Cell Surface
Materials:
-
Cells with metabolically incorporated azido sugars.
-
Phosphine-probe conjugate (e.g., phosphine-biotin).
-
Cell culture medium or PBS.
Procedure:
-
Wash the cells expressing azido sugars three times with PBS.
-
Prepare a solution of the phosphine-probe in a biocompatible buffer at a concentration of 100-500 µM.
-
Incubate the cells with the phosphine-probe solution for 1-2 hours at 37°C.
-
Wash the cells again to remove the unreacted probe.
-
The labeled cells can then be analyzed by methods such as flow cytometry or fluorescence microscopy.[4]
Logical Workflow for Selecting a Bioorthogonal Reaction
The selection of an appropriate bioorthogonal reaction is a multi-step process that involves careful consideration of the experimental goals and constraints.
Caption: A decision-making workflow for choosing the optimal bioorthogonal reaction.
Conclusion
The norbornene-tetrazine ligation offers a compelling combination of rapid, catalyst-free kinetics and high stability, making it a powerful tool in the bioorthogonal chemistry arsenal, particularly for applications in living systems.[14][17][18][19] While reactions like CuAAC and SPAAC have their established places in bioconjugation, the exceptional speed of the iEDDA reaction class, including the norbornene-tetrazine variant, provides a significant advantage for time-sensitive studies and applications where low reactant concentrations are necessary.[9] The Staudinger ligation, while historically important, is now primarily used in specific contexts where its slow kinetics are not a limiting factor. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to select the most appropriate bioorthogonal reaction to advance their scientific and drug development objectives.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Norbornene-tetrazine ligation chemistry for controlling RNA-guided CRISPR systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Norbornene-tetrazine ligation chemistry for controlling RNA-guided CRISPR systems [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cleavable Linkers in Antibody-Drug Conjugate Efficacy: Insights from Xenograft Models
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic success. This guide provides an objective comparison of the in vivo efficacy of ADCs featuring different cleavable linkers, supported by experimental data from xenograft models. We delve into the experimental protocols of key studies and visualize complex workflows and biological pathways to inform rational ADC design.
The linker component of an ADC is pivotal, ensuring stability in systemic circulation to minimize off-target toxicity while enabling efficient payload release at the tumor site.[1][2] Cleavable linkers are designed to exploit the unique biochemical characteristics of the tumor microenvironment or the intracellular compartments of cancer cells, such as altered pH, higher concentrations of specific enzymes, or a more reducing environment.[1][] This targeted release mechanism is crucial for maximizing the therapeutic window of the ADC.
Comparative Efficacy of ADCs with Different Cleavable Linkers in Xenograft Models
The following tables summarize quantitative data from various studies comparing the in vivo efficacy of ADCs with different cleavable linkers in mouse xenograft models. These studies highlight how linker chemistry can significantly impact anti-tumor activity.
Peptide-Based Linkers: The Predominant Class
Enzyme-sensitive linkers, particularly those containing dipeptide sequences, are the most widely used in clinically approved and investigational ADCs.[4] The valine-citrulline (Val-Cit) linker is a well-established example, designed for cleavage by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[4][5]
| Linker 1 | Linker 2 | Antibody & Payload | Xenograft Model | Key Efficacy Findings | Reference |
| β-galactosidase-cleavable linker | Val-Cit linker | Trastuzumab-MMAE | Breast cancer | The ADC with the β-galactosidase-cleavable linker showed a 57-58% reduction in tumor volume at a single 1 mg/kg dose, whereas the efficacy of the Val-Cit ADC was not statistically significant at the same dose.[5] | [5] |
| cBu-Cit linker | Val-Cit linker | Undisclosed | Undisclosed | ADCs with the cBu-Cit linker, which is more selectively cleaved by cathepsin B, exhibited greater tumor suppression compared to those with the Val-Cit linker at a 3 mg/kg dose.[5] | [5] |
| Triglycyl peptide linker (CX) | SMCC (non-cleavable) | Undisclosed-DM1 | EGFR and EpCAM xenografts | The CX-DM1 ADC demonstrated higher in vivo activity and a 50-fold greater preclinical therapeutic index (MTD/MED ratio) compared to the SMCC-DM1 ADC.[5] | [5] |
| Exolinker (GGFG-based) | GGFG linker (in T-DXd) | Trastuzumab-Exatecan derivative | NCI-N87 gastric cancer | Both ADCs demonstrated comparable tumor inhibition, with the Exolinker ADC showing slightly higher tumor growth inhibition (TGI) levels. The Exolinker ADC also exhibited superior DAR retention over 7 days in rat pharmacokinetic studies, suggesting enhanced linker stability.[6] | [6] |
| P1' tandem-cleavage linker | Vedotin linker (Val-Cit) | Anti-CD79b-MMAE | Granta 519 lymphoma | At equal payload doses, the ADC with the tandem-cleavage linker provided equal or better efficacy compared to the vedotin conjugate.[7] | [7] |
Environment-Sensitive Linkers: pH and Redox Potential
Beyond enzymatic cleavage, other strategies exploit the acidic environment of endosomes and lysosomes or the higher intracellular concentration of reducing agents like glutathione.
| Linker Type | Release Mechanism | Antibody & Payload | Xenograft Model | Key Efficacy Findings | Reference |
| Novel silyl ether linker | pH-sensitive (acid-labile) | Undisclosed-MMAE | HER2+ cell lines | This novel ADC exhibited a better therapeutic effect than the corresponding monoclonal antibody in a mouse xenograft model and showed improved stability in human plasma (t1/2 > 7 days) compared to traditional hydrazine linkers.[5] | [5] |
| Novel disulfide linker | Redox-sensitive (GSH) | Anti-CD22-DM1 | Human lymphoma | This ADC induced tumor regression at a single 3 mg/kg dose. When used with a PBD payload, it showed similar activity to a Val-Cit-PBD ADC but with a higher maximum tolerated dose (MTD) (10 vs. 2.5 mg/kg).[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are representative protocols for key experiments cited in this guide.
Xenograft Model Efficacy Study
-
Cell Line Culture: Human cancer cell lines (e.g., NCI-N87 for gastric cancer, human lymphoma cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or SCID) are typically used. Animals are housed in a pathogen-free environment and allowed to acclimatize before the study begins.
-
Tumor Implantation: A suspension of cancer cells (typically 5 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or Matrigel mixture) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.
-
ADC Administration: Once tumors reach the target size, mice are randomized into treatment and control groups. ADCs are administered intravenously (i.v.) via the tail vein at specified doses and schedules (e.g., single dose or multiple doses). Control groups may receive a vehicle control or a non-binding isotype control ADC.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints may include tumor regression, complete responses (CR), and overall survival. Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor volumes are plotted over time for each group. Statistical analysis (e.g., t-test or ANOVA) is used to compare the efficacy of different ADC constructs.
In Vivo Linker Stability Assessment
-
Animal Dosing and Sample Collection: ADCs are administered to rodents (mice or rats). Blood samples are collected at various time points post-administration into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored frozen until analysis.[1]
-
Quantification of Intact ADC (ELISA-based):
-
An ELISA plate is coated with a capture antibody that recognizes the ADC's antibody component.
-
Plasma samples are added to the wells.
-
A detection antibody, conjugated to an enzyme (e.g., HRP), that recognizes the payload is used to detect the intact ADC.
-
The signal generated is proportional to the concentration of the intact ADC in the plasma.[1]
-
-
Quantification of Free Payload (LC-MS/MS-based):
-
Plasma proteins, including the ADC, are precipitated using an organic solvent (e.g., acetonitrile).
-
After centrifugation, the supernatant, which contains the small molecule free payload, is collected.
-
The amount of free payload is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Visualizing Experimental Workflows and Biological Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow of a typical xenograft efficacy study for ADCs.
Caption: General mechanism of action for an ADC with a cleavable linker.
Conclusion
The selection of a cleavable linker is a multifaceted decision that significantly influences the efficacy and safety profile of an ADC. As demonstrated by the comparative data from xenograft models, linker stability, cleavage mechanism, and the resulting payload release profile are all critical parameters. Peptide-based linkers like Val-Cit remain a cornerstone of ADC development, but novel designs, including more selective peptide sequences and environment-sensitive linkers, are showing considerable promise in improving the therapeutic index. The ongoing innovation in linker technology, coupled with rigorous preclinical evaluation in relevant xenograft models, will continue to drive the development of more effective and safer ADC therapies.
References
Validating the Bioorthogonality of the Norbornene Handle in a Cellular Context: A Comparative Guide
The norbornene handle has emerged as a powerful tool in chemical biology, primarily for its role in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine probes. This bioorthogonal reaction offers rapid kinetics and high specificity, enabling the precise labeling and tracking of biomolecules in living cells. For researchers and drug development professionals, rigorous validation of the norbornene handle's bioorthogonality is paramount to ensure that its introduction and subsequent ligation do not perturb the cellular systems under investigation. This guide provides a comparative analysis of the norbornene handle, supported by experimental data and detailed protocols for its validation in a cellular context.
Performance Comparison of Bioorthogonal Handles
The selection of a bioorthogonal handle is a critical decision in experimental design. The ideal handle should exhibit fast reaction kinetics for efficient labeling at low concentrations, while demonstrating minimal interference with cellular processes. Here, we compare the norbornene handle with other commonly used bioorthogonal handles.
| Feature | Norbornene-Tetrazine | Cyclooctyne (e.g., BCN)-Azide (SPAAC) | Cyclopropene-Tetrazine |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (iEDDA) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~1 - 10³[1][2] | ~0.1 - 1[2] | Up to 660[3] |
| Relative Size | Moderate | Large | Small |
| Stability in Cells | Generally stable | High | Can be less stable than norbornene |
| Potential for Side Reactions | Low, but can react with some biological dienes at high concentrations | Low | Low |
Experimental Protocols for Validating Bioorthogonality
To validate the bioorthogonality of the norbornene handle, a series of experiments should be conducted to assess its impact on cell health and function. Below are detailed protocols for key validation assays.
Cytotoxicity Assessment using MTT Assay
This assay determines the effect of the norbornene handle and its ligation partner on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Norbornene-modified molecule (e.g., amino acid) and tetrazine probe
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Treat the cells with varying concentrations of the norbornene-modified molecule and the tetrazine probe, both individually and in combination. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Cell Proliferation Assessment using EdU/BrdU Incorporation Assay
This assay measures the rate of DNA synthesis to determine if the norbornene handle affects cell proliferation. The EdU (5-ethynyl-2'-deoxyuridine) assay is often preferred over the BrdU (5-bromo-2'-deoxyuridine) assay as it does not require harsh DNA denaturation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Norbornene-modified molecule and tetrazine probe
-
EdU or BrdU labeling solution (e.g., 10 µM)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® EdU detection cocktail (for EdU) or anti-BrdU antibody and a fluorescently labeled secondary antibody (for BrdU)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., coverslips in a 24-well plate) and treat with the norbornene-modified molecule and tetrazine probe as described for the MTT assay.
-
EdU/BrdU Labeling: Add the EdU or BrdU labeling solution to the cell culture medium and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 1-2 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them according to standard protocols.
-
Detection:
-
For EdU: Incubate the cells with the Click-iT® reaction cocktail containing a fluorescent azide.
-
For BrdU: Incubate the cells with the primary anti-BrdU antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
-
Staining and Imaging: Wash the cells and stain with a nuclear counterstain. Image the cells using a fluorescence microscope or analyze by flow cytometry.
-
Data Analysis: Quantify the percentage of EdU/BrdU-positive cells to determine the proliferation rate.
Visualizing Workflows and Pathways
Experimental Workflow for Validating Bioorthogonality
The following diagram illustrates a typical workflow for validating the bioorthogonality of a chemical handle like norbornene in a cellular context.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation and differentiation. Its study can be facilitated by bioorthogonal labeling of key protein components. The norbornene handle can be genetically encoded into proteins like β-catenin to track its localization and interactions upon pathway activation.
Conclusion
The norbornene handle, in conjunction with tetrazine ligation, provides a robust and efficient method for bioorthogonal labeling in living cells. However, its bioorthogonality must be rigorously validated for each specific cellular context and application. By following the experimental protocols outlined in this guide, researchers can confidently assess the potential for cellular perturbation and ensure the integrity of their experimental findings. The combination of rapid kinetics and low cytotoxicity makes the norbornene handle a valuable tool for dissecting complex biological processes, such as the intricate signaling pathways that govern cell fate and function.
References
A Comparative Analysis of Antibody-Drug Conjugate Homogeneity with Different Conjugation Strategies
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on their homogeneity. The drug-to-antibody ratio (DAR), the specific sites of drug conjugation, and the level of aggregation all contribute to the overall profile of an ADC therapeutic. This guide provides an objective comparison of the homogeneity of ADCs produced through different conjugation strategies, supported by experimental data and detailed analytical protocols.
Overview of ADC Conjugation Strategies
The method used to attach a cytotoxic payload to a monoclonal antibody (mAb) profoundly impacts the homogeneity of the resulting ADC. The three primary strategies are lysine-based conjugation, traditional cysteine-based conjugation, and site-specific conjugation.
Lysine-based conjugation targets the abundant surface-accessible lysine residues on an antibody. While straightforward, this method typically results in a highly heterogeneous mixture of ADC species with a broad distribution of DARs and various conjugation sites.[][2][3][4][5]
Traditional cysteine-based conjugation involves the reduction of interchain disulfide bonds to generate reactive thiol groups for drug attachment. This approach offers more control over the number of conjugation sites compared to lysine-based methods, generally resulting in a less heterogeneous product.[6][7][8] However, it still produces a mixture of species with varying DARs (typically 0, 2, 4, 6, and 8).[7]
Site-specific conjugation technologies aim to overcome the heterogeneity of traditional methods by introducing specific conjugation sites into the antibody sequence or by utilizing enzymatic approaches.[9][] This allows for precise control over the DAR and the location of the payload, leading to a highly homogeneous ADC product.[9][][11]
Quantitative Comparison of ADC Homogeneity
The homogeneity of ADCs can be quantitatively assessed by measuring the distribution of the drug-to-antibody ratio (DAR) and the percentage of aggregates. The following tables summarize typical data obtained for ADCs generated by different conjugation strategies.
Table 1: Drug-to-Antibody Ratio (DAR) Distribution
| Conjugation Strategy | DAR 0 (%) | DAR 2 (%) | DAR 4 (%) | DAR 6 (%) | DAR 8 (%) | Average DAR | Reference |
| Lysine-Based | 5-15 | 10-25 | 20-35 | 15-30 | 5-15 | 3.5 - 4.5 | [12][13] |
| Cysteine-Based | <5 | 10-20 | 40-60 | 15-25 | <10 | ~3.7 | [14][15] |
| Site-Specific | <1 | >95 (for DAR2) | - | - | - | ~2.0 | [11][16] |
Table 2: Aggregation Levels
| Conjugation Strategy | Monomer (%) | Aggregate (%) | Reference |
| Lysine-Based | 90-97 | 3-10 | [17][18] |
| Cysteine-Based | 95-99 | 1-5 | [17][18] |
| Site-Specific | >99 | <1 | [18] |
Experimental Protocols for Homogeneity Analysis
A multi-faceted approach employing orthogonal analytical methods is essential for a comprehensive evaluation of ADC homogeneity. The most widely used techniques include Hydrophobic Interaction Chromatography (HIC) for DAR distribution, Size Exclusion Chromatography (SEC) for aggregation, and Mass Spectrometry (MS) for intact mass and DAR confirmation.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[19][20]
Protocol:
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[14]
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The relative peak area of each species (DAR0, DAR2, DAR4, etc.) is calculated to determine the DAR distribution and the average DAR.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.[21][22][23][24]
Protocol:
-
System: HPLC or UHPLC system with a UV detector.
-
Column: An SEC column (e.g., Agilent AdvanceBio SEC 300Å).[21]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.[21]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.
LC-MS for Intact Mass and DAR Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) provides a direct measurement of the molecular weight of the different ADC species, confirming the DAR distribution.[25][26][27]
Protocol:
-
System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.[28][29]
-
Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute the ADC species (e.g., 20% to 80% B over 15 minutes).
-
MS Analysis: Acquire data in positive ion mode over a mass range appropriate for the ADC (e.g., m/z 1000-4000).
-
Data Analysis: Deconvolute the mass spectra to obtain the zero-charge mass of each ADC species. The relative intensities of the deconvoluted peaks are used to calculate the DAR distribution and average DAR.[29]
Visualizing Conjugation Workflows
The following diagrams illustrate the generalized workflows for the three main conjugation strategies.
Conclusion
The choice of conjugation strategy is a critical determinant of the homogeneity, and consequently, the therapeutic window of an ADC. While lysine-based conjugation offers simplicity, it results in highly heterogeneous products. Traditional cysteine-based methods provide a moderate level of control. Site-specific conjugation technologies, however, enable the production of highly homogeneous ADCs with a defined DAR and precise payload placement. The selection of an appropriate strategy must be guided by the specific therapeutic goals and a thorough analytical characterization of the resulting ADC. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and drug developers in this rapidly advancing field.
References
- 2. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 4. Lysine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 5. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. Conjugation Strategy of Endogenous Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 9. synaffix.com [synaffix.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. agilent.com [agilent.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
- 22. hpst.cz [hpst.cz]
- 23. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cytivalifesciences.com [cytivalifesciences.com]
- 25. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 26. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. google.com [google.com]
- 28. sciex.com [sciex.com]
- 29. hpst.cz [hpst.cz]
Navigating the Immunological Landscape: A Comparative Guide to PEGylated and Non-PEGylated Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, understanding the immunogenic potential of antibody-drug conjugates (ADCs) is paramount to ensuring their safety and efficacy. A key design consideration in ADC development is the incorporation of polyethylene glycol (PEG) linkers, a strategy known as PEGylation, to enhance solubility and stability. This guide provides an objective comparison of the immunogenicity of PEGylated versus non-PEGylated ADCs, supported by experimental data, detailed methodologies, and visual workflows to aid in informed decision-making.
The conjugation of small molecule drugs to monoclonal antibodies (mAbs) in ADCs can create new epitopes, potentially triggering an unwanted immune response. This can lead to the formation of anti-drug antibodies (ADAs), which may impact the pharmacokinetics (PK), efficacy, and safety of the therapeutic. PEGylation, the process of attaching PEG chains to the ADC, is often employed to mitigate some of these challenges. However, the impact of PEGylation on the overall immunogenicity of the ADC is a multifaceted issue that warrants careful consideration.
The Double-Edged Sword of PEGylation
PEGylation is primarily utilized to increase the hydrophilicity of ADCs, particularly those carrying hydrophobic payloads. This can prevent aggregation and improve the drug-to-antibody ratio (DAR). The hydrophilic PEG chains form a hydration shell around the ADC, which can mask potential immunogenic epitopes on the antibody or linker-drug, thereby reducing the risk of an immune response.
However, PEG itself is not immunologically inert and can elicit an immune response, leading to the formation of anti-PEG antibodies. The presence of pre-existing or treatment-emergent anti-PEG antibodies can lead to accelerated blood clearance (ABC) of the PEGylated ADC, reducing its therapeutic window, and in some cases, causing hypersensitivity reactions.
Comparative Immunogenicity: Insights from Preclinical and Clinical Data
A preclinical study in Sprague-Dawley rats investigated the impact of PEGylation on the toxicity and pharmacokinetics of a non-targeting ADC with a monomethylauristatin E (MMAE) payload. The study compared a non-PEGylated ADC with ADCs containing PEG linkers of varying lengths (PEG4, PEG8, and PEG12). While this study did not directly report anti-drug antibody (ADA) incidence, the observed toxicity and pharmacokinetic profiles serve as critical surrogate markers for immunogenicity-related effects. A key finding was that PEGylation led to a significant reduction in antigen-independent toxicity.
Table 1: Preclinical Comparison of Non-PEGylated vs. PEGylated MMAE ADCs in Rats [1][2]
| ADC Construct | Maximum Tolerated Dose (mg/kg) | Key Observation |
| Non-PEGylated ADC | < 50 | All animals exhibited >20% body weight loss at 50 mg/kg. |
| PEG12-ADC | ≥ 50 | Minimal change in body weight observed at 50 mg/kg. |
This data suggests that PEGylation can significantly improve the tolerability of an ADC, likely by reducing its non-specific uptake and clearance, which can be influenced by immunogenic responses.
Further clinical evidence on the immunogenicity of PEGylated biologics can be drawn from studies comparing biosimilars. A pooled analysis of three clinical trials compared the immunogenicity of a biosimilar pegfilgrastim-cbqv to its reference product, Neulasta®. Both are PEGylated forms of granulocyte-colony stimulating factor (G-CSF). While not a direct comparison to a non-PEGylated version, the data highlights the prevalence of anti-PEG antibodies.
Table 2: Clinical Immunogenicity of Biosimilar Pegfilgrastim-cbqv vs. Reference Product [3]
| Parameter | Biosimilar Pegfilgrastim-cbqv | Reference Pegfilgrastim |
| Treatment-Emergent ADA Incidence | 31.6% (72/228) | 29.3% (76/259) |
| Persistent ADA Incidence (titer ≥2) | 9.8% | 5.0% |
| Neutralizing Antibody Incidence | 0% | 0% |
The study concluded that the observed differences in ADA rates were primarily driven by non-neutralizing, low-titer, anti-PEG antibodies, which are commonly found in healthy individuals. Importantly, the presence of these ADAs did not appear to affect the pharmacokinetic, pharmacodynamic, or safety profiles of the drug.
Experimental Protocols for Assessing ADC Immunogenicity
A tiered approach is the industry standard for evaluating the immunogenicity of ADCs and other biologics. This multi-step process helps to detect, confirm, and characterize ADAs.
Tier 1: Screening Assay
The initial step involves a sensitive screening assay to detect all potential ADA-positive samples. Bridging enzyme-linked immunosorbent assays (ELISAs) and electrochemiluminescence (ECL) assays are commonly used formats.
Screening Bridging ELISA Protocol:
-
Coating: Coat a 96-well microtiter plate with a capture agent, such as streptavidin.
-
Capture: Add the biotinylated ADC to the wells, allowing it to bind to the streptavidin.
-
Sample Incubation: Add diluted patient serum samples to the wells. If ADAs are present, they will bind to the captured ADC.
-
Detection: Add the drug labeled with a detection molecule (e.g., horseradish peroxidase - HRP). The labeled drug will bind to the other arm of the bivalent ADA, forming a "bridge".
-
Substrate Addition: Add a substrate that reacts with the detection molecule's enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
Readout: Measure the signal intensity, which is proportional to the amount of ADAs in the sample.
Tier 2: Confirmatory Assay
Samples that screen positive are then subjected to a confirmatory assay to ensure the specificity of the antibody binding to the drug. This is typically a competition-based assay.
Confirmatory Assay Protocol:
-
Pre-incubate the serum sample with an excess of the unlabeled ADC.
-
Perform the screening assay as described above.
-
A significant reduction in the signal compared to the un-spiked sample confirms the presence of specific ADAs.
Tier 3: Characterization Assays
Confirmed positive samples undergo further characterization to understand the properties of the ADAs, including:
-
Titer Determination: Serial dilutions of the positive sample are tested to quantify the relative amount of ADAs.
-
Isotyping: Determine the class of the ADAs (e.g., IgG, IgM).
-
Neutralizing Capacity: Assess whether the ADAs can inhibit the biological activity of the ADC. This is often done using a cell-based assay that measures the drug's cytotoxic effect.
-
Domain Specificity: Determine which part of the ADC the antibodies are binding to (the antibody, the linker, the payload, or neoepitopes formed by conjugation). This is achieved by competitive binding assays using individual components of the ADC.
Visualizing the Workflow and Immune Response
To better understand the complex processes involved in immunogenicity assessment and the potential immune responses to ADCs, the following diagrams have been generated using Graphviz.
References
A Researcher's Guide to Functional Assays for Confirming ADC Biological Activity
For researchers, scientists, and drug development professionals, the robust evaluation of an antibody-drug conjugate's (ADC) biological activity is paramount to its preclinical and clinical success. This guide provides a comparative overview of key functional assays essential for confirming the therapeutic potential of a constructed ADC. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the rational design and selection of ADC candidates.
The therapeutic principle of an ADC relies on a sequence of biological events: selective binding to a target antigen on cancer cells, internalization of the ADC-antigen complex, release of the cytotoxic payload, and ultimately, the induction of cancer cell death. The following functional assays are critical to dissecting and quantifying each of these steps, providing a comprehensive profile of an ADC's performance.
Comparative Analysis of Key Functional Assays
The selection of appropriate functional assays is crucial for a thorough assessment of an ADC's biological activity. Each assay provides a unique piece of the puzzle, and the collective data paint a comprehensive picture of the ADC's potential.
| Assay Type | Principle | Common Readout | Key Insights |
| In Vitro Cytotoxicity Assay | Measures the dose-dependent ability of an ADC to kill target cancer cells. | IC50 (half-maximal inhibitory concentration) | Potency and specificity of the ADC. |
| Bystander Effect Assay | Evaluates the ability of the ADC's payload, once released from the target cell, to kill neighboring antigen-negative cells. | Percentage of dead antigen-negative cells | Potential for efficacy in heterogeneous tumors. |
| Internalization Assay | Quantifies the uptake of the ADC into the target cell after binding to the surface antigen. | Percentage of internalized ADC or Mean Fluorescence Intensity (MFI) | Efficiency of payload delivery into the cell. |
| In Vivo Efficacy Study | Assesses the anti-tumor activity of the ADC in a living organism, typically using xenograft models. | Tumor Growth Inhibition (TGI) | Overall therapeutic efficacy and tolerability. |
Quantitative Data Comparison
The following tables summarize representative quantitative data from various studies, highlighting the performance of different ADCs in key functional assays.
Table 1: In Vitro Cytotoxicity of Anti-HER2 ADCs
| ADC | Cell Line | Target Expression | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | N87 | High | ~20 | [1] |
| Trastuzumab-vc-MMAE | BT474 | High | ~30 | [1] |
| Trastuzumab-vc-MMAE | SKBR3 | High | ~50 | [1] |
| Trastuzumab-vc-MMAE | MCF7 | Low | >10,000 | [1] |
| T-DM1 | SK-BR-3 | High | 10-100 | [2] |
| T-DM1 | BT-474 | High | 10-100 | [2] |
Table 2: Bystander Killing Efficacy of Different ADCs
| ADC | Target Cells (Antigen+) | Bystander Cells (Antigen-) | % Bystander Cell Killing | Reference |
| Trastuzumab-vc-MMAE | N87 (HER2+) | MCF7-GFP (HER2-) | Up to 40% | [1] |
| DS-8201a (T-DXd) | SKBR3 (HER2+) | MCF7 (HER2-) | Significant | [3] |
| T-DM1 | SKBR3 (HER2+) | MCF7 (HER2-) | Minimal | [3] |
Table 3: Internalization Rates of Anti-HER2 Antibodies
| Antibody | Cell Line | Internalization Half-life (hours) | Reference |
| Trastuzumab | SKBR-3 | ~14 | [2] |
| Trastuzumab | BT-474 | ~6 | [2] |
| Trastuzumab | NCI-N87 | ~10 | [2] |
Table 4: In Vivo Efficacy of ADCs in Xenograft Models
| ADC | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Trastuzumab-vc-MMAE | N87 (gastric) | 5 mg/kg, single dose | >80% | [1] |
| T-DM1 | KPL-4 (breast) | 10 mg/kg, single dose | Significant regression | |
| Anti-c-kit ADC | GIST-T1 (GIST) | 3 mg/kg, q3d x 4 | Complete regression |
Experimental Protocols
Detailed methodologies for the key functional assays are provided below.
In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a common method for determining the IC50 value of an ADC.
-
Cell Seeding: Seed target cells (e.g., SK-BR-3 for a HER2-targeting ADC) and control antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in complete cell culture medium. Remove the overnight culture medium from the cells and add 100 µL of the diluted ADC or control antibody to the respective wells. Incubate for 72-96 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
Bystander Effect Co-Culture Assay
This protocol describes a method to assess the bystander killing activity of an ADC.
-
Cell Preparation: Use a target antigen-positive cell line (e.g., N87) and an antigen-negative cell line engineered to express a fluorescent protein (e.g., MCF7-GFP) for easy identification.
-
Co-culture Seeding: Seed the antigen-positive and antigen-negative cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1), with a total of 10,000 cells per well. Include monocultures of each cell line as controls. Incubate overnight.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells (typically 10-100 times the IC50 on antigen-positive cells).
-
Incubation: Incubate the plates for 72-120 hours.
-
Analysis: At the end of the incubation, quantify the viability of the antigen-negative (GFP-positive) cells using a flow cytometer or a high-content imaging system.
-
Data Interpretation: A significant decrease in the viability of the antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.[1]
Antibody Internalization Assay (pH-sensitive dye-based)
This protocol outlines a method to quantify ADC internalization using a pH-sensitive dye that fluoresces in the acidic environment of endosomes and lysosomes.[4]
-
Antibody Labeling: Label the ADC with a pH-sensitive dye (e.g., pHrodo Red) according to the manufacturer's instructions.
-
Cell Seeding: Seed target cells in a 96-well plate and incubate overnight.
-
ADC Incubation: Add the fluorescently labeled ADC to the cells at a predetermined concentration and incubate at 37°C. Include a control incubated at 4°C to measure surface binding without internalization.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), wash the cells with cold PBS to stop internalization.
-
Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. The increase in fluorescence intensity in the 37°C samples compared to the 4°C control indicates the extent of internalization.
-
Data Analysis: Calculate the percentage of internalization or the mean fluorescence intensity (MFI) at each time point to determine the internalization kinetics.[5]
In Vivo Efficacy Study (Xenograft Model)
This protocol provides a general framework for assessing the anti-tumor activity of an ADC in a mouse xenograft model.
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., N87) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC). Administer the ADC intravenously at a predetermined dose and schedule.
-
Tumor Measurement and Body Weight: Measure tumor volume and body weight two to three times per week.
-
Efficacy Endpoint: The study endpoint is typically reached when the tumors in the control group reach a predetermined maximum size or when signs of toxicity are observed.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for the ADC-treated group compared to the vehicle control group. TGI (%) = [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100.
Visualizing the Mechanisms and Workflows
To better understand the biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: HER2 signaling pathway and ADC interaction.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. cdn.origene.com [cdn.origene.com]
- 5. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different bioorthogonal reaction kinetics.
Head-to-Head Comparison of Different Bioorthogonal Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry has become an indispensable tool in chemical biology, enabling the study of biomolecules in their native environments. The kinetics of these reactions are a critical consideration for experimental design, particularly for applications in live-cell imaging, drug delivery, and proteomics. This guide provides an objective, data-driven comparison of the kinetics of several widely used bioorthogonal reactions, offering a resource for selecting the most appropriate chemical tool for a given biological context.
The Fundamental Principle of Bioorthogonal Reactions
Bioorthogonal reactions involve the selective ligation of two abiotic chemical moieties within a biological system, without interference from or participation in endogenous biochemical processes. This concept allows for the precise labeling and tracking of biomolecules.
Caption: General workflow of a bioorthogonal ligation experiment.
Quantitative Comparison of Reaction Kinetics
The second-order rate constant (k₂) is a key metric for comparing the kinetics of bioorthogonal reactions. A higher k₂ value indicates a faster reaction, which is often crucial for capturing dynamic processes or when working with low concentrations of reactants. The following table summarizes the reported second-order rate constants for several major classes of bioorthogonal reactions.
| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |
| Staudinger Ligation | Azide | Phosphine (e.g., (diphenylphosphino)methanethiol) | ~7.7 x 10⁻³[1][2][3][4] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Benzyl Azide | Cyclooctyne (OCT) | ~2.4 x 10⁻³[5] |
| Benzyl Azide | Difluorinated Cyclooctyne (DIFO) | ~4.2 x 10⁻² - 7.6 x 10⁻² | |
| Benzyl Azide | Dibenzocyclooctyne (DIBO) | ~8.2 x 10⁻² | |
| Benzyl Azide | Bicyclo[6.1.0]nonyne (BCN) | ~3.1 x 10⁻¹ - 1.0 | |
| Benzyl Azide | Dibenzoazacyclooctyne (DIBAC/DBCO) | ~3.1 x 10⁻¹ - 4.5 x 10⁻¹ | |
| Benzyl Azide | Biarylazacyclooctynone (BARAC) | ~0.93 - 1.3 | |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2,000 - 6,000[6] |
| 3,6-di-(2-pyridyl)-s-tetrazine | Strained trans-cyclooctene (sTCO) | ~22,000 - 380,000 | |
| Various Tetrazines | Norbornene | ~1 - 2,000 | |
| Various Tetrazines | Bicyclononyne (BCN) | ~1 - 100 | |
| Photo-Click Chemistry | Tetrazole-modified peptide | Acrylamide | ~11.0 |
| Nitrone-Alkyne Cycloaddition | Nitrone | Cyclooctyne | ~12 - 32 |
Experimental Protocols
Accurate determination of reaction kinetics is paramount for the reliable comparison of bioorthogonal reactions. Below are summaries of common experimental methodologies used to measure second-order rate constants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for monitoring the progress of a reaction by observing the change in concentration of reactants and products over time.
-
Principle: The concentration of a specific reactant or product is monitored by integrating the signal of a characteristic peak in the NMR spectrum.
-
Methodology:
-
Prepare solutions of the two reactants in a suitable deuterated solvent at known concentrations.
-
Initiate the reaction by mixing the reactant solutions directly in an NMR tube at a controlled temperature.
-
Acquire a series of NMR spectra at regular time intervals.
-
For each spectrum, integrate the signal corresponding to a unique proton or carbon of a reactant or product.
-
Plot the concentration of the reactant or product as a function of time.
-
Fit the data to the appropriate second-order rate law equation to determine the rate constant. For a reaction A + B → C, the integrated rate law is: 1/([A]₀-[B]₀) * ln(([B]₀[A])/([A]₀[B])) = kt. If [A]₀ = [B]₀, the equation simplifies to 1/[A] = kt + 1/[A]₀.
-
Stopped-Flow Spectrophotometry
This technique is ideal for measuring the kinetics of very fast reactions, such as the IEDDA reaction between tetrazines and trans-cyclooctenes.
-
Principle: The change in absorbance or fluorescence of a chromophoric or fluorogenic species is monitored on a millisecond timescale immediately after the rapid mixing of reactants.
-
Methodology:
-
Load the two reactant solutions into separate syringes in the stopped-flow instrument.
-
The instrument rapidly injects and mixes the reactants in a measurement cell.
-
A light source is passed through the cell, and a detector records the change in absorbance or fluorescence at a specific wavelength as the reaction proceeds.
-
The resulting kinetic trace (absorbance/fluorescence vs. time) is fitted to a pseudo-first-order or second-order rate equation to calculate the rate constant.
-
Mass Spectrometry (MS)
Mass spectrometry can be used to monitor reaction kinetics by quantifying the abundance of reactants and products at different time points.
-
Principle: The masses of the reactants and the product are distinct, allowing for their individual quantification in a reaction mixture.
-
Methodology:
-
Initiate the reaction by mixing the reactants at known concentrations.
-
At specific time intervals, quench the reaction (e.g., by rapid dilution or addition of a scavenger).
-
Analyze the quenched samples by a quantitative mass spectrometry method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Determine the concentrations of reactants and/or product at each time point.
-
Plot the concentration data versus time and fit to the appropriate rate law to determine the rate constant.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction mechanisms and a typical experimental workflow for determining reaction kinetics.
Caption: Mechanism of the IEDDA reaction between a tetrazine and a TCO.
Caption: A generalized workflow for determining bioorthogonal reaction kinetics.
References
- 1. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. raineslab.com [raineslab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Mal-PEG3-VCP-NB: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers and Drug Development Professionals
Immediate Safety Protocols
Before handling Mal-PEG3-VCP-NB, it is imperative to work in a well-ventilated area, preferably under a chemical fume hood, to minimize the risk of inhaling dust or vapors.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In the event of skin contact, the affected area should be washed thoroughly with soap and water.[1][2] If eye contact occurs, flush the eyes with water as a precautionary measure.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to all local, regional, national, and international regulations.[1] This compound should never be disposed of in standard waste streams or poured down the drain.[1]
-
Containment: All waste containing this compound, including contaminated materials such as pipette tips, weighing paper, and absorbent pads, must be collected in a designated and clearly labeled hazardous waste container. The container must be chemically compatible with the compound and feature a secure, tight-fitting lid.[1]
-
Labeling: The waste container must be clearly marked with "Hazardous Waste" and the full chemical name: "this compound". Any additional hazard information required by your institution's safety protocols should also be included.[1]
-
Storage: The sealed hazardous waste container should be stored in a designated, secure, and well-ventilated area. It is crucial to store it away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[1][2] The storage area should be designed to contain any potential spills.[1]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste. You will need to provide the accurate chemical name and the quantity of the waste.[1]
Summary of Key Disposal and Safety Information
| Information Category | Guideline | Source |
| Personal Protective Equipment | Safety goggles, gloves, lab coat | [1][2] |
| Handling Environment | Well-ventilated area or chemical fume hood | [1][2] |
| Waste Container | Designated, chemically compatible, sealed hazardous waste container | [1] |
| Waste Labeling | "Hazardous Waste" and full chemical name | [1] |
| Storage of Waste | Secure, well-ventilated area, away from incompatible materials | [1][2] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents | [2] |
| Disposal Method | Via licensed chemical waste disposal contractor or institutional EHS | [1] |
Disposal Workflow
References
Personal protective equipment for handling Mal-PEG3-VCP-NB
Essential Safety and Handling Guide for Mal-PEG3-VCP-NB
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling this compound, an antibody-drug conjugate (ADC) linker. The following procedural guidance is based on general laboratory safety protocols and information for related compounds, due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule. It is imperative to obtain the supplier-specific SDS for definitive safety, handling, and disposal instructions.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and engineering controls to minimize exposure.
Engineering Controls:
-
Fume Hood: All weighing and reconstitution of the compound should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE): A minimum level of PPE should be worn when working in a laboratory with chemical hazards.[1][2] This includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[1][2] For handling this compound, the following specific PPE is required:
| PPE Category | Item | Specification |
| Eye and Face | Safety Goggles | Chemical splash goggles should be worn to provide a seal around the eyes, especially when handling liquids.[2] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing. | |
| Hand | Disposable Gloves | Nitrile gloves are the minimum requirement.[1] Consider double-gloving for added protection. |
| Body | Laboratory Coat | A standard lab coat is necessary to protect clothing and skin from potential splashes. |
| Respiratory | Respirator (if needed) | A respirator may be necessary when working with volatile chemicals or in poorly ventilated areas. The need for respiratory protection should be determined by a formal risk assessment. |
Operational and Disposal Plans
Handling and Storage:
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Weighing: Perform in a chemical fume hood. Use anti-static measures if the compound is a fine powder.
-
Dissolving: Add solvent to the solid compound slowly to avoid splashing.
Disposal: The overriding principle for managing laboratory waste is that no activity should begin without a plan for the disposal of both hazardous and nonhazardous waste.[3]
-
Waste Categorization: Based on available information for similar PEG-maleimide compounds, this compound may be considered non-hazardous waste. However, this must be confirmed with the supplier's SDS.
-
Solid Waste: Collect dry waste, such as contaminated gloves, weigh boats, and paper towels, in a designated, sealed container.
-
Liquid Waste: Collect aqueous waste separately from organic solvent waste.[3]
-
Empty Containers: Empty containers should be thoroughly rinsed before being discarded in the regular trash. Ensure all labels are defaced.[4]
-
Final Disposal: If confirmed as non-hazardous, solid waste may be disposed of in the regular laboratory trash, and aqueous solutions may be permissible for drain disposal with copious amounts of water, subject to local regulations and institutional policies.[4][5][6][7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
Spill Response: For minor spills, laboratory workers with proper training and equipment can safely manage the cleanup.[8]
-
Alert personnel in the immediate area.[9]
-
Don appropriate PPE , including gloves, eye protection, and a lab coat.[10][11]
-
Contain the spill by creating a dike with absorbent material, working from the outside in.[8][11]
-
Absorb the material. For liquids, use an inert absorbent material like vermiculite or sand. For solids, gently sweep to avoid creating dust.[11]
-
Collect the residue into a sealed, labeled container for disposal.[8][10]
-
Decontaminate the area with a mild detergent and water.[10][11]
-
Report the spill to your supervisor.[10]
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.[11]
Workflow for Safe Handling of this compound
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. westlab.com [westlab.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sfasu.edu [sfasu.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. cmu.edu [cmu.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
